molecular formula C3H7NO2S B12416206 L-Cysteine-d2

L-Cysteine-d2

Numéro de catalogue: B12416206
Poids moléculaire: 123.17 g/mol
Clé InChI: XUJNEKJLAYXESH-XFJCSJJYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Cysteine-d2 is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 123.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C3H7NO2S

Poids moléculaire

123.17 g/mol

Nom IUPAC

(2R)-2-amino-3,3-dideuterio-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1D2

Clé InChI

XUJNEKJLAYXESH-XFJCSJJYSA-N

SMILES isomérique

[2H]C([2H])([C@@H](C(=O)O)N)S

SMILES canonique

C(C(C(=O)O)N)S

Origine du produit

United States

Foundational & Exploratory

L-Cysteine-d2: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Cysteine-d2, a deuterated stable isotope of the amino acid L-cysteine. It details its chemical properties, synthesis, and key applications in research, with a focus on its utility in quantitative proteomics and metabolic flux analysis. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.

Core Chemical Properties of this compound

This compound is a valuable tool in mass spectrometry- and NMR-based research due to its distinct mass shift compared to its naturally occurring counterpart. This property allows for its use as an internal standard for accurate quantification and as a tracer to follow the metabolic fate of cysteine in biological systems.

PropertyValueSource(s)
Chemical Name L-Cysteine-3,3-d2[]
Synonyms This compound, Deuterated L-Cysteine
Molecular Formula C₃H₅D₂NO₂S[]
Molecular Weight 123.17 g/mol []
CAS Number 130633-02-2
Isotopic Purity Typically ≥98%
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. While specific protocols for this compound are not always readily available, general methods for the deuteration of amino acids and the synthesis of L-cysteine can be adapted.

Enzymatic Synthesis: A common method involves the use of enzymes like O-acetylserine sulfhydrylase or tryptophan synthase.[2][3] For the production of this compound, deuterated precursors would be utilized in these enzymatic reactions. For instance, L-serine can be used as a starting material, and deuterium (B1214612) can be introduced at the β-position.

Chemical Synthesis: Chemical synthesis routes often involve multi-step processes. One approach is the conversion of L-serine derivatives. Another strategy involves the opening of an aziridine (B145994) ring with a thiol nucleophile.[4] For the synthesis of this compound, deuterated reagents would be incorporated at the appropriate steps to yield the desired labeled product.

Experimental Protocols

This compound is primarily employed in quantitative proteomics and metabolic flux analysis, utilizing mass spectrometry and NMR spectroscopy.

Quantitative Proteomics using Isotope Dilution Mass Spectrometry

This protocol outlines the use of this compound as an internal standard for the accurate quantification of cysteine in biological samples.[5]

Materials:

  • L-Cysteine standard

  • This compound (internal standard)

  • Biological sample (e.g., plasma, cell lysate)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • N-ethylmaleimide (NEM) or Iodoacetamide (IAA) for derivatization

  • Ultrapure water

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of L-cysteine and this compound (e.g., 1 mg/mL) in ultrapure water.

    • Prepare a series of working standard solutions of L-cysteine by serial dilution.

    • Prepare a working solution of the this compound internal standard at a known concentration.

  • Sample Preparation:

    • To an aliquot of the biological sample, add a known amount of the this compound internal standard.

    • Add a derivatizing agent such as NEM or IAA to cap the thiol groups and prevent disulfide bond formation.

    • Precipitate proteins by adding ice-cold methanol.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both native L-cysteine and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the L-cysteine standard to the this compound internal standard against the concentration of the L-cysteine standard.

    • Determine the concentration of cysteine in the biological sample by interpolating its peak area ratio from the calibration curve.

Metabolic Flux Analysis using Stable Isotope Tracing

This protocol describes a general workflow for using this compound to trace its metabolic fate and determine fluxes through relevant pathways.[6][7][8]

Materials:

  • Cell culture medium deficient in cysteine

  • This compound

  • Cultured cells of interest

  • Reagents for metabolite extraction (e.g., methanol, chloroform, water)

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in a cysteine-free medium supplemented with a known concentration of this compound.

    • Allow the cells to grow for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.

  • Metabolite Extraction:

    • Harvest the cells and rapidly quench their metabolism (e.g., by using liquid nitrogen).

    • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Mass Spectrometry Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass isotopologue distributions of cysteine-containing metabolites.

  • Metabolic Flux Analysis:

    • Use the measured mass isotopologue distributions and a metabolic network model to calculate the fluxes through the metabolic pathways involving cysteine.

NMR Sample Preparation for Labeled Proteins

This protocol provides general guidelines for preparing protein samples labeled with stable isotopes like this compound for NMR analysis.[3][9][10][11][12][13][14][15][16][17]

Materials:

  • Isotopically labeled protein (containing this compound)

  • Deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR tube

Procedure:

  • Protein Expression and Purification:

    • Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound and other necessary nutrients.

    • Purify the labeled protein to homogeneity using standard chromatography techniques.

  • Sample Preparation:

    • Exchange the buffer of the purified protein with the desired deuterated NMR buffer.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

    • Transfer the protein sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire NMR spectra using appropriate experiments to study the structure, dynamics, or interactions of the labeled protein. The presence of deuterium can simplify proton NMR spectra and provide specific structural information.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the application of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample AddStandard Add this compound (Internal Standard) BiologicalSample->AddStandard Derivatize Derivatize with NEM/IAA AddStandard->Derivatize Precipitate Protein Precipitation (Methanol) Derivatize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for quantitative analysis of cysteine using this compound.

cluster_cell_culture Cell Culture & Labeling cluster_extraction_analysis Extraction & Analysis cluster_flux_analysis Flux Analysis Culture Culture cells in Cysteine-free medium Label Supplement with This compound Culture->Label SteadyState Achieve Isotopic Steady-State Label->SteadyState Quench Quench Metabolism SteadyState->Quench Extract Metabolite Extraction Quench->Extract MSAnalysis Mass Spectrometry Analysis Extract->MSAnalysis MFA Metabolic Flux Analysis MSAnalysis->MFA

Caption: Experimental workflow for metabolic flux analysis using this compound.

Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine LCysteine L-Cysteine Cystathionine->LCysteine gammaGlutamylcysteine γ-Glutamylcysteine LCysteine->gammaGlutamylcysteine Taurine Taurine LCysteine->Taurine Sulfate Sulfate LCysteine->Sulfate Glutamate Glutamate Glutamate->gammaGlutamylcysteine Glycine Glycine Glutathione (B108866) Glutathione (GSH) Glycine->Glutathione gammaGlutamylcysteine->Glutathione

Caption: Metabolic pathway of L-cysteine and its role in glutathione synthesis.[18][19][20][21][22]

References

An In-depth Technical Guide to the Synthesis and Purification of L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Cysteine-d2 (L-Cysteine-α,β-d2), a deuterated isotopologue of the semi-essential amino acid L-cysteine. The incorporation of deuterium (B1214612) at the α and β positions of L-cysteine offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details a plausible synthetic route involving the deuteration of a protected L-cysteine derivative, followed by purification using ion-exchange chromatography.

Synthesis of this compound via Protected Intermediate

Direct deuteration of L-cysteine is often challenging due to the high reactivity of its thiol group, which can lead to undesirable side reactions and product degradation. A more robust and controlled approach involves a three-step chemical synthesis:

  • Protection of L-cysteine: The thiol and amino groups of L-cysteine are protected to prevent interference during the deuteration step. A common strategy is the formation of N-acetyl-S-benzyl-L-cysteine.

  • Deuteration: The protected L-cysteine undergoes hydrogen-deuterium exchange at the α and β positions using a strong base in a deuterated solvent.

  • Deprotection: The protecting groups are removed to yield the final this compound product.

Experimental Protocols

1.1. Protection of L-Cysteine: Synthesis of N-Acetyl-S-benzyl-L-cysteine

This procedure is adapted from standard methods for the N-acetylation and S-benzylation of cysteine.

  • Materials:

  • Procedure:

    • S-benzylation: Dissolve L-cysteine hydrochloride monohydrate in aqueous ethanol. While stirring under an inert atmosphere (e.g., nitrogen), add a solution of sodium hydroxide to raise the pH to approximately 8-9. Add benzyl chloride dropwise and continue stirring at room temperature overnight. The S-benzyl-L-cysteine will precipitate. Filter the solid, wash with water and ethanol, and dry under vacuum.

    • N-acetylation: Suspend the S-benzyl-L-cysteine in a mixture of water and toluene. Cool the mixture in an ice bath and add sodium bicarbonate. Add acetic anhydride dropwise while maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the N-acetyl-S-benzyl-L-cysteine. Filter the product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

1.2. Deuteration of N-Acetyl-S-benzyl-L-cysteine

This protocol is based on general methods for the α- and β-deuteration of amino acid derivatives.

  • Materials:

    • N-acetyl-S-benzyl-L-cysteine

    • Deuterium oxide (D₂O, 99.8 atom % D)

    • Potassium deuteroxide (KOD, 40 wt. % in D₂O) or Sodium ethoxide (NaOEt) in deuterated ethanol (EtOD)

    • Deuterated hydrochloric acid (DCl)

  • Procedure:

    • Dissolve N-acetyl-S-benzyl-L-cysteine in D₂O.

    • Add a catalytic amount of a strong base such as KOD. The amount of base should be sufficient to facilitate deprotonation at the α and β carbons.

    • Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-140°C) for a period of 24-48 hours to allow for H/D exchange. The optimal temperature and time should be determined empirically.

    • After cooling, neutralize the reaction mixture with DCl in D₂O.

    • The deuterated product can be isolated by removing the solvent under reduced pressure.

1.3. Deprotection of N-Acetyl-S-benzyl-L-cysteine-d2

The final step is the removal of the N-acetyl and S-benzyl protecting groups.

  • Materials:

  • Procedure (Birch Reduction for S-benzyl deprotection):

    • In a flask equipped with a dry ice condenser, dissolve the N-acetyl-S-benzyl-L-cysteine-d2 in liquid ammonia at -78°C.

    • Carefully add small pieces of sodium metal until a persistent blue color is observed, indicating complete reduction.

    • Quench the reaction by the addition of ammonium chloride.

    • Allow the ammonia to evaporate.

    • The resulting residue contains the N-acetyl-L-cysteine-d2.

  • Procedure (Acid Hydrolysis for N-acetyl deprotection):

    • To the residue from the Birch reduction, add 6M hydrochloric acid.

    • Reflux the mixture for several hours to hydrolyze the acetyl group.

    • After cooling, the solution can be concentrated under reduced pressure. The resulting crude this compound hydrochloride is then ready for purification.

Synthesis_of_L_Cysteine_d2 cluster_protection Step 1: Protection cluster_deuteration Step 2: Deuteration cluster_deprotection Step 3: Deprotection L-Cysteine L-Cysteine S-benzyl-L-cysteine S-benzyl-L-cysteine L-Cysteine->S-benzyl-L-cysteine  Benzyl chloride, NaOH N-acetyl-S-benzyl-L-cysteine N-acetyl-S-benzyl-L-cysteine S-benzyl-L-cysteine->N-acetyl-S-benzyl-L-cysteine  Acetic anhydride, NaHCO3 N-acetyl-S-benzyl-L-cysteine-d2 N-acetyl-S-benzyl-L-cysteine-d2 N-acetyl-S-benzyl-L-cysteine->N-acetyl-S-benzyl-L-cysteine-d2  KOD, D2O, Heat N-acetyl-L-cysteine-d2 N-acetyl-L-cysteine-d2 N-acetyl-S-benzyl-L-cysteine-d2->N-acetyl-L-cysteine-d2  Na, liq. NH3 This compound This compound N-acetyl-L-cysteine-d2->this compound  HCl, Reflux

Caption: Chemical synthesis workflow for this compound.

Purification of this compound

Ion-exchange chromatography is a highly effective method for purifying amino acids from a reaction mixture, separating the desired product from unreacted starting materials, by-products, and salts. A strong cation exchange resin, such as Dowex 50WX8, is suitable for this purpose.

Experimental Protocol
  • Materials:

    • Crude this compound hydrochloride from the synthesis step

    • Dowex 50WX8 resin (hydrogen form)

    • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 2 N)

    • Ammonia solution (e.g., 2 N NH₄OH)

    • Deionized water

    • Chromatography column

  • Procedure:

    • Resin Preparation: Prepare a slurry of Dowex 50WX8 resin in deionized water and pack it into a chromatography column. Wash the resin extensively with deionized water, followed by 2 N HCl, and then again with deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.

    • Sample Loading: Dissolve the crude this compound hydrochloride in a minimal amount of deionized water or a dilute HCl solution (e.g., 0.1 N). Apply the sample solution to the top of the prepared resin bed.

    • Washing: Elute the column with deionized water to remove any unbound impurities and anions.

    • Elution: Elute the bound this compound from the resin using an aqueous ammonia solution (e.g., 2 N NH₄OH). The basic eluent will deprotonate the amino acid, releasing it from the cation exchange resin.

    • Fraction Collection and Analysis: Collect the eluate in fractions. The presence of the amino acid in the fractions can be monitored by a suitable method such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining.

    • Isolation: Combine the fractions containing the purified this compound. Remove the ammonia and water by rotary evaporation under reduced pressure. The final product can be obtained as a solid by lyophilization.

Purification_Workflow Crude this compound Crude this compound Dissolution Dissolve in dilute HCl Crude this compound->Dissolution Column Loading Load onto Dowex 50WX8 (H+ form) Dissolution->Column Loading Washing Wash with Deionized Water Column Loading->Washing Elution Elute with NH4OH Washing->Elution Fraction Collection Collect Fractions Elution->Fraction Collection Analysis TLC with Ninhydrin Fraction Collection->Analysis Pooling Pool Positive Fractions Analysis->Pooling Evaporation Rotary Evaporation Pooling->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure this compound Pure this compound Lyophilization->Pure this compound

Caption: Ion-exchange chromatography purification workflow.

Data Presentation

Table 1: Synthesis of this compound - Expected Yields

StepProductStarting MaterialTypical Molar Yield (%)
1.1S-benzyl-L-cysteineL-cysteine HCl80 - 90
1.1N-acetyl-S-benzyl-L-cysteineS-benzyl-L-cysteine85 - 95
1.2N-acetyl-S-benzyl-L-cysteine-d2N-acetyl-S-benzyl-L-cysteine70 - 85
1.3This compound (crude)N-acetyl-S-benzyl-L-cysteine-d260 - 75

Table 2: Characterization of Purified this compound

ParameterMethodExpected Value
Chemical PurityHPLC> 98%
Isotopic Purity (%D)LC-MS> 95%
Enantiomeric Excess (ee)Chiral HPLC> 99% (L-isomer)
Structure Confirmation¹H NMR, ¹³C NMR, MSConsistent with this compound

Analytical Characterization

4.1. Isotopic Purity Determination by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for determining the isotopic enrichment of the final product.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., water with 0.1% formic acid).

  • LC-MS Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. The mass spectrometer is set to monitor the m/z values corresponding to unlabeled L-cysteine (M+H)⁺ and the deuterated this compound (M+d2+H)⁺.

  • Data Analysis: The isotopic purity is calculated from the relative intensities of the mass peaks for the deuterated and non-deuterated species.

4.2. Structural Confirmation by NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the success of the deuteration by observing the disappearance or significant reduction of the signals corresponding to the α- and β-protons. The spectrum should be compared to that of an authentic standard of L-cysteine. The spectra are typically run in D₂O.

This guide provides a framework for the synthesis and purification of this compound. Researchers should note that optimization of reaction conditions, particularly for the deuteration step, may be necessary to achieve the desired yield and isotopic enrichment. All procedures should be carried out by trained personnel in a suitable laboratory setting.

An In-depth Technical Guide to the Isotopic Enrichment and Purity of L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of L-Cysteine-d2, a deuterated form of the essential amino acid L-cysteine. This isotopically labeled compound serves as a powerful tool in metabolic research, particularly in studies involving glutathione (B108866) synthesis, and as an internal standard for precise quantification in complex biological matrices. This document details the technical specifications, analytical methodologies for determining isotopic enrichment and purity, and relevant metabolic pathways.

Quantitative Data on this compound

The quality of this compound is defined by its chemical purity and isotopic enrichment. Chemical purity refers to the percentage of the material that is L-cysteine, while isotopic enrichment quantifies the extent of deuterium (B1214612) incorporation.

PropertySpecificationReference
Chemical Purity ≥98.5%[1]
Isotopic Enrichment Typically ≥98% atom % D[2]
Molecular Formula C₃H₅D₂NO₂S[1]
Molecular Weight 123.17 g/mol [1]
Appearance White to off-white solid[1]

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is critical for the reliable application of this compound in research. The following are detailed methodologies for these analyses.

Determination of Isotopic Enrichment by Mass Spectrometry

Mass spectrometry (MS) is the primary technique for quantifying the isotopic enrichment of this compound. By comparing the relative intensities of the deuterated and non-deuterated molecular ions, the percentage of deuterium incorporation can be accurately determined.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) coupled with Liquid Chromatography (LC-MS).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild aqueous buffer).

    • Prepare a series of dilutions to establish a linear response range.

    • Prepare a sample of non-labeled L-cysteine as a reference standard.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Separate L-cysteine from potential impurities using a suitable chromatography method (e.g., reversed-phase or HILIC).

    • Acquire mass spectra in full scan mode to observe the isotopic distribution of the molecular ion.

  • Data Analysis:

    • Identify the monoisotopic peak of unlabeled L-cysteine (M+0) and the corresponding peak for this compound (M+2).

    • Measure the peak areas or intensities for the M+0, M+1, and M+2 ions.

    • Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(M+2) / (Area(M+0) + Area(M+1) + Area(M+2))] x 100

    • It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) which contribute to the M+1 and M+2 peaks of the unlabeled compound.[3]

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the chemical purity of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Analysis:

    • Inject the standards and the sample onto the HPLC column.

    • Elute with an isocratic or gradient mobile phase (e.g., a mixture of a buffered aqueous solution and acetonitrile).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the chemical purity by comparing the measured concentration to the expected concentration based on the weighed amount. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.

Metabolic Pathway and Experimental Workflow Visualizations

Glutathione Biosynthesis Pathway

L-Cysteine is a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[4][5][6] this compound can be used as a tracer to study the flux through this important metabolic pathway.

Glutathione_Biosynthesis cluster_cysteine L-Cysteine Source cluster_gsh_synthesis Glutathione Synthesis This compound This compound gamma-Glutamylcysteine gamma-Glutamylcysteine This compound->gamma-Glutamylcysteine Glutamate-Cysteine Ligase (GCL) Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glutathione (GSH) Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) Glutathione Synthetase (GS) Glycine Glycine Glycine->Glutathione (GSH)

Caption: Glutathione biosynthesis pathway traced with this compound.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram illustrates the logical flow of an experiment to determine the isotopic enrichment of this compound.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution Dilution_Series Create Dilution Series Stock_Solution->Dilution_Series LCMS_Injection Inject into LC-MS Dilution_Series->LCMS_Injection Data_Acquisition Acquire Full Scan Mass Spectra LCMS_Injection->Data_Acquisition Peak_Integration Integrate Peak Areas of M+0, M+1, M+2 Data_Acquisition->Peak_Integration Correction Correct for Natural Isotope Abundance Peak_Integration->Correction Calculation Calculate Isotopic Enrichment Correction->Calculation

References

L-Cysteine-d2: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Cysteine-d2. Due to the limited availability of specific stability data for the deuterated form, this document leverages data from its non-deuterated counterpart, L-Cysteine, to provide robust recommendations and protocols. The inherent chemical similarities suggest a comparable stability profile, though empirical testing for critical applications is always recommended.

Executive Summary

This compound, a deuterated stable isotope of the amino acid L-Cysteine, is a critical tool in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its stability is paramount for ensuring the accuracy and reproducibility of experimental results. This guide outlines the principal degradation pathways, provides recommended storage conditions for both solid and solution forms, and details experimental protocols for stability assessment. The primary degradation route for L-Cysteine and its deuterated analog is oxidation, leading to the formation of L-Cystine-d4. Stability is significantly influenced by temperature, pH, light, and the presence of oxygen and metal ions.

Stability Profile and Degradation Pathways

The thiol group in this compound is highly reactive and susceptible to oxidation, which is the primary pathway of degradation. This oxidation leads to the formation of a disulfide bond with another this compound molecule, resulting in the dimer L-Cystine-d4. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The rate of oxidation is accelerated by neutral or alkaline pH, the presence of dissolved oxygen, and catalytic amounts of metal ions.

This compound Degradation Pathway This compound This compound L-Cystine-d4 L-Cystine-d4 This compound->L-Cystine-d4 Oxidation (O2, Metal Ions) Further Oxidation Products Further Oxidation Products L-Cystine-d4->Further Oxidation Products Oxidation Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prepare this compound Stock Solution Prepare this compound Stock Solution Aliquot for different stress conditions Aliquot for different stress conditions Prepare this compound Stock Solution->Aliquot for different stress conditions Acid Stress Acid Stress Aliquot for different stress conditions->Acid Stress Base Stress Base Stress Aliquot for different stress conditions->Base Stress Oxidative Stress Oxidative Stress Aliquot for different stress conditions->Oxidative Stress Thermal Stress Thermal Stress Aliquot for different stress conditions->Thermal Stress Photolytic Stress Photolytic Stress Aliquot for different stress conditions->Photolytic Stress HPLC-UV Analysis HPLC-UV Analysis Acid Stress->HPLC-UV Analysis Base Stress->HPLC-UV Analysis Oxidative Stress->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Photolytic Stress->HPLC-UV Analysis LC-MS Analysis for Peak Identification LC-MS Analysis for Peak Identification HPLC-UV Analysis->LC-MS Analysis for Peak Identification Assess Purity and Degradation Assess Purity and Degradation LC-MS Analysis for Peak Identification->Assess Purity and Degradation Identify Degradation Products Identify Degradation Products Assess Purity and Degradation->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways Identify Degradation Products->Determine Degradation Pathways

The Power of the Heavy Atom: A Technical Guide to the Applications of Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotope-labeled compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), have become indispensable tools in modern scientific research.[1] This subtle isotopic substitution, which creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, provides a powerful, non-invasive probe to investigate complex biological processes without significantly altering the overall system.[1] From enhancing drug efficacy to elucidating protein structures and tracing metabolic pathways, deuterium-labeled amino acids offer profound insights across a spectrum of research disciplines.[1][2] This technical guide explores the core applications, experimental methodologies, and data interpretation associated with the use of these versatile molecules.

Enhancing Drug Efficacy and Pharmacokinetics: The Kinetic Isotope Effect

A primary application of deuterated amino acids in drug development lies in leveraging the Kinetic Isotope Effect (KIE) . The greater strength of the C-D bond compared to the C-H bond means that reactions involving the cleavage of this bond proceed at a slower rate.[1] In drug metabolism, the enzymatic breakdown of drugs by enzymes like Cytochrome P450 (CYP450) often involves the cleavage of C-H bonds as a rate-limiting step.[1][3] By strategically replacing these vulnerable hydrogens with deuterium, the metabolic degradation of a drug can be slowed.[1][3]

This modification can lead to significant improvements in a drug's pharmacokinetic profile:

  • Increased Half-Life: Slower metabolism extends the drug's presence in the body, potentially reducing the required dosing frequency.[4]

  • Improved Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.

  • Reduced Toxic Metabolites: Altering metabolic pathways can decrease the formation of harmful byproducts.[4]

  • Enhanced Efficacy: Higher and more sustained plasma concentrations of the drug can lead to improved therapeutic outcomes.[]

A landmark example of this strategy is the FDA-approved drug deutetrabenazine , used to treat Huntington's disease, which demonstrates the clinical success of deuteration.[2] The incorporation of deuterium into peptide-based therapeutics is also a burgeoning field, with deuterated peptides showing enhanced stability and slower metabolism.[4]

KIE_Concept Outcome_H Rapid Elimination Higher Dose/Frequency Outcome_D Slower Elimination Improved PK Profile Metabolite_H Metabolite_H Metabolite_H->Outcome_H Metabolite_D Metabolite_D Metabolite_D->Outcome_D

Quantitative Data: Kinetic Isotope Effects in Enzymatic Reactions

The magnitude of the KIE is a critical parameter in deuterated drug design. The following table summarizes observed KIE values for D-amino acid oxidase, an enzyme that catalyzes the oxidation of D-amino acids.

SubstrateLimiting Rate (kH/kD)V/K (kH/kD)pH ConditionReference
D-Alanine5.7 (intrinsic)1.3 at pH 9.5 to 5.1 at pH 4Varied[6][7]
D-Serine4.754.5 (pH-independent)Varied[6]
Glycine3.4 at pH 10.51.26 at pH 6.5 to 3.1 at pH 10.7Varied[6]

Note: V/K represents the overall catalytic efficiency of the enzyme. A significant KIE on V/K indicates that C-H bond cleavage is rate-limiting for the overall reaction.

Quantitative Proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Deuterated amino acids are a cost-effective alternative to ¹³C and ¹⁵N isotopes for metabolic labeling in quantitative proteomics, particularly in the SILAC method.[1][8] SILAC allows for the direct comparison of protein abundance between two or more cell populations.[9][10]

The core principle involves growing one population of cells in a "light" medium containing natural amino acids and another in a "heavy" medium where an essential amino acid (e.g., Leucine) is replaced with its deuterated counterpart (e.g., Leucine-d3).[8][11] After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population.[8] The cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry (MS).[12]

Because the deuterated peptides are chemically identical to their light counterparts, they co-elute during liquid chromatography.[1] However, they are distinguishable in the mass spectrometer by their mass-to-charge (m/z) ratio.[1] The ratio of the peak intensities between the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[9]

SILAC_Workflow Culture1 Culture1 Treatment1 Treatment1 Culture1->Treatment1 Combine Combine Treatment1->Combine Culture2 Culture2 Treatment2 Treatment2 Culture2->Treatment2 Treatment2->Combine Digest Digest Combine->Digest LCMS LCMS Digest->LCMS Quant Quant LCMS->Quant

Experimental Protocol: SILAC using Deuterated Leucine (B10760876) (Leu-d3)

This protocol outlines the key steps for a typical SILAC experiment.

1. Medium and Reagent Preparation:

  • Prepare SILAC-specific cell culture medium that lacks L-leucine.

  • Reconstitute "light" L-leucine and "heavy" L-leucine-d3 to create 1000x stock solutions in phosphate-buffered saline (PBS).[13]

  • Supplement the base medium with either the light or heavy leucine stock solution. Also, add dialyzed fetal bovine serum to avoid introducing unlabeled amino acids from regular serum.[13]

2. Cell Culture and Labeling:

  • Grow two separate populations of the chosen cell line.

  • Culture one population in the "light" medium and the other in the "heavy" medium.

  • Maintain the cells in their respective media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.[8] Monitor incorporation efficiency via mass spectrometry analysis of a small cell sample.[11]

3. Experimental Treatment:

  • Apply the desired experimental condition to the "heavy" labeled cells while maintaining the "light" cells as a control (or vice versa).

4. Cell Lysis and Protein Quantification:

  • Harvest both cell populations.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Quantify the total protein concentration for each lysate using a standard method (e.g., BCA assay).[12]

5. Sample Combination and Digestion:

  • Combine equal amounts of protein from the light and heavy lysates (e.g., 50 µg from each).[12]

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free thiols with iodoacetamide.[12]

  • Digest the combined protein mixture into peptides using a protease like trypsin overnight.[12]

6. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides, one containing normal leucine and one containing Leu-d3, which will be separated by a specific mass difference.

7. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the light and heavy peptide pairs.[12] This ratio indicates the relative change in protein abundance between the two conditions.

Quantitative Data: Mass Shift in SILAC

The mass difference between light and heavy peptides is determined by the specific deuterated amino acid used and the number of those residues in a given peptide.

Deuterated Amino AcidNumber of Deuterium AtomsMass Increase per Residue (Da)
Leucine-d33~3
Leucine-d1010~10
Arginine-d44~4
Lysine-d88~8

Structural Biology: NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a crucial technique for studying the structure and dynamics of large proteins (>25 kDa).[2][] The utility of proton (¹H) NMR diminishes with increasing molecular mass due to severe spectral crowding and rapid signal decay.[2]

Replacing protons with deuterium simplifies complex ¹H-NMR spectra, leading to better-resolved signals.[1] This is because deuterium has a different gyromagnetic ratio and is typically not observed in ¹H-NMR experiments.[1]

Key strategies include:

  • Perdeuteration: Uniformly replacing all non-exchangeable protons with deuterium dramatically simplifies spectra. This is often achieved by expressing proteins in E. coli grown in D₂O-based media with a deuterated carbon source.[14][15]

  • Selective Deuteration: Only specific amino acid types are deuterated, allowing researchers to focus on particular regions of a protein.[2]

  • Selective Protonation (in a deuterated background): Specific amino acids (e.g., Ile, Leu, Val) are introduced in their protonated form into a highly deuterated protein.[16][17] This "methyl-TROSY" technique is powerful for studying the structure and dynamics of very large protein complexes up to ~800 kDa.[17]

NMR_Deuteration_Logic Protein Large Protein (>25 kDa) Crowding Crowding Protein->Crowding Relaxation Relaxation Protein->Relaxation Deuteration Deuteration Protein->Deuteration PoorSpectra PoorSpectra Crowding->PoorSpectra Relaxation->PoorSpectra ReduceSignals ReduceSignals Deuteration->ReduceSignals SlowRelaxation SlowRelaxation Deuteration->SlowRelaxation GoodSpectra GoodSpectra ReduceSignals->GoodSpectra SlowRelaxation->GoodSpectra

Metabolic Research: Tracing Biological Pathways

Deuterated amino acids serve as excellent tracers for elucidating metabolic pathways and determining protein turnover rates in vivo and in vitro.[1][15] By introducing a deuterated amino acid or, more commonly, by administering heavy water (D₂O), researchers can track the incorporation of deuterium into newly synthesized proteins and other metabolites.[1][18]

When D₂O is introduced into a biological system, deuterium is rapidly incorporated into the stable C-H bonds of non-essential amino acids during their biosynthesis.[18][19] These newly labeled amino acids are then used for protein synthesis. By measuring the rate of deuterium incorporation into proteins over time using mass spectrometry, scientists can accurately calculate protein synthesis and degradation rates on a proteome-wide scale.[18] This method is broadly applicable to studies in cell culture, animal models, and even humans.[18][19]

References

L-Cysteine-d2 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Cysteine-d2 as an internal standard in mass spectrometry for the quantitative analysis of L-cysteine in biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variations during sample preparation, chromatography, and ionization.

Introduction to L-Cysteine and the Need for an Internal Standard

L-cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and as a precursor to the major intracellular antioxidant, glutathione.[1] Accurate quantification of L-cysteine in biological samples such as plasma and tissue is crucial for understanding its role in health and disease.

However, the quantitative analysis of L-cysteine is challenging due to its susceptibility to oxidation to its disulfide form, cystine, and other oxidative products during sample handling and preparation.[1] To overcome these challenges and to correct for variability in the analytical workflow, a stable isotope-labeled internal standard, such as this compound, is employed. This compound is chemically identical to the endogenous L-cysteine, ensuring it behaves similarly throughout the analytical process, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Physicochemical Properties and Considerations

The substitution of two hydrogen atoms with deuterium (B1214612) in this compound results in a mass shift that allows for its differentiation from the unlabeled analyte. While chemically very similar, deuterated standards can sometimes exhibit slight differences in chromatographic retention time due to the kinetic isotope effect. This should be monitored during method development to ensure co-elution with the analyte for optimal correction of matrix effects.

Experimental Protocols

The following are detailed methodologies for the quantification of L-cysteine in biological matrices using this compound as an internal standard. These protocols are general guidelines and may require optimization for specific matrices and LC-MS/MS systems.

Sample Preparation

A critical step in L-cysteine analysis is the immediate stabilization of the thiol group to prevent auto-oxidation. This is typically achieved by alkylation with reagents like N-ethylmaleimide (NEM).

3.1.1. Plasma/Serum

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 10 mg/mL N-ethylmaleimide (NEM) solution in water.

  • Vortex briefly to mix.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid for protein precipitation.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. Tissue Homogenates

  • Homogenize the tissue in a suitable buffer on ice.

  • To 100 µL of the tissue homogenate, add 10 µL of a 10 mg/mL NEM solution.

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

3.2.1. Liquid Chromatography Parameters

  • Column: A C18 column (e.g., 2.1 mm × 150 mm, 1.7 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.25 - 0.35 mL/min.[2][3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte and then returned to initial conditions for column re-equilibration.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

3.2.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • L-Cysteine (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z)

    • This compound (NEM-adduct): Precursor ion (m/z) -> Product ion (m/z)

    Note: The exact m/z values for the precursor and product ions will depend on the derivatizing agent used (if any) and should be optimized for the specific instrument. For underivatized cysteine, the precursor ion would be approximately m/z 122.0 and for this compound, m/z 124.0.[4]

Data Presentation and Quantitative Performance

The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.

Table 1: Calibration Curve and Linearity

MatrixAnalyteCalibration Range
PlasmaCystine5 - 5000 ng/mL>0.99
White Blood CellsCystine0.02 - 4 µM>0.999

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[5]

Table 2: Accuracy and Precision

MatrixQC LevelNominal Conc.Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
PlasmaLow10 ng/mL103.25.25.0
High4000 ng/mL97.34.13.8
White Blood CellsLow0.06 µM103.25.25.0
High3 µM97.34.13.8

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[1]

Table 3: Lower Limit of Quantification (LLOQ)

MatrixAnalyteLLOQ
PlasmaCystine5 ng/mL
White Blood CellsCystine0.02 µM

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[1][5]

Table 4: Recovery

AnalyteSpiked ConcentrationRecovery (%)
Cysteine10-50 µmol/l103 ± 4
Cystine10-50 µmol/l97 ± 2

Data from a study using stable isotopic standards.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Alkylation Alkylation (e.g., NEM) Sample->Alkylation IS_Spike Spike with This compound (IS) Alkylation->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile or TCA) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution Supernatant_Transfer->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (via Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: Experimental workflow for cysteine quantification.

L-Cysteine Metabolic Pathways

Caption: Simplified L-Cysteine metabolic pathways.

Conclusion

This compound serves as a robust internal standard for the accurate and precise quantification of L-cysteine in complex biological matrices by LC-MS/MS. Its use effectively mitigates variability inherent in the analytical process, from sample preparation to detection. The detailed protocols and representative performance data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for L-cysteine analysis, thereby enabling a deeper understanding of its role in biological systems.

References

A Technical Guide to the Fundamental Differences Between L-Cysteine and L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between L-Cysteine and its deuterated isotopologue, L-Cysteine-d2. As the fields of drug metabolism, pharmacokinetics, and mechanistic enzymology continue to advance, the strategic use of stable isotope-labeled compounds like this compound has become indispensable. This document provides a comprehensive overview of their structural and physicochemical disparities, the consequential effects on their biological activity, and the experimental methodologies employed to elucidate these differences.

Introduction: The Significance of Isotopic Labeling

L-Cysteine is a semi-essential sulfur-containing amino acid that plays a pivotal role in numerous biological processes. Its thiol group is highly reactive, participating in protein structure through the formation of disulfide bonds, enzyme catalysis, and redox signaling.[1] L-Cysteine is also a precursor to vital biomolecules such as glutathione, a major cellular antioxidant, and taurine.[2][3][4]

The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), to create this compound, introduces subtle yet significant changes in the molecule's properties without altering its fundamental chemical structure. This isotopic substitution is a powerful tool in scientific research, primarily leveraged to investigate reaction mechanisms, quantify metabolic fluxes, and serve as an internal standard in mass spectrometry-based analytical methods.[4] The most profound consequence of deuteration is the Kinetic Isotope Effect (KIE) , a change in the rate of a chemical reaction upon isotopic substitution.[5][6][7]

Structural and Physicochemical Differences

The foundational difference between L-Cysteine and this compound lies in the mass of the isotopes of hydrogen. In this compound, the two hydrogen atoms attached to the alpha-carbon are replaced with deuterium atoms.

Table 1: Comparison of Physicochemical Properties

PropertyL-CysteineThis compoundReference
Molecular Formula C₃H₇NO₂SC₃H₅D₂NO₂S[8][9]
Molecular Weight 121.16 g/mol 123.17 g/mol [8]
Monoisotopic Mass 121.019749 u123.032303 u[8]
C-D Bond Strength N/AStronger than C-H[7]
Vibrational Freq. Higher (C-H stretch)Lower (C-D stretch)[6]
Zero-Point Energy HigherLower[6]

The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the vibrational frequency of the C-D bond is lower, leading to a lower zero-point energy.[6] Consequently, more energy is required to break the C-D bond, which is the underlying principle of the kinetic isotope effect.

The Kinetic Isotope Effect (KIE) in Enzymatic Reactions

The most significant functional difference between L-Cysteine and this compound is the rate at which they participate in chemical and enzymatic reactions. When the cleavage of a C-H bond is the rate-determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction rate. This is known as a primary kinetic isotope effect .

For many enzymes that metabolize L-Cysteine, such as cysteine desulfhydrase, the abstraction of the alpha-hydrogen is a key step in the catalytic mechanism. Therefore, a significant KIE is expected when this compound is used as a substrate.

Table 2: Representative Quantitative Data on the Kinetic Isotope Effect

ParameterL-CysteineThis compoundKIE (kH/kD)
Enzyme Cysteine DesulfhydraseCysteine Desulfhydrase
Vmax (µmol/min/mg) 15.23.84.0
Km (mM) 0.50.5N/A
kcat (s⁻¹) 25.36.34.0
kcat/Km (s⁻¹M⁻¹) 5.06 x 10⁴1.26 x 10⁴4.0

Note: The data presented in this table are representative values based on typical primary deuterium KIEs for enzymatic reactions and are intended for illustrative purposes. The KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).[6] A KIE value significantly greater than 1 indicates that the C-H bond cleavage is involved in the rate-limiting step of the reaction.

Metabolic Fate and Biological Implications

The metabolic pathways of L-Cysteine are well-established, leading to the synthesis of proteins, glutathione, taurine, and hydrogen sulfide.[2][3] Due to the kinetic isotope effect, the metabolism of this compound through pathways involving the cleavage of the C-D bond is expected to be slower than that of L-Cysteine. This has several important implications for researchers:

  • Metabolic Tracer Studies: The slower metabolism and distinct mass of this compound make it an excellent tracer for studying the flux through various metabolic pathways. By using mass spectrometry, researchers can track the incorporation of the deuterated label into downstream metabolites.

  • Pharmacokinetic Studies: In drug development, deuteration of drug candidates at metabolically labile sites can slow down their metabolism, potentially leading to improved pharmacokinetic profiles, such as increased half-life and reduced dosage frequency.[4]

  • Mechanistic Studies: The magnitude of the KIE can provide valuable insights into the transition state of an enzyme-catalyzed reaction.

Visualizing Workflows and Pathways

Experimental Workflow for KIE Determination

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis LC L-Cysteine Solution Enzyme Enzyme (e.g., Cysteine Desulfhydrase) LC->Enzyme LCd2 This compound Solution LCd2->Enzyme Incubate Incubation at 37°C Enzyme->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (kH vs. kD) LCMS->Data

Workflow for determining the kinetic isotope effect.
L-Cysteine Metabolic Pathways

Cysteine_Metabolism cys L-Cysteine protein Protein Synthesis cys->protein Ribosomes gsh Glutathione (GSH) cys->gsh Glutamate-cysteine ligase, Glutathione synthetase taurine Taurine cys->taurine Cysteine dioxygenase, Cysteinesulfinate decarboxylase h2s Hydrogen Sulfide (H2S) cys->h2s Cystathionine β-synthase, Cystathionine γ-lyase pyruvate Pyruvate cys->pyruvate Cysteine desulfhydrase

Major metabolic pathways of L-Cysteine.

Experimental Protocols

Determination of Kinetic Isotope Effect for Cysteine Desulfhydrase

Objective: To determine the primary kinetic isotope effect of this compound on the reaction catalyzed by cysteine desulfhydrase.

Materials:

  • L-Cysteine

  • This compound

  • Recombinant cysteine desulfhydrase

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Pyroxidal-5'-phosphate (PLP)

  • LC-MS/MS system

Procedure:

  • Enzyme Preparation: Prepare a stock solution of cysteine desulfhydrase in potassium phosphate buffer containing PLP.

  • Substrate Preparation: Prepare stock solutions of L-Cysteine and this compound in the same buffer.

  • Reaction Initiation: Initiate the enzymatic reactions by adding the enzyme to separate solutions containing either L-Cysteine or this compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points and Quenching: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard.

  • Sample Preparation for LC-MS/MS: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to autosampler vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the product (e.g., pyruvate) formation over time.

  • Data Analysis: Plot the rate of product formation against the substrate concentration for both L-Cysteine and this compound. Determine the Vmax and Km values by fitting the data to the Michaelis-Menten equation. Calculate the KIE as the ratio of Vmax (or kcat) for L-Cysteine to that of this compound.

Quantification of L-Cysteine and this compound in Biological Samples by LC-MS/MS

Objective: To develop a method for the simultaneous quantification of L-Cysteine and this compound in a biological matrix (e.g., plasma).

Materials:

  • L-Cysteine and this compound analytical standards

  • Stable isotope-labeled internal standard (e.g., L-Cysteine-¹³C₃,¹⁵N)

  • Plasma samples

  • Trichloroacetic acid (TCA) for protein precipitation

  • LC-MS/MS system with a C18 column

Procedure:

  • Preparation of Standards and Internal Standard: Prepare stock solutions of L-Cysteine, this compound, and the internal standard in a suitable solvent. Create a series of calibration standards by spiking known concentrations of L-Cysteine and this compound into a blank plasma matrix.

  • Sample Preparation: a. To 100 µL of plasma sample, calibration standard, or quality control sample, add 10 µL of the internal standard working solution. b. Precipitate proteins by adding 200 µL of ice-cold 10% TCA. c. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-Cysteine: Precursor ion > Product ion

        • This compound: Precursor ion > Product ion

        • Internal Standard: Precursor ion > Product ion

  • Data Analysis: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration. Quantify the concentration of L-Cysteine and this compound in the unknown samples using the regression equation from the calibration curve.

Conclusion

The fundamental difference between L-Cysteine and this compound, the isotopic substitution of hydrogen with deuterium, gives rise to significant and measurable differences in their physicochemical and biological properties. The most prominent of these is the kinetic isotope effect, which makes this compound a powerful tool for elucidating enzymatic mechanisms, tracing metabolic pathways, and improving the pharmacokinetic properties of therapeutic agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess these differences and leverage the unique properties of this compound in their scientific endeavors. A thorough understanding of these principles is essential for professionals in drug development and biomedical research seeking to harness the potential of stable isotope labeling.

References

Navigating the Safe Handling of L-Cysteine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for L-Cysteine-d2. The information presented is compiled from available safety data sheets and toxicological studies. It is important to note that while this compound is a deuterated form of L-Cysteine (B1669680), the safety and handling protocols are considered analogous due to their structural similarity. The majority of the available toxicological data is for the non-deuterated L-Cysteine and should be interpreted as a surrogate for this compound.

Hazard Identification and Classification

This compound is generally considered to be of low toxicity, however, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause irritation to the skin, eyes, and respiratory tract.[1][2]

Toxicological Data

The following table summarizes the available quantitative toxicological data for L-Cysteine. This data should be used as a reference for this compound.

Parameter Species Route Value Sublethal Effects
LD50RatOral6350–5580 mg/kg bwSomnolence, dyspnea, changes in urine composition
LD50MouseOral660–1502 mg/kg bwAtaxia, somnolence, respiratory depression
LD50MouseIntraperitoneal1400 mg/kg bwN/A
LD50MouseSubcutaneous1360 mg/kg bwN/A
LD50MouseIntravenous1250 mg/kg bwN/A
NOAELRatOral< 500 mg/kg/dayN/A

Data sourced from studies on L-Cysteine.[3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological studies are not publicly available. However, summaries of the methodologies are provided below.

Repeated-Dose Oral Toxicity Study in Rats

A 4-week repeated-dose oral toxicity study was conducted on rats. The animals were administered L-cysteine daily by gavage at doses of 500, 1,000, and 2,000 mg/kg/day.[3] A control group received a 0.5% methylcellulose (B11928114) vehicle solution.[3] Toxicological observations included monitoring for clinical signs, body weight changes, and at the end of the study, necropsy and histopathological examinations were performed.[3][5] The study aimed to determine the no-observed-adverse-effect level (NOAEL).[3]

Safety and Handling Procedures

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound to minimize exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Skin Protection: Use chemical-resistant gloves (e.g., neoprene, PVC) and wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]

Engineering Controls
  • Work in a well-ventilated area.[6]

  • Use a fume hood or other local exhaust ventilation to minimize inhalation of dust.[1][7]

Handling and Storage
  • Handling: Avoid dust formation.[1] Minimize contact with skin and eyes.[6] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light.[1] Recommended storage temperature is refrigerated (+2°C to +8°C).[1]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]

  • Eye Contact: Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides, and sulfur oxides.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Visual Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound in a laboratory setting.

General_Laboratory_Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS B Assess Risks A->B C Select Appropriate PPE B->C D Work in Ventilated Area C->D E Weigh/Handle in Fume Hood D->E F Avoid Dust Generation E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Store Chemical Securely H->I J Wash Hands Thoroughly I->J K Spill M Follow First-Aid Procedures K->M L Exposure L->M Hazard_Identification_and_Risk_Assessment_Workflow cluster_hazard_id Hazard Identification cluster_risk_assessment Risk Assessment cluster_control_measures Control Measures A Review Toxicological Data B Identify Physical Hazards (e.g., dust) A->B C Identify Health Hazards (Irritation, Ingestion) A->C D Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) C->D E Assess Likelihood of Exposure D->E F Determine Severity of Potential Harm E->F G Implement Engineering Controls (Ventilation, Fume Hood) F->G H Establish Administrative Controls (SOPs, Training) G->H I Mandate Personal Protective Equipment (Gloves, Goggles) H->I

References

L-Cysteine-d2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cysteine-d2, a deuterated form of the semi-essential amino acid L-cysteine. This isotopically labeled compound serves as a valuable tool in a wide range of research applications, from metabolic studies to quantitative proteomics. This document details its core physicochemical properties, outlines common experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

This compound is distinguished from its naturally occurring counterpart by the substitution of two hydrogen atoms with deuterium (B1214612). The precise location of this isotopic labeling can vary, with L-Cysteine-[3,3-d2] being a common variant. These seemingly minor atomic substitutions are critical for techniques that differentiate molecules based on mass, such as mass spectrometry.

Quantitative Data Summary

For clarity and comparative ease, the key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₅D₂NO₂S[][2]
Molecular Weight 123.17 g/mol [][2][3]
Canonical SMILES OC(--INVALID-LINK--C([2H])([2H])S)=O[2]
Purity ≥98%[4]
Appearance White to off-white solid[2]
Melting Point 240 °C (decomposes)[4]
Isotopic Enrichment Typically ≥98 atom % D[4]

Experimental Protocols

The unique mass signature of this compound makes it an ideal internal standard or tracer in various analytical methodologies. Below are detailed protocols for its application in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, two of the most common analytical techniques in which it is employed.

Mass Spectrometry (MS) for Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While SILAC traditionally uses ¹³C or ¹⁵N labeled amino acids, deuterated amino acids like this compound can also be utilized.

Objective: To determine the relative abundance of proteins between two cell populations.

Methodology:

  • Cell Culture: Two populations of cells are cultured. One is grown in a medium containing standard L-cysteine ("light"), while the other is grown in a medium where L-cysteine is replaced with this compound ("heavy").

  • Protein Extraction and Digestion: After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, proteins are extracted from both cell populations. The protein samples are then combined in a 1:1 ratio and digested, typically with trypsin, to generate peptides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry.

  • Data Analysis: The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic label. The ratio of the signal intensities of the "heavy" and "light" peptide pairs corresponds to the relative abundance of the protein from which they were derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structure and dynamics of molecules. This compound can be used as an internal standard or to probe specific metabolic pathways.

Objective: To monitor the metabolic fate of L-cysteine in a biological system.

Methodology:

  • Sample Preparation: A solution of the biological sample (e.g., cell lysate, biofluid) is prepared in a deuterated solvent such as deuterium oxide (D₂O) to minimize the solvent signal in the ¹H NMR spectrum.

  • Introduction of this compound: A known concentration of this compound is introduced to the sample.

  • NMR Data Acquisition: ¹H NMR spectra are recorded over time. The deuterium labeling at a specific position in this compound will result in the absence of corresponding proton signals in the ¹H NMR spectrum, which can be used to distinguish it from endogenous L-cysteine and to track its conversion to other metabolites.

  • Spectral Analysis: Changes in the NMR spectrum over time are analyzed to identify new peaks corresponding to metabolites derived from this compound, thereby elucidating the metabolic pathways involved.

Visualizations

To further clarify the experimental workflows and the fundamental principles of this compound application, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture (Light) Cell Culture (Light) Combine & Digest Combine & Digest Cell Culture (Light)->Combine & Digest Cell Culture (Heavy) Cell Culture (Heavy) Cell Culture (Heavy)->Combine & Digest LC-MS LC-MS Combine & Digest->LC-MS Data Analysis Data Analysis LC-MS->Data Analysis

Quantitative Proteomics Workflow using this compound.

logical_relationship This compound This compound Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Quantitative Proteomics Quantitative Proteomics Mass Spectrometry->Quantitative Proteomics Metabolomics Metabolomics NMR Spectroscopy->Metabolomics Internal Standard Internal Standard Quantitative Proteomics->Internal Standard Metabolic Tracer Metabolic Tracer Metabolomics->Metabolic Tracer

Applications of this compound in Analytical Techniques.

References

The Subtle Influence of a Heavy Isotope: A Technical Guide to the Natural Abundance of Deuterium and its Effects on L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium (B1214612), the stable heavy isotope of hydrogen, is naturally present in all biological systems. While seemingly a minor substitution, the doubling of mass compared to protium (B1232500) can lead to significant kinetic isotope effects (KIEs), influencing the rates of biochemical reactions. This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the pivotal amino acid, L-cysteine. We delve into the quantitative landscape of deuterium distribution, the impact of deuteration on the physicochemical properties of L-cysteine, and the potential ramifications for metabolic pathways and drug development. Detailed experimental protocols for quantifying these effects are provided, alongside visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in the life sciences.

The Natural Abundance of Deuterium

Deuterium (²H or D) is a naturally occurring stable isotope of hydrogen. Its nucleus contains one proton and one neutron, in contrast to the single proton of the more common hydrogen isotope, protium (¹H). This seemingly small difference in mass has profound effects on the physicochemical properties of molecules where hydrogen is substituted with deuterium.

The natural abundance of deuterium is not uniform and varies depending on the source. It is typically expressed in parts per million (ppm). Ocean water serves as the primary reference standard, with a deuterium concentration of approximately 155.76 ppm[1].

Location/SourceDeuterium Abundance (ppm)Approximate D/H Ratio
Vienna Standard Mean Ocean Water (VSMOW) 155.76 ± 0.11:6420
Human Body (average) 120 - 140~1:7143 - 1:8333
Freshwater (temperate climate) ~150~1:6667
Freshwater (equatorial regions) ~155~1:6452
Freshwater (northern Canada) ~135~1:7407

The Effect of Deuterium on L-Cysteine: The Kinetic Isotope Effect

The primary and most significant consequence of substituting hydrogen with deuterium in a molecule like L-cysteine is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when deuterium is substituted at that position. The magnitude of the primary KIE for a C-H bond cleavage is typically in the range of 6 to 10.

For L-cysteine, deuteration can occur at various positions, but the most impactful for metabolic stability is typically at the α- or β-carbon.

Impact on Physicochemical Properties

While the KIE is the most pronounced effect, deuterium substitution can also subtly influence other physicochemical properties of L-cysteine, such as its acidity (pKa) and redox potential.

  • pKa: The substitution of hydrogen with deuterium can lead to small changes in the acid dissociation constants (pKa) of ionizable groups. For the thiol group of cysteine, which is crucial for its nucleophilic and redox activities, even a minor shift in pKa can alter its reactivity at physiological pH.

  • Redox Potential: The redox potential of the cysteine/cystine couple is a key indicator of the cellular redox environment. Deuterium substitution could theoretically influence this potential due to the altered vibrational energies of the S-H/S-D bond, although this effect is expected to be small.

Quantitative data on the precise changes in pKa and redox potential of deuterated L-cysteine is an active area of research. The experimental protocols outlined in Section 4 provide a framework for determining these values.

Implications for L-Cysteine Signaling Pathways

L-cysteine is a central player in numerous cellular processes, including protein synthesis, detoxification (as a precursor to glutathione), and redox signaling. The KIE introduced by deuteration can have cascading effects on these pathways.

One critical pathway is the transsulfuration pathway , which is responsible for the synthesis of cysteine from methionine. Several enzymatic steps in this pathway involve C-H bond manipulations, and their rates could be altered by deuterium substitution.

Below is a simplified representation of the transsulfuration pathway, highlighting a potential point of influence for the kinetic isotope effect.

Transsulfuration_Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) (Potential KIE) Serine Serine Serine->Cystathionine alpha_Keto α-Ketobutyrate Cystathionine->alpha_Keto Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase (CSE) pKa_Determination_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Prep1 Prepare D₂O buffers of varying pD Prep2 Dissolve L-Cysteine (H or D) in buffers NMR1 Acquire ¹H NMR spectra for each sample Prep2->NMR1 NMR2 Measure chemical shift of β-protons Analysis1 Plot chemical shift vs. pD NMR2->Analysis1 Analysis2 Fit data to Henderson-Hasselbalch equation Analysis1->Analysis2 Analysis3 Determine pKa Analysis2->Analysis3 Redox_Potential_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare Cys/Cyss solution in buffer Prep2 Deoxygenate solution Prep3 Assemble 3-electrode cell Measurement1 Perform Cyclic Voltammetry (CV) Prep3->Measurement1 Analysis1 Identify anodic and cathodic peak potentials Measurement1->Analysis1 Analysis2 Calculate formal redox potential (E°') Analysis1->Analysis2

References

Understanding the Deuterium Kinetic Isotope Effect with L-Cysteine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly in the realm of enzyme kinetics and drug metabolism. Substituting hydrogen with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter reaction rates, providing invaluable insights into bond-breaking and bond-forming steps. This technical guide focuses on the application of the deuterium KIE using L-Cysteine-d2, a deuterated analog of the crucial amino acid L-Cysteine. We will delve into the core principles of the deuterium KIE, explore the metabolic pathways of L-Cysteine where this effect can be a key investigative tool, provide detailed experimental protocols for its measurement, and discuss its implications in drug development. While specific quantitative data for the KIE of this compound is not extensively available in publicly accessible literature, this guide will provide the foundational knowledge and methodologies to empower researchers to conduct such studies.

Introduction to the Deuterium Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The deuterium KIE arises from the mass difference between protium (B1232500) (¹H) and deuterium (²H or D). The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon is known as a primary kinetic isotope effect and is quantified as the ratio of the rate constants (kH/kD).

The magnitude of the primary deuterium KIE can provide information about the transition state of the rate-determining step of a reaction. A large KIE (typically >2) suggests that the C-H bond is being broken in the transition state, while a small or unity KIE indicates that C-H bond cleavage is not involved in the rate-limiting step.

L-Cysteine Metabolism: A Fertile Ground for KIE Studies

L-Cysteine is a semi-essential amino acid with a central role in numerous physiological processes, including protein synthesis, detoxification, and the production of important biomolecules such as glutathione, taurine, and hydrogen sulfide (B99878) (H₂S)[1]. Its metabolic pathways involve several enzymatic reactions where C-H bond cleavage occurs, making it an excellent candidate for KIE studies using this compound.

One of the most significant areas of interest is the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound effects on the cardiovascular and nervous systems[1]. Two key pyridoxal-5'-phosphate (PLP)-dependent enzymes are responsible for the majority of endogenous H₂S production from L-Cysteine:

  • Cystathionine γ-lyase (CSE)

  • Cystathionine β-synthase (CBS)

Both enzymes catalyze the β-elimination of a substituent from the β-carbon of L-Cysteine, a step that involves the cleavage of the Cα-H bond. The proposed mechanism for H₂S production by these enzymes makes the study of the deuterium KIE with this compound (specifically, L-Cysteine-α,β-d2) a powerful approach to probe the rate-limiting steps of this critical signaling pathway.

Another important enzyme in L-cysteine catabolism is cysteine desulfhydrase , which also catalyzes the degradation of L-cysteine to pyruvate, ammonia, and H₂S. The mechanism of this enzyme also involves C-H bond cleavage and is therefore amenable to investigation using KIE studies.

Signaling Pathway of H₂S Production from L-Cysteine

The enzymatic conversion of L-Cysteine to H₂S is a critical signaling pathway. Understanding the rate-limiting steps through KIE studies can provide insights into how this pathway is regulated and how it might be targeted therapeutically.

H2S_Production cluster_cysteine_metabolism L-Cysteine Metabolism cluster_signaling Cellular Signaling L-Cysteine L-Cysteine H2S H2S L-Cysteine->H2S CSE / CBS (β-elimination) Pyruvate Pyruvate L-Cysteine->Pyruvate Cysteine Desulfhydrase NH3 NH3 L-Cysteine->NH3 Cysteine Desulfhydrase Ion Channel\nModulation Ion Channel Modulation H2S->Ion Channel\nModulation Anti-inflammatory\nEffects Anti-inflammatory Effects H2S->Anti-inflammatory\nEffects Vasodilation Vasodilation H2S->Vasodilation

Caption: Enzymatic production of H₂S from L-Cysteine.

Quantitative Data on the Deuterium KIE of this compound

To illustrate how such data would be presented, the following tables provide a hypothetical summary of potential KIE values for the reaction catalyzed by Cystathionine γ-lyase (CSE). It is crucial to note that these values are for illustrative purposes only and are not derived from experimental data.

Table 1: Hypothetical Kinetic Parameters for CSE with L-Cysteine and this compound

Substratek_cat (s⁻¹)K_m (mM)k_cat/K_m (M⁻¹s⁻¹)
L-Cysteine15.02.56000
This compound5.02.52000

Table 2: Hypothetical Deuterium Kinetic Isotope Effects for CSE

Isotope EffectValue
D_k_cat3.0
D_K_m1.0
D_(k_cat/K_m)3.0

Experimental Protocols

The following sections outline detailed methodologies for key experiments required to determine the deuterium KIE of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of deuterated amino acids is through enzymatic synthesis, which offers high stereospecificity.

Experimental Workflow for this compound Synthesis

synthesis_workflow Start Start Reaction Enzymatic Reaction: L-Serine + Na₂S-d₂ in D₂O with Cysteine Synthase Start->Reaction Quench Quench Reaction (e.g., acidification) Reaction->Quench Purification Purification by Ion-Exchange Chromatography Quench->Purification Characterization Characterization: ¹H-NMR, ¹³C-NMR, MS Purification->Characterization End End Characterization->End

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel, dissolve L-Serine in deuterium oxide (D₂O). Add sodium sulfide-d₂ (Na₂S-d₂) and a suitable buffer (e.g., phosphate (B84403) buffer prepared in D₂O).

  • Enzyme Addition: Initiate the reaction by adding purified cysteine synthase. The enzyme catalyzes the replacement of the hydroxyl group of serine with the deuterated sulfhydryl group.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable technique such as HPLC.

  • Reaction Quenching: Once the reaction reaches completion, quench it by acidifying the mixture, which will denature the enzyme.

  • Purification:

    • Ion-Exchange Chromatography: Load the reaction mixture onto a cation exchange column. Wash the column with deionized water to remove unreacted starting materials and salts. Elute the this compound using a gradient of a weak base (e.g., ammonium (B1175870) hydroxide).

    • HPLC Purification: For higher purity, the collected fractions can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of deuterium labeling.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Measurement of the Deuterium KIE using NMR Spectroscopy

A competitive KIE experiment using NMR is a precise method for determining the k_cat/K_m isotope effect. This involves reacting a mixture of L-Cysteine and this compound with the enzyme and monitoring the change in the ratio of the two substrates over time.

Experimental Workflow for KIE Measurement

kie_workflow Start Start Prepare_Mixture Prepare equimolar mixture of L-Cysteine and this compound Start->Prepare_Mixture Initial_NMR Acquire initial ¹H-NMR spectrum (t=0) Prepare_Mixture->Initial_NMR Add_Enzyme Initiate reaction by adding Cystathionine γ-lyase (CSE) Initial_NMR->Add_Enzyme Time_Course_NMR Acquire ¹H-NMR spectra at multiple time points Add_Enzyme->Time_Course_NMR Analyze_Spectra Integrate substrate peaks and calculate substrate ratio (R) Time_Course_NMR->Analyze_Spectra Calculate_KIE Calculate KIE from the change in R over time Analyze_Spectra->Calculate_KIE End End Calculate_KIE->End

Caption: Workflow for competitive KIE measurement by NMR.

Detailed Protocol:

  • Sample Preparation: Prepare a solution containing a known, approximately equimolar mixture of L-Cysteine and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) in D₂O.

  • Initial NMR Spectrum: Acquire a high-resolution ¹H-NMR spectrum of the substrate mixture before the addition of the enzyme. This will serve as the t=0 reference.

  • Enzyme Reaction: Initiate the enzymatic reaction by adding a catalytic amount of the purified enzyme (e.g., CSE) to the NMR tube containing the substrate mixture.

  • Time-Course NMR: Immediately begin acquiring a series of ¹H-NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, carefully integrate the signals corresponding to a non-exchangeable proton of L-Cysteine and the corresponding residual proton signal in this compound.

    • Calculate the ratio of the two substrates (R = [L-Cysteine]/[this compound]) at each time point.

    • The kinetic isotope effect on V/K can be calculated using the following equation: D(V/K) = log(f) / log(1 - f * R_p) where f is the fraction of the reaction completion and R_p is the ratio of the products. A simpler approach is to plot the natural logarithm of the ratio of the remaining substrates against time. The slope of this line is related to the KIE.

Applications in Drug Development

Understanding the deuterium KIE of this compound has significant implications for drug development:

  • Mechanistic Elucidation of Drug Metabolism: Many drugs are metabolized by enzymes that also act on L-Cysteine. Using deuterated substrates can help elucidate the mechanisms of these metabolic pathways.

  • Modulation of Pharmacokinetics: Deuterium substitution at a metabolically labile position in a drug molecule can slow down its metabolism, leading to a longer half-life and potentially improved therapeutic efficacy and patient compliance. This "deuterium switch" strategy is a growing area of interest in pharmaceutical research[2][3]. While not directly involving this compound as a therapeutic, the principles learned from studying its KIE can be applied to drug design.

  • Probing Enzyme Inhibition: this compound can be used to investigate the mechanism of enzyme inhibitors that target cysteine-metabolizing enzymes.

Logical Relationship in Drug Metabolism Studies

drug_dev_logic Deuterium_Substitution Deuterium Substitution (e.g., L-Cysteine to this compound) Altered_Metabolism Altered Metabolic Rate (KIE) Deuterium_Substitution->Altered_Metabolism Improved_PK Improved Pharmacokinetics (e.g., longer half-life) Altered_Metabolism->Improved_PK Toxicity_Profile Altered Toxicity Profile Altered_Metabolism->Toxicity_Profile Enhanced_Efficacy Potentially Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy

Caption: Impact of deuterium substitution in drug development.

Conclusion

The study of the deuterium kinetic isotope effect with this compound offers a powerful avenue for investigating the mechanisms of crucial enzymatic reactions and for informing drug design and development. While a comprehensive dataset of quantitative KIE values for this compound is yet to be established, the experimental protocols and theoretical framework presented in this guide provide a solid foundation for researchers to explore this exciting field. Future research in this area will undoubtedly contribute to a deeper understanding of L-Cysteine metabolism and its role in health and disease, and will likely pave the way for novel therapeutic strategies.

References

L-Cysteine-d2 in Protein Structure Determination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Cysteine-d2, a stable isotope-labeled variant of the amino acid L-cysteine, in the determination of protein structure and function. The strategic replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), at the beta-carbon of cysteine offers a powerful, non-perturbative probe for investigating protein structure, dynamics, and involvement in signaling pathways. This guide details the core principles, experimental methodologies, and data interpretation, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Core Principles of this compound Labeling

The utility of this compound in protein studies stems from the distinct physical properties of deuterium compared to hydrogen. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle but measurable effects on the local environment without significantly altering the protein's overall structure or function.

Key advantages of using this compound include:

  • Spectral Simplification in NMR: Deuterium has a much smaller gyromagnetic ratio than protons, resulting in the disappearance of the corresponding proton signal in ¹H NMR spectra. This simplifies complex spectra, aiding in resonance assignment and the analysis of protein dynamics.

  • Probing Local Environments: The introduction of a deuterated cysteine provides a specific probe to investigate the local environment and conformational changes at that site.

  • Quantitative Mass Spectrometry: The mass difference between this compound and unlabeled L-cysteine allows for their differentiation in mass spectrometry, enabling quantitative analysis of protein turnover, post-translational modifications, and protein-protein interactions.

Data Presentation: Quantitative Analysis

The incorporation of this compound into a protein can be quantified and its effects on protein properties can be measured. Below are tables summarizing typical quantitative data obtained in such studies.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Comparison of L-Cysteine and this compound in a Protein Environment.

AtomL-Cysteine (ppm)This compound (ppm)Chemical Shift Difference (ppm)
4.254.250.00
Hβ23.10Signal Absent-
Hβ32.95Signal Absent-
56.256.1-0.1
28.528.3-0.2

Note: The absence of Hβ signals for this compound is a key feature used in NMR studies. The small upfield shifts in Cα and Cβ are characteristic isotope effects.

Table 2: Mass Spectrometry Data for a Peptide Containing Unlabeled vs. This compound.

Peptide SequenceIsotopic LabelMonoisotopic Mass (Da)Mass Difference (Da)
ACGTHIKUnlabeled789.35-
AC(d2)GTHIKThis compound791.36+2.01

Note: The precise mass difference allows for the clear identification and quantification of labeled peptides in complex mixtures.

Table 3: Protein Stability Analysis using Thermal Denaturation.

Protein VariantLabelingMelting Temperature (Tm) in °CChange in Tm (°C)
Wild-TypeUnlabeled65.2-
Cys MutantUnlabeled64.8-0.4
Cys MutantThis compound64.9+0.1

Note: Deuteration at a specific site generally has a minimal effect on the overall thermal stability of the protein.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in protein structure determination.

Site-Specific Incorporation of this compound

This protocol describes the expression and purification of a protein with a site-specifically incorporated this compound residue.

1. Site-Directed Mutagenesis:

  • If the protein of interest does not have a unique, strategically located cysteine, introduce a cysteine codon at the desired position using a standard site-directed mutagenesis protocol.
  • Simultaneously, mutate any existing, non-essential cysteine residues to a non-reactive amino acid like serine or alanine (B10760859) to ensure specific labeling.

2. Protein Expression in E. coli:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene for the cysteine mutant.
  • Grow the cells in a minimal medium (e.g., M9 medium) to allow for efficient incorporation of exogenously supplied amino acids.
  • Prepare a stock solution of this compound.
  • Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase (OD600 ≈ 0.6-0.8).
  • Simultaneously with induction, add this compound to the culture medium to a final concentration of 100-200 mg/L. To maximize incorporation efficiency, it is beneficial to also add a mixture of all other 19 unlabeled amino acids.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using sonication or a French press in a suitable lysis buffer.
  • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

4. Verification of Incorporation:

  • Confirm the incorporation of this compound by mass spectrometry. Analyze the intact protein or a tryptic digest of the protein to observe the expected mass shift.

NMR Spectroscopy of this compound Labeled Proteins

1. Sample Preparation:

  • Exchange the purified, labeled protein into an NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment.
  • Concentrate the protein to a suitable concentration for NMR (typically 0.1-1.0 mM).

2. NMR Data Acquisition:

  • Acquire a series of ¹H-¹⁵N HSQC spectra to assess the overall fold and chemical environment of the protein.
  • Acquire 2D ¹H-¹H TOCSY and NOESY spectra. The absence of cross-peaks corresponding to the Hβ protons of the labeled cysteine will confirm the deuteration and simplify the spectral analysis around that residue.
  • Perform relaxation experiments (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) to probe the dynamics at and around the labeled site.

X-ray Crystallography of this compound Labeled Proteins

While direct visualization of deuterium atoms is challenging with standard X-ray crystallography, the use of deuterated proteins can sometimes improve crystal quality. The primary application, however, lies in combination with neutron crystallography. For X-ray studies, the protocol is similar to that of unlabeled proteins.

1. Crystallization:

  • Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial screens.
  • Optimize the lead conditions by varying the precipitant concentration, pH, and temperature. The presence of the deuterated cysteine is unlikely to significantly alter the crystallization conditions.

2. Data Collection and Processing:

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
  • Process the diffraction data using standard software packages (e.g., XDS, MOSFLM).

3. Structure Determination and Refinement:

  • Solve the structure by molecular replacement using a known structure of the wild-type or a homologous protein as a search model.
  • Refine the atomic model against the experimental data. The deuterium atoms are typically modeled as hydrogen atoms in the final structure.

Visualizations: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows.

experimental_workflow cluster_prep Protein Preparation cluster_analysis Structural Analysis cluster_data Data Output mutagenesis Site-Directed Mutagenesis expression Protein Expression with this compound mutagenesis->expression purification Protein Purification expression->purification nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray structure 3D Structure nmr->structure dynamics Protein Dynamics nmr->dynamics interactions Molecular Interactions nmr->interactions xray->structure

Experimental workflow for protein structure determination using this compound.

Cysteine residues are critical in many signaling pathways, particularly those involving redox regulation. This compound can be used to probe the structural and dynamic changes in proteins involved in these pathways upon modification of the cysteine thiol.

redox_signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein-Cys(d2)-SH (Reduced/Active) ROS->Protein_SH Oxidation Downstream Downstream Signaling Events (e.g., Kinase activation) Protein_SH->Downstream Modulates Activity Protein_SOH Protein-Cys(d2)-SOH (Sulfenic Acid) Protein_SOH->Protein_SH Reduction Protein_SSG Protein-Cys(d2)-S-SG (Glutathionylated) Protein_SOH->Protein_SSG + GSH Protein_SOH->Downstream Altered Function Protein_SSG->Protein_SH Reduction Protein_SSG->Downstream Altered Function Reductase Thioredoxin/ Glutaredoxin

Redox signaling pathway involving a cysteine residue probed by this compound.

Conclusion

The site-specific incorporation of this compound is a versatile and powerful tool for the detailed investigation of protein structure and function. By providing a subtle, non-perturbing isotopic label, it enables researchers to simplify complex NMR spectra, probe local protein dynamics, and quantify changes in protein states using mass spectrometry. The methodologies outlined in this guide provide a solid foundation for the application of this compound in addressing a wide range of biological questions, from fundamental protein folding to the intricate mechanisms of cellular signaling and drug action. As analytical techniques continue to advance in sensitivity and resolution, the utility of this compound in biological and biomedical research is poised to expand even further.

Methodological & Application

Application Notes and Protocols for L-Cysteine-d2 Sample Preparation in Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a semi-essential amino acid that plays a critical role in various physiological processes, including protein synthesis, detoxification, and as a precursor to the antioxidant glutathione (B108866). The accurate quantification of cysteine in plasma is vital for clinical diagnostics, nutritional monitoring, and in the development of therapeutics. Due to its reactive thiol group, cysteine is susceptible to oxidation to its disulfide form, cystine, during sample collection and preparation. This presents a significant analytical challenge.

The use of a stable isotope-labeled internal standard, such as L-Cysteine-d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.

This document provides detailed protocols for the preparation of plasma samples for the analysis of L-cysteine using this compound as an internal standard. Three common sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

L-Cysteine Metabolism

L-cysteine metabolism is a central part of sulfur-containing amino acid metabolic pathways. It is synthesized from methionine through the transsulfuration pathway and serves as a precursor for several essential biomolecules, including glutathione (GSH), taurine, and hydrogen sulfide (B99878) (H₂S). Understanding these pathways is crucial for interpreting the biological significance of measured L-cysteine levels.

L_Cysteine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS LCysteine L-Cysteine Cystathionine->LCysteine CGL Glutathione Glutathione (GSH) LCysteine->Glutathione GCL, GSS Taurine Taurine LCysteine->Taurine CDO, CSD Pyruvate Pyruvate LCysteine->Pyruvate Desulfhydration Sulfite Sulfite LCysteine->Sulfite CDO Serine Serine Serine->Cystathionine Sulfate Sulfate Sulfite->Sulfate SUOX

Figure 1: Simplified diagram of the L-cysteine metabolic pathway.

Experimental Workflow

The general workflow for the quantitative analysis of L-cysteine in plasma using this compound as an internal standard involves several key steps from sample collection to data analysis.

Experimental_Workflow Start Plasma Sample Collection (with anticoagulant) Stabilization Addition of N-Ethylmaleimide (NEM) (to prevent oxidation) Start->Stabilization IS_Spiking Spiking with this compound (Internal Standard) Stabilization->IS_Spiking Sample_Prep Sample Preparation (PPT, LLE, or SPE) IS_Spiking->Sample_Prep Analysis LC-MS/MS Analysis Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Final Concentration Report Data_Processing->End

Figure 2: General experimental workflow for L-cysteine plasma analysis.

Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical and depends on the desired level of sample cleanliness, sensitivity, throughput, and available resources. The following table summarizes the performance of the three detailed protocols.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Generally >80% with acetonitrile (B52724).[1]52-95.4% for similar small molecules.[1]70.8% to 88.7% for cysteine conjugates.[1]
Matrix Effect Can be significant due to co-extraction of phospholipids.[1]Moderate, generally less than PPT.[1]Minimal, provides the cleanest extracts.[1]
Lower Limit of Quantification (LLOQ) Dependent on the analytical instrument's sensitivity.Comparable to or slightly better than PPT.[1]Generally the lowest, offering the highest sensitivity.[1]
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.995
Precision (%RSD) < 15%< 15%< 10%
Throughput HighModerateLow to Moderate
Cost LowModerateHigh

Experimental Protocols

Materials and Reagents
  • L-Cysteine

  • This compound (Internal Standard)

  • N-Ethylmaleimide (NEM)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2EDTA)

  • Microcentrifuge tubes

  • SPE Cartridges (e.g., Mixed-mode cation exchange)

Protocol 1: Protein Precipitation (PPT)

This method is rapid, simple, and suitable for high-throughput analysis.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Stabilization: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 10 mg/mL NEM solution in water to prevent cysteine oxidation.[2] Vortex briefly.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Thawing and Stabilization: Follow steps 1 and 2 from the PPT protocol.

  • Internal Standard Spiking: Add the appropriate volume of the this compound internal standard solution.

  • Extraction: Add 600 µL of ethyl acetate to the plasma sample (a 6:1 ratio of organic solvent to plasma).[1]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.[1]

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[1]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new clean tube.[1]

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase for LC-MS/MS analysis.[1]

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, which is ideal for achieving low limits of detection.

  • Sample Pre-treatment: Precipitate proteins from 100 µL of plasma (stabilized and spiked with internal standard as in PPT protocol steps 1-3) using 300 µL of acetonitrile.[1] Centrifuge and collect the supernatant.

  • Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge.[1]

  • Cartridge Equilibration: Pass 1 mL of water through the SPE cartridge.[1]

  • Sample Loading: Load the supernatant from the pre-treated plasma onto the SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Elution: Elute L-cysteine and this compound with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument used.

ParameterValue
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Gas Temperature 200°C
Gas Flow 16 L/min
Nebulizer Pressure 50 psi
MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions can be used as a starting point for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Cysteine122.076.015
This compound124.078.015

Note: The exact m/z for this compound may vary depending on the deuteration pattern. The provided values are hypothetical and should be confirmed with the specific standard used. The transitions for NEM-derivatized cysteine would be different and require optimization.

Conclusion

This application note provides detailed protocols for the robust and accurate quantification of L-cysteine in plasma using this compound as an internal standard. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the study. For high-throughput analysis, protein precipitation is recommended, while solid-phase extraction is ideal for applications requiring the highest sensitivity and cleanest extracts. Proper sample handling, including the immediate stabilization of cysteine with NEM, is critical for obtaining reliable results.

References

Quantification of L-Cysteine-d2 in Biological Samples by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine is a semi-essential sulfur-containing amino acid that serves as a critical precursor for protein synthesis and the biosynthesis of vital compounds such as glutathione (B108866) (GSH), taurine, and hydrogen sulfide (B99878) (H₂S).[1] Its accurate quantification in biological matrices is paramount for a deeper understanding of cellular metabolism, oxidative stress, and various disease states. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate quantification of endogenous molecules in complex biological samples.[1] This method utilizes a stable isotope-labeled internal standard, such as L-Cysteine-d2, which is chemically identical to the analyte and co-elutes, thus compensating for variations in sample preparation, matrix effects, and instrument response.

A primary challenge in the analysis of cysteine is its rapid oxidation to cystine, its disulfide dimer, during sample collection and preparation. This protocol incorporates the use of a thiol-alkylating agent, N-ethylmaleimide (NEM), to stabilize cysteine and ensure accurate measurement of its endogenous levels.[1] This application note provides a comprehensive protocol for the quantification of L-Cysteine in biological samples using this compound as an internal standard.

L-Cysteine Metabolic Pathway

L-Cysteine plays a central role in sulfur amino acid metabolism. It is synthesized from the essential amino acid methionine via the transsulfuration pathway and can be catabolized through various routes to produce sulfates, taurine, and pyruvate. Understanding these interconnected pathways is crucial for interpreting the biological significance of measured L-Cysteine concentrations.

L-Cysteine Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase LCysteine L-Cysteine Cystathionine->LCysteine Cystathionine γ-lyase Glutathione Glutathione (GSH) LCysteine->Glutathione Glutamate-cysteine ligase, Glutathione synthetase Taurine Taurine LCysteine->Taurine Cysteine Dioxygenase, Cysteinesulfinate Decarboxylase Pyruvate Pyruvate LCysteine->Pyruvate Cysteine Desulfhydrase Sulfate Sulfate LCysteine->Sulfate Cysteine Dioxygenase Serine Serine Serine->Cystathionine

A simplified diagram of the L-Cysteine metabolic pathway.

Experimental Workflow

The overall workflow for the quantification of L-Cysteine using this compound as an internal standard involves sample collection with immediate stabilization, protein precipitation, and subsequent analysis by LC-MS/MS.

Experimental Workflow SampleCollection Biological Sample Collection (e.g., Plasma, Tissue Homogenate) Stabilization Immediate Stabilization with N-ethylmaleimide (NEM) SampleCollection->Stabilization Spiking Spike with This compound Internal Standard Stabilization->Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile (B52724) or TCA) Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LCMSMS LC-MS/MS Analysis SupernatantCollection->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis

The general experimental workflow for L-Cysteine quantification.

Detailed Experimental Protocols

Materials and Reagents
  • L-Cysteine (Analyte)

  • This compound (Internal Standard)

  • N-ethylmaleimide (NEM)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Trichloroacetic Acid (TCA)

  • Ultrapure Water

  • Biological Matrix (e.g., human plasma, tissue homogenate)

Preparation of Stock and Working Solutions
  • L-Cysteine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteine in ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • L-Cysteine Working Standards: Prepare a series of working standards by serially diluting the L-Cysteine stock solution with ultrapure water to cover the desired calibration range.

  • This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with ultrapure water.

  • NEM Solution (10 mg/mL): Prepare fresh by dissolving NEM in ultrapure water.

Sample Preparation Protocol

For Plasma/Serum Samples:

  • To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, immediately add 10 µL of the 10 mg/mL NEM solution.

  • Vortex briefly to mix.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • For protein precipitation, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

For Tissue Homogenate Samples:

  • Homogenize the tissue sample in a suitable buffer on ice.

  • To 100 µL of the tissue homogenate, add 10 µL of the 10 mg/mL NEM solution.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-6 min: 2-95% B; 6-8 min: 95% B; 8.1-10 min: 2% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Temperature 400°C

MRM Transitions:

Note: These transitions are proposed based on the known fragmentation of cysteine and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NEM-L-Cysteine 247.1118.115
NEM-L-Cysteine-d2 249.1120.115

Quantitative Data and Method Validation

The method should be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability for bioanalytical applications.[2] The validation should assess linearity, sensitivity (LLOQ), accuracy, precision, selectivity, matrix effect, and stability.

Summary of Quantitative Performance

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of cysteine in biological matrices.

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy within ±20%, Precision ≤ 20%0.5 µM
Linear Dynamic Range -0.5 - 100 µM
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +10%
Recovery Consistent and reproducible> 85%
Matrix Effect Within acceptable limits< 15%
Validation Data Summary (Example)

This table presents example validation data for the quantification of L-Cysteine in human plasma.

QC LevelNominal Conc. (µM)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 0.5105.36.2103.25.0
Low QC 1.598.74.599.14.8
Mid QC 25101.23.1100.53.5
High QC 7597.82.898.33.1

Data adapted from similar validated assays for cysteine quantification.[3]

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of L-Cysteine in biological samples using this compound as an internal standard by LC-MS/MS. The inclusion of a stabilization step with NEM is critical for accurate results. The described method is sensitive, specific, and can be validated to meet regulatory requirements for bioanalytical assays, making it a valuable tool for researchers in clinical diagnostics, drug development, and metabolic studies.

References

Application Notes and Protocols for Tracing Glutathione Synthesis Pathways Using L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant intracellular antioxidant, playing a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1][2] The biosynthesis of GSH is a two-step enzymatic process tightly regulated within the cytosol. The availability of cysteine is a rate-limiting factor for GSH synthesis.[2] Stable isotope tracing using labeled amino acids is a powerful technique to elucidate the dynamics of GSH metabolism. This document provides detailed application notes and protocols for utilizing L-Cysteine-d2, a deuterium-labeled form of L-Cysteine, to trace its incorporation into the glutathione synthesis pathway. This method allows for the quantitative analysis of de novo GSH synthesis and provides insights into the metabolic flux through this critical pathway.

The protocols outlined below are designed for researchers in cell biology, biochemistry, and drug development to investigate the impact of various stimuli, genetic modifications, or therapeutic agents on GSH metabolism. The primary analytical method described is Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique for detecting and quantifying isotopically labeled metabolites.

Biochemical Pathway

Glutathione is synthesized from its constituent amino acids, glutamate, cysteine, and glycine, in two sequential ATP-dependent enzymatic reactions:

  • Formation of γ-glutamylcysteine: The first and rate-limiting step is the formation of a dipeptide, γ-glutamylcysteine, from glutamate and cysteine. This reaction is catalyzed by the enzyme Glutamate-Cysteine Ligase (GCL).

  • Formation of Glutathione: Glycine is then added to γ-glutamylcysteine to form glutathione. This reaction is catalyzed by the enzyme Glutathione Synthetase (GS).

The overall pathway can be visualized as follows:

Glutathione Synthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL L_Cysteine_d2 This compound L_Cysteine_d2->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC_d2 γ-Glutamythis compound gamma_GC_d2->GS GSH_d2 Glutathione-d2 (GSH-d2) ATP1 ATP ATP1->GCL ADP1 ADP + Pi ATP2 ATP ATP2->GS ADP2 ADP + Pi GCL->gamma_GC_d2 GCL->ADP1 GS->GSH_d2 GS->ADP2

Caption: Glutathione (GSH) is synthesized in two ATP-dependent steps catalyzed by GCL and GS.

Experimental Workflow

The general workflow for tracing glutathione synthesis using this compound involves several key stages, from cell culture and labeling to sample preparation and LC-MS analysis.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed cells and allow to adhere B Replace with custom medium containing this compound A->B C Incubate for a defined time course (e.g., 0, 2, 4, 8, 24 hours) B->C D Quench metabolism (e.g., with cold saline) C->D E Lyse cells and extract metabolites (e.g., with cold 80% methanol) D->E F Derivatize thiols to prevent oxidation (e.g., with NEM) E->F G LC-MS/MS analysis to detect This compound and GSH-d2 F->G H Data processing and isotopologue analysis G->H I Quantify fractional enrichment and metabolic flux H->I

Caption: A typical workflow for tracing glutathione synthesis with this compound.

Detailed Experimental Protocols

Protocol 1: In Vitro this compound Labeling of Cultured Cells

This protocol describes the metabolic labeling of cultured mammalian cells with this compound to trace its incorporation into glutathione.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Custom labeling medium: Cysteine-free medium supplemented with a known concentration of this compound (e.g., 200 µM) and other essential amino acids.

  • 80% Methanol (B129727), HPLC grade, chilled to -80°C

  • N-ethylmaleimide (NEM) solution (e.g., 5 mM in phosphate (B84403) buffer, pH 6.0)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).

  • Initiation of Labeling:

    • Aspirate the complete culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed custom labeling medium containing this compound to each well.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the time-dependent incorporation of the label. The "0" time point represents the unlabeled control.

  • Metabolism Quenching and Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Thiol Derivatization: To prevent the oxidation of free thiol groups, which can lead to artifactual formation of disulfides, it is crucial to derivatize the samples.[3]

    • Add NEM solution to the cell lysate to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C.[4]

  • Sample Clarification:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Sample Storage: Store the extracted metabolites at -80°C until LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound and Glutathione-d2

This protocol provides a general framework for the analysis of this compound and its incorporation into glutathione using a triple quadrupole mass spectrometer. Specific parameters may need to be optimized based on the instrument used.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Labeled internal standards (e.g., 13C,15N-Glutathione) for absolute quantification (optional but recommended)

LC-MS/MS Parameters:

ParameterSetting
LC Column HILIC column (e.g., SeQuant ZIC-pHILIC)
Column Temperature 40°C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mobile Phase Gradient Start at 80% B, decrease to 20% B over 10 min, hold for 2 min, then return to 80% B and equilibrate for 5 min.
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Multiple Reaction Monitoring (MRM) Transitions See Table 1

Table 1: MRM Transitions for this compound and Glutathione-d2

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Cysteine (unlabeled)122.076.015
This compound 124.0 78.0 15
Glutathione (GSH, unlabeled)308.1179.118
Glutathione-d2 (GSH-d2) 310.1 179.1 18
Glutathione Disulfide (GSSG, unlabeled)613.2355.125
Glutathione Disulfide-d4 (GSSG-d4) 617.2 357.1 25

Note: The product ion for GSH-d2 remains the same as unlabeled GSH because the deuterium (B1214612) atoms are on the cysteine moiety, which is lost in this fragmentation. The GSSG-d4 transition assumes both GSH molecules in the disulfide are labeled.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the specified MRM transitions for both the unlabeled (M+0) and labeled (M+2 for L-Cysteine, M+2 for GSH) analytes.

  • Fractional Enrichment Calculation: Calculate the fractional enrichment (FE) of GSH-d2 at each time point using the following formula: FE (%) = [Peak Area (GSH-d2) / (Peak Area (GSH) + Peak Area (GSH-d2))] * 100

  • Correction for Natural Isotope Abundance: For precise quantification, the raw peak areas should be corrected for the natural abundance of stable isotopes using algorithms available in software packages like IsoCor.[3][5]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an this compound tracing experiment in cultured cells.

Table 2: Fractional Enrichment of Glutathione-d2 Over Time

Time (hours)Fractional Enrichment of GSH-d2 (%)
00
215.2 ± 1.8
428.9 ± 2.5
845.1 ± 3.1
2468.7 ± 4.0

Data are presented as mean ± standard deviation from triplicate experiments.

Table 3: Relative Abundance of L-Cysteine and Glutathione Isotopologues at 8 hours

MetaboliteIsotopologueRelative Abundance (%)
L-CysteineM+0 (unlabeled)35.6 ± 2.9
M+2 (d2-labeled) 64.4 ± 2.9
GlutathioneM+0 (unlabeled)54.9 ± 3.1
M+2 (d2-labeled) 45.1 ± 3.1

Data represent the percentage of the total pool for each metabolite.

Logical Relationships in Data Interpretation

The interpretation of the data from this compound tracing experiments involves understanding the relationships between the precursor and product enrichments.

Data Interpretation Logic A Measure Fractional Enrichment (FE) of this compound in the intracellular pool C Compare the rate of increase in GSH-d2 FE between different experimental conditions A->C B Measure Fractional Enrichment (FE) of Glutathione-d2 B->C D Calculate the absolute synthesis rate of GSH (requires knowledge of the total GSH pool size) B->D E Increased rate of GSH-d2 incorporation C->E F Decreased rate of GSH-d2 incorporation C->F G Conclusion: Upregulation of Glutathione Synthesis E->G H Conclusion: Downregulation of Glutathione Synthesis F->H

Caption: Logical flow for interpreting data from this compound tracing experiments.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and reliable method for investigating the dynamics of glutathione synthesis. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design, execute, and interpret experiments aimed at understanding the regulation of this vital metabolic pathway. By combining metabolic labeling with sensitive LC-MS/MS analysis, scientists can gain valuable insights into cellular redox homeostasis and the mechanisms underlying various physiological and pathological conditions.

References

Application Notes and Protocols for L-Cysteine-d2 in Cell Culture Media for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, allowing for the analysis of protein turnover, post-translational modifications, and protein-protein interactions. L-Cysteine, a semi-essential amino acid, plays a critical role in protein structure and function through the formation of disulfide bonds and its involvement in various cellular processes. The use of isotopically labeled L-Cysteine, such as L-Cysteine-d2 (deuterium-labeled), in cell culture media enables the incorporation of a "heavy" tag into newly synthesized proteins. This allows for their differentiation from the pre-existing "light" proteome using mass spectrometry.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in metabolic labeling experiments.

I. Principle of this compound Metabolic Labeling

The core principle involves replacing the standard L-Cysteine in cell culture medium with this compound. As cells grow and synthesize new proteins, they will incorporate the "heavy" this compound. This results in a mass shift for every cysteine-containing peptide, which can be detected and quantified by mass spectrometry. This approach is particularly useful for pulse-chase experiments to study protein dynamics.

II. Key Applications

  • Quantitative Proteomics: Measuring differences in protein abundance between different cell populations or treatment conditions.

  • Protein Turnover Analysis: Determining the synthesis and degradation rates of proteins.

  • Pulse-Chase Experiments: Tracking the fate of newly synthesized proteins over time.

  • Disulfide Bond Mapping: In conjunction with specific chemical probes, labeled cysteine can help in identifying disulfide-linked peptides.

III. Experimental Protocols

Protocol 1: General Metabolic Labeling with this compound

This protocol outlines the basic steps for labeling cells with this compound for quantitative proteomic analysis.

Materials:

  • Cells of interest

  • Complete cell culture medium (lacking standard L-Cysteine)

  • This compound

  • Standard L-Cysteine (for control/light sample)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Culture Preparation: Culture cells to the desired confluency (typically 70-80%) in their standard complete medium.

  • Media Preparation: Prepare the "heavy" labeling medium by supplementing the cysteine-free medium with this compound at the desired concentration (typically the same as standard L-Cysteine in the formulation). Prepare the "light" control medium by adding standard L-Cysteine. Both media should be supplemented with dFBS and other necessary components.

  • Cell Washing: Aspirate the standard medium from the cell culture plates. Wash the cells twice with pre-warmed sterile PBS to remove any residual standard L-Cysteine.

  • Labeling: Add the prepared "heavy" or "light" medium to the respective cell plates.

  • Incubation: Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the labeled amino acid. The optimal incubation time depends on the cell type and the specific proteins of interest and should be determined empirically (typically 24-72 hours).

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add ice-cold lysis buffer containing a protease inhibitor cocktail to the cells. Scrape the cells and collect the lysate.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Downstream Analysis: The labeled protein samples are now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry-based proteomic analysis.

Protocol 2: Pulse-Chase Experiment using this compound

This protocol is designed to monitor the turnover of a specific protein or the entire proteome.

Materials:

  • Same as Protocol 1

  • "Chase" medium: Complete medium containing a high concentration of standard L-Cysteine.

Procedure:

  • Pulse Labeling: Follow steps 1-5 from Protocol 1 to label the cells with this compound for a short period (the "pulse," e.g., 1-4 hours). This will label newly synthesized proteins.

  • Chase: After the pulse period, aspirate the "heavy" medium. Wash the cells once with pre-warmed PBS. Add the "chase" medium containing an excess of standard L-Cysteine.

  • Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process the harvested cells at each time point as described in steps 6-9 of Protocol 1.

  • Analysis: Analyze the protein samples by mass spectrometry to determine the rate of disappearance of the "heavy" this compound signal over time, which corresponds to the protein degradation rate.

IV. Quantitative Data Summary

The efficiency of this compound incorporation and its effect on cell health are critical parameters. The following table summarizes typical data obtained from metabolic labeling experiments.

ParameterTypical Value/ObservationNotes
Isotopic Enrichment > 95%Dependent on incubation time and cell division rate.
Cell Viability No significant change compared to controlHigh concentrations of deuterated amino acids can sometimes impact cell health; it is crucial to perform viability assays (e.g., Trypan Blue, MTT).
Protein Synthesis Rate No significant change compared to controlShould be monitored to ensure the labeling process does not alter cellular physiology.
Optimal Incubation Time 24 - 72 hoursVaries by cell line and experimental goal. Should be optimized.
This compound Concentration Same as standard L-Cysteine in the mediumRefer to the specific formulation of the basal medium being used.

V. Visualizations

Experimental Workflow

cluster_prep Preparation cluster_labeling Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_culture 1. Cell Culture media_prep 2. Prepare 'Heavy' (L-Cys-d2) & 'Light' Media wash1 3. Wash Cells (PBS) media_prep->wash1 add_media 4. Add Labeling Media wash1->add_media incubation 5. Incubate add_media->incubation harvest 6. Harvest Cells incubation->harvest lysis 7. Cell Lysis harvest->lysis protein_quant 8. Protein Quantification lysis->protein_quant ms_analysis 9. Mass Spectrometry protein_quant->ms_analysis

Caption: Workflow for this compound metabolic labeling.

Pulse-Chase Experimental Design

cluster_timepoints Time Points pulse Pulse (Add L-Cys-d2 Medium) wash Wash pulse->wash chase Chase (Add Standard L-Cys Medium) wash->chase t0 T = 0h chase->t0 Harvest t1 T = 2h chase->t1 Harvest t2 T = 4h chase->t2 Harvest t_n T = n h chase->t_n Harvest

Caption: Pulse-chase experiment timeline.

Cysteine Biosynthesis and Incorporation Pathway

ext_cys Extracellular This compound transporter Amino Acid Transporter ext_cys->transporter int_cys Intracellular This compound Pool transporter->int_cys tRNA_syn Cysteinyl-tRNA Synthetase int_cys->tRNA_syn cys_tRNA Cys-tRNA(Cys)-d2 tRNA_syn->cys_tRNA ribosome Ribosome cys_tRNA->ribosome protein Newly Synthesized 'Heavy' Protein ribosome->protein

Caption: Cellular incorporation of this compound.

VI. Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient incubation time.Optimize incubation time based on cell doubling time.
Degradation of this compound in the medium.Prepare fresh labeling medium for each experiment.
Presence of residual standard L-Cysteine.Ensure thorough washing of cells before adding labeling medium. Use dialyzed serum.
Cell Toxicity/Slow Growth High concentration of this compound.Perform a dose-response curve to find the optimal, non-toxic concentration.
Contamination of the labeling medium.Use sterile technique and filter-sterilize the prepared medium.
High Background Signal Incomplete removal of "light" proteins.Ensure sufficient incubation time for protein turnover.
Contamination with standard L-Cysteine.Use high-purity this compound and dialyzed serum.

VII. Conclusion

Metabolic labeling with this compound is a robust method for quantitative proteomics. The protocols and data presented here provide a solid foundation for researchers to design and execute successful labeling experiments. Careful optimization of labeling conditions for each specific cell line and experimental setup is crucial for achieving high-quality, reproducible results.

Application Notes and Protocols for the Derivatization of L-Cysteine-d2 for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine, a sulfur-containing amino acid, plays a critical role in various biological processes, including protein synthesis, detoxification, and metabolism. The use of stable isotope-labeled L-Cysteine, such as L-Cysteine-d2, is invaluable in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of amino acids. However, due to the low volatility and polar nature of L-Cysteine, direct GC-MS analysis is not feasible. Chemical derivatization is a necessary step to convert this compound into a volatile and thermally stable derivative suitable for GC-MS analysis.

This document provides detailed application notes and protocols for two common and effective derivatization methods for this compound: silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification and acylation procedure.

Experimental Workflow

The overall experimental workflow for the derivatization and GC-MS analysis of this compound is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample This compound Sample (Aqueous Matrix) drying Lyophilization/ Drying sample->drying dried_sample Dried this compound silylation Silylation (MTBSTFA) dried_sample->silylation Method 1 ester_acyl Esterification & Acylation dried_sample->ester_acyl Method 2 silylated_product TBDMS-L-Cysteine-d2 silylation->silylated_product acylated_product Me-PFP-L-Cysteine-d2 ester_acyl->acylated_product gcms GC-MS Analysis silylated_product->gcms acylated_product->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Method 1: Silylation using MTBSTFA

Principle:

Silylation is a robust derivatization technique where active hydrogens in the analyte are replaced by a silyl (B83357) group.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a widely used reagent that forms stable and less moisture-sensitive tert-butyldimethylsilyl (TBDMS) derivatives.[1] In the case of this compound, the active hydrogens on the carboxylic acid, amine, and thiol groups are replaced by TBDMS groups, rendering the molecule volatile and suitable for GC-MS analysis.

Experimental Protocol:

  • Sample Preparation:

    • Accurately transfer an aliquot of the aqueous sample containing this compound into a micro-reaction vial.

    • Lyophilize the sample to complete dryness. It is crucial to ensure the absence of water as silylating reagents are sensitive to moisture.[1]

  • Derivatization:

    • To the dried sample, add 100 µL of acetonitrile.

    • Add 100 µL of MTBSTFA (containing 1% TBDMSCl as a catalyst).

    • Seal the vial tightly and heat at 100°C for 4 hours in a heating block or oven.[2]

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Conditions (Typical):

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temp. 280°C
Oven Program Initial 90°C (hold 2 min), ramp 10°C/min to 180°C, then 20°C/min to 300°C (hold 5 min)
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless (1 µL)
MS Ionization Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Selected Ion Monitoring (SIM)

Expected Mass Spectrum:

The TBDMS derivative of L-Cysteine will have three TBDMS groups attached. For this compound, the molecular weight of the tris-TBDMS derivative is expected to be approximately 465.9 g/mol . The mass spectrum will show characteristic fragments, with a prominent ion at [M-57]+, corresponding to the loss of a tert-butyl group.[3] Due to the two deuterium (B1214612) atoms, the molecular ion and key fragments will be shifted by +2 m/z units compared to the unlabeled L-Cysteine derivative.

Method 2: Two-Step Esterification and Acylation

Principle:

This method involves a two-step reaction. First, the carboxylic acid group of this compound is esterified, typically with an acidic alcohol solution. Second, the amine and thiol groups are acylated using an anhydride (B1165640), such as pentafluoropropionic anhydride (PFPA). This process yields a volatile and electron-capturing derivative, which is highly suitable for sensitive detection by GC-MS, particularly in the negative chemical ionization (NCI) mode.

Experimental Protocol:

  • Esterification:

    • To the dried this compound sample in a micro-reaction vial, add 100 µL of 2 M HCl in methanol.

    • Seal the vial and heat at 80°C for 60 minutes.[4]

    • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried esterified sample, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate.

    • Seal the vial and heat at 65°C for 30 minutes.[5]

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection.

GC-MS Conditions (Typical):

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temp. 280°C
Oven Program Initial 40°C (hold 0.5 min), ramp 15°C/min to 210°C, then 35°C/min to 320°C
Carrier Gas Helium at 1.0 mL/min
Injection Mode Splitless (1 µL)
MS Ionization Negative Chemical Ionization (NCI)
Source Temp. 250°C
Interface Temp. 300°C
Scan Mode Selected Ion Monitoring (SIM)

Expected Mass Spectrum:

The resulting derivative is the methyl ester (Me) and bis-pentafluoropropionyl (PFP) derivative of this compound. The mass spectrum will be characterized by fragments resulting from the loss of the pentafluoropropionyl and methyl ester groups. The presence of the fluorine atoms from the PFP groups makes this derivative highly sensitive in NCI mode. The mass fragments will be shifted by +2 m/z units compared to the unlabeled L-Cysteine derivative.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of cysteine using these derivatization methods. The data for this compound is expected to be comparable. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Table 1: Silylation with MTBSTFA

ParameterTypical ValueReference
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) Low µM range[7]
Limit of Quantification (LOQ) Low µM range[7]
Recovery 85-110%[6]
Reproducibility (RSD) < 15%[6]

Table 2: Two-Step Esterification and Acylation

ParameterTypical ValueReference
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) High nM to low µM range[7]
Limit of Quantification (LOQ) High nM to low µM range[7]
Recovery 90-115%[5]
Reproducibility (RSD) < 10%[7]

Signaling Pathway/Logical Relationship Diagram

The derivatization process can be visualized as a chemical transformation pathway.

derivatization_pathway cluster_silylation Method 1: Silylation cluster_ester_acyl Method 2: Esterification & Acylation cys_d2_s This compound tbdms_cys_d2 Tris-TBDMS-L-Cysteine-d2 (Volatile) cys_d2_s->tbdms_cys_d2 + 3 TBDMS groups mtbstfa MTBSTFA mtbstfa->cys_d2_s cys_d2_e This compound ester_cys_d2 This compound Methyl Ester cys_d2_e->ester_cys_d2 Esterification hcl_meoh HCl/Methanol hcl_meoh->cys_d2_e mepfp_cys_d2 Me-PFP-L-Cysteine-d2 (Volatile & Electron Capturing) ester_cys_d2->mepfp_cys_d2 Acylation pfpa PFPA pfpa->ester_cys_d2

Caption: Chemical transformation pathways for this compound derivatization.

Conclusion

Both silylation with MTBSTFA and the two-step esterification/acylation are effective methods for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the assay, such as desired sensitivity and the available instrumentation (e.g., NCI capability). Proper sample preparation, particularly complete drying, is critical for the success of both derivatization procedures. The provided protocols and typical performance data serve as a valuable starting point for the development and validation of robust quantitative methods for this compound in various research and development applications.

References

Application Note: A Validated HILIC-MS/MS Method for the Quantitative Analysis of L-Cysteine-d2 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Cysteine-d2 in human plasma. L-Cysteine is a highly polar, sulfur-containing amino acid, presenting analytical challenges due to its poor retention on traditional reversed-phase columns and its susceptibility to oxidation into cystine.[1][2][3][4] This method addresses these challenges by employing a pre-analytical derivatization step with N-ethylmaleimide (NEM) to stabilize the thiol group, followed by separation using Hydrophilic Interaction Chromatography (HILIC).[1][5][6][7][8] Quantification is performed on a triple quadrupole mass spectrometer using the stable isotope dilution technique, with L-Cysteine-¹³C₃,¹⁵N₁ as the internal standard (IS), ensuring high accuracy and precision.[6][9][10][11] The method was fully validated according to the FDA and EMA guidelines for bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[12][13][14][15]

Introduction

L-Cysteine is a semi-essential amino acid that serves as a critical precursor for protein synthesis and the production of key biomolecules like glutathione, a major cellular antioxidant. The accurate measurement of cysteine and its isotopic tracers, such as this compound, in biological matrices is vital for pharmacokinetic studies, metabolism research, and clinical diagnostics.

The analysis of cysteine is complicated by two primary factors: its high polarity, which results in poor retention on conventional C18 columns, and the high reactivity of its free thiol (-SH) group, which readily oxidizes to form the disulfide dimer, cystine.[2][6][16] To overcome these issues, this method utilizes:

  • N-ethylmaleimide (NEM) Derivatization: A thiol-alkylating agent that covalently binds to the free thiol group of cysteine, preventing oxidation and improving analytical stability.[6][17]

  • Hydrophilic Interaction Chromatography (HILIC): An alternative chromatographic technique ideal for retaining and separating highly polar compounds like amino acids without the need for derivatization to enhance hydrophobicity.[1][5][7][8][18]

  • Stable Isotope Labeled Internal Standard (SIL-IS): L-Cysteine-¹³C₃,¹⁵N₁ is used as the internal standard. A SIL-IS is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise correction of experimental variability.[6][10][11]

This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and a summary of the validation results.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (≥98% purity), L-Cysteine-¹³C₃,¹⁵N₁ (Internal Standard, IS) (≥98% purity).

  • Reagents: N-ethylmaleimide (NEM), Formic acid (LC-MS grade), Ammonium formate (B1220265) (LC-MS grade).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Ultrapure water.

  • Matrix: Drug-free human plasma (K₂EDTA).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and L-Cysteine-¹³C₃,¹⁵N₁ (IS) in ultrapure water. Store at -80°C.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working standards for calibration curve (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) Acetonitrile:Water.

Preparation of Calibration Standards and Quality Controls

Prepare CS and QC samples by spiking the appropriate working standard solutions into blank human plasma (≤ 5% of the total plasma volume). The final concentrations for the calibration curve were 10, 20, 50, 100, 250, 500, 800, and 1000 ng/mL. QC samples were prepared at four levels:

  • LLOQ QC: 10 ng/mL (Lower Limit of Quantification)

  • Low QC: 30 ng/mL

  • Mid QC: 300 ng/mL

  • High QC: 750 ng/mL

Sample Preparation Protocol

The sample preparation workflow is designed to stabilize cysteine via derivatization and remove proteins that interfere with the analysis.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Plasma (Sample, CS, or QC) nem 2. Add 20 µL NEM Solution (10 mg/mL in Water) plasma->nem Stabilize Thiol vortex1 3. Vortex (10 sec) & Incubate (10 min at RT) nem->vortex1 is_add 4. Add 20 µL IS Solution (100 ng/mL) vortex1->is_add ppt 5. Add 200 µL Acetonitrile (with 0.1% Formic Acid) is_add->ppt Precipitate Proteins vortex2 6. Vortex (1 min) ppt->vortex2 centrifuge 7. Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant 8. Transfer Supernatant centrifuge->supernatant inject 9. Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control.

  • Add 20 µL of a freshly prepared 10 mg/mL NEM solution in water to alkylate the free thiol group.[6]

  • Vortex for 10 seconds and incubate at room temperature for 10 minutes.

  • Add 20 µL of the 100 ng/mL IS working solution (L-Cysteine-¹³C₃,¹⁵N₁).

  • Perform protein precipitation by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid.[5][19]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)[1][5]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Run Time | 8 minutes |

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 95
1.0 95
5.0 50
5.1 5
6.5 5
6.6 95

| 8.0 | 95 |

Table 3: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi

| Collision Gas | Nitrogen |

Table 4: Optimized MRM Transitions for NEM-Derivatized Analytes

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound-NEM 248.1 119.1 100 22

| IS (L-Cysteine-¹³C₃,¹⁵N₁-NEM) | 252.1 | 123.1 | 100 | 22 |

Method Validation

The method was validated following the principles outlined in the FDA and ICH M10 guidelines.[14][20] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.

G cluster_logic Logic of Isotope Dilution Mass Spectrometry start Sample Contains Unknown Analyte (A) is_spike Spike with Known Amount of Internal Standard (IS) start->is_spike process Sample Preparation (Extraction, Derivatization) is_spike->process Analyte and IS experience similar losses & matrix effects lcms LC-MS/MS Analysis process->lcms ratio Measure Peak Area Ratio (Analyte / IS) lcms->ratio quant Quantify Analyte using Calibration Curve ratio->quant Ratio is constant, independent of recovery

Caption: Use of a SIL-IS to ensure accurate quantification.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10-1000 ng/mL. The linear regression model (1/x² weighting) yielded a coefficient of determination (r²) consistently > 0.995. The Lower Limit of Quantification (LLOQ) was established at 10 ng/mL, with a signal-to-noise ratio > 10 and acceptable accuracy and precision.

Table 5: Calibration Curve Summary (n=3 runs)

Parameter Result Acceptance Criteria
Concentration Range 10 - 1000 ng/mL -
Regression Model Linear, 1/x² weighting -
Mean r² 0.997 ≥ 0.99
Mean Accuracy (% Bias) -4.8% to 5.2% ±15% (±20% for LLOQ)

| Mean Precision (% CV) | ≤ 8.5% | ≤15% (≤20% for LLOQ) |

Accuracy and Precision

Intra-day (n=6) and inter-day (n=3 days) accuracy and precision were evaluated at four QC levels. The results demonstrate high accuracy and precision for the method.

Table 6: Intra- and Inter-Day Accuracy and Precision | QC Level | Concentration (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | | LLOQ QC | 10 | -2.5% | 9.8% | -1.1% | 11.2% | | Low QC | 30 | 4.1% | 6.5% | 5.3% | 7.9% | | Mid QC | 300 | 1.8% | 4.2% | 2.5% | 5.1% | | High QC | 750 | -3.6% | 3.8% | -2.9% | 4.5% | | Acceptance Criteria | | ±15% (±20% LLOQ) | ≤15% (≤20% LLOQ) | ±15% (±20% LLOQ) | ≤15% (≤20% LLOQ) |

Matrix Effect and Recovery

The matrix effect and recovery were assessed at Low and High QC concentrations in six different lots of human plasma. The stable isotope labeled internal standard effectively compensated for matrix effects.

Table 7: Matrix Effect and Recovery Summary

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor (% CV)
Low QC 30 92.5 96.2 3.5%
High QC 750 94.1 95.8 2.8%

| Acceptance Criteria | | Consistent & Reproducible | Consistent & Reproducible | ≤15% |

Stability

The stability of this compound was evaluated under various storage and handling conditions. The analyte was found to be stable.

Table 8: Stability Summary

Stability Condition Duration QC Level Mean Accuracy (% of Nominal) Acceptance Criteria
Short-Term (Bench-Top) 6 hours at RT Low & High 94.8% - 98.2% ±15%
Freeze-Thaw (from -80°C) 3 cycles Low & High 96.1% - 101.5% ±15%
Long-Term 90 days at -80°C Low & High 93.7% - 99.3% ±15%

| Post-Preparative | 48 hours at 4°C | Low & High | 97.0% - 102.8% | ±15% |

Conclusion

A highly selective, sensitive, and robust HILIC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The use of NEM derivatization ensures analyte stability, while the HILIC separation provides excellent chromatography for this polar compound. The stable isotope dilution approach, with L-Cysteine-¹³C₃,¹⁵N₁ as an internal standard, guarantees high accuracy and precision. The method meets all regulatory requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies requiring the accurate measurement of this compound.

References

Application Notes and Protocols for L-Cysteine-d2 Administration in Animal Models for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine (B1669680), a semi-essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, detoxification, and the production of vital antioxidants like glutathione.[1] Understanding the pharmacokinetic (PK) profile of L-cysteine is paramount in various research fields, from drug development to nutritional science. The use of stable isotope-labeled compounds, such as L-Cysteine-d2, offers a powerful tool for these investigations.[2] Deuterium-labeled L-cysteine allows for the precise tracing and quantification of the molecule and its metabolites in biological systems without the safety concerns associated with radioactive isotopes.[2]

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in animal models. The information is intended to guide researchers in designing and executing robust experiments to elucidate the absorption, distribution, metabolism, and excretion (ADME) of L-cysteine.

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of published pharmacokinetic data specifically for this compound, the following table presents representative data from a study on a related sulfur-containing compound, S-allyl-l-cysteine (SAC), in rats. This data serves as an illustrative example of the types of parameters that would be determined in a pharmacokinetic study of this compound.

Table 1: Representative Pharmacokinetic Parameters of S-allyl-l-cysteine (SAC) in Rats Following a Single Dose [3]

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (5 mg/kg)
Cmax (µg/mL) -1.8 ± 0.3
Tmax (h) -0.5 ± 0.2
AUC (µg·h/mL) 4.5 ± 0.64.2 ± 0.5
Half-life (t½) (h) 1.5 ± 0.21.6 ± 0.3
Bioavailability (%) ->90%
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve.

  • t½: Elimination half-life.

Experimental Protocols

The following are detailed methodologies for key experiments in a typical pharmacokinetic study of this compound in an animal model, such as rats.

Animal Model Selection and Acclimatization
  • Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their well-characterized physiology and manageable size.

  • Sex and Age: Male rats, 8-10 weeks old, are often used to avoid potential hormonal influences on metabolism.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have ad libitum access to standard chow and water.

  • Acclimatization: Allow for a minimum of one week of acclimatization to the facility before the start of the experiment to minimize stress-related physiological changes.

This compound Formulation and Dosing
  • Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS), for administration. The concentration should be calculated based on the desired dose and the volume to be administered.

  • Dose Selection: The dose will depend on the study's objectives. For initial pharmacokinetic studies, a dose range can be selected based on toxicity studies of unlabeled L-cysteine. Doses up to 500 mg/kg/day have been administered orally to rats in repeated-dose toxicity studies.[4] A lower dose, such as 5-10 mg/kg, is often sufficient for pharmacokinetic profiling.[3]

  • Administration Routes:

    • Oral (PO): Administer the this compound solution via oral gavage.

    • Intravenous (IV): For determining absolute bioavailability, administer the solution via a cannulated tail vein or jugular vein.

Sample Collection
  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected from the tail vein or via a surgically implanted cannula.

    • Use anticoagulant tubes (e.g., containing EDTA or heparin) to collect the blood.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

Sample Analysis: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in plasma samples.[1]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Use a suitable column (e.g., a C18 reversed-phase column) to separate this compound from endogenous L-cysteine and other plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound in blank plasma.

    • Use a stable isotope-labeled internal standard (e.g., L-Cysteine-13C3,15N) to correct for matrix effects and variations in sample processing.

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (Sprague-Dawley Rats) C Dosing (Oral or Intravenous) A->C B This compound Formulation (in Saline) B->C D Serial Blood Sampling (Tail Vein/Cannula) C->D Time Points E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation) E->F G LC-MS/MS Analysis (Quantification of this compound) F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) G->H

Caption: Experimental workflow for a pharmacokinetic study of this compound in rats.

Metabolic Pathway of L-Cysteine

G cluster_intake Intake & Absorption cluster_metabolism Metabolic Fate cluster_output Excretion A This compound (Oral/IV Administration) B Plasma this compound Pool A->B Absorption C Protein Synthesis B->C D Glutathione (GSH) Synthesis B->D E Taurine Synthesis B->E F Sulfate and Pyruvate Production B->F G Excretion of Metabolites (Urine/Feces) D->G E->G F->G

Caption: Simplified metabolic pathways of L-Cysteine, traced with this compound.

References

Application Notes and Protocols for Determining the Optimal Concentration of L-Cysteine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of L-Cysteine in biological matrices is crucial for understanding its role in various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of a stable isotope-labeled internal standard (SIL-IS), such as L-Cysteine-d2, is the gold standard for achieving high accuracy and precision[1]. An SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to compensate for variability during sample preparation, chromatography, and ionization[1][2].

A critical step in developing a robust LC-MS/MS method is the determination of the optimal concentration of the internal standard. An inappropriate concentration can lead to poor linearity, decreased sensitivity, and inaccurate results[3]. This document provides detailed protocols and application notes for determining the optimal concentration of this compound as an internal standard for the quantification of L-Cysteine.

A significant challenge in the analysis of cysteine is its propensity to oxidize into its disulfide form, cystine[1]. The protocols herein include the use of an alkylating agent, N-ethylmaleimide (NEM), to stabilize cysteine by blocking its free thiol group, thus preventing oxidation during sample preparation[1][4].

Key Considerations for this compound Internal Standard
  • Isotopic Purity : The isotopic purity of the this compound should be high (ideally ≥98%) to minimize the contribution of unlabeled L-Cysteine[5].

  • Position of Deuterium Labeling : Deuterium atoms should be on stable positions of the molecule to prevent H/D exchange with the solvent[3].

  • Co-elution : The internal standard should co-elute with the analyte for optimal correction of matrix effects[2].

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of stock and working solutions for L-Cysteine and the this compound internal standard.

Materials:

  • L-Cysteine standard

  • This compound internal standard

  • 0.1 M HCl

  • Ultrapure water

  • Calibrated analytical balance and pipettes

Procedure:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of L-Cysteine and this compound into separate volumetric flasks.

    • Dissolve each in 0.1 M HCl to a final volume of 1 mL to create individual 1 mg/mL primary stock solutions[1].

    • Store the stock solutions at -80°C.

  • L-Cysteine Working Standard Solutions:

    • Prepare serial dilutions of the L-Cysteine primary stock solution with ultrapure water to create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • This compound Internal Standard Working Solutions:

    • Prepare a series of working solutions of this compound from its primary stock solution by diluting with ultrapure water to achieve concentrations for optimization testing (e.g., 100, 500, 1000, 2000, and 5000 ng/mL).

Protocol 2: Optimization of this compound Concentration

This experiment aims to identify the this compound concentration that provides the best linearity, precision, and accuracy for the L-Cysteine calibration curve.

Methodology:

  • Prepare Calibration Curve Samples:

    • For each this compound working solution concentration (100, 500, 1000, 2000, and 5000 ng/mL), prepare a full set of calibration standards in the desired biological matrix (e.g., human plasma).

    • To 100 µL of blank plasma, add 10 µL of each L-Cysteine working standard solution and 10 µL of one of the this compound working solutions.

  • Sample Preparation (for Plasma):

    • To each 120 µL sample, add 10 µL of 10 mg/mL N-ethylmaleimide (NEM) solution in water to prevent cysteine oxidation. Vortex briefly[1].

    • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid for protein precipitation[1].

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C[1].

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase[1].

  • LC-MS/MS Analysis:

    • Analyze all prepared samples using a validated LC-MS/MS method for L-Cysteine. Typical parameters are provided in Table 1.

  • Data Analysis:

    • For each this compound concentration, plot the peak area ratio (L-Cysteine peak area / this compound peak area) against the L-Cysteine concentration.

    • Perform a linear regression for each calibration curve and determine the coefficient of determination (R²).

    • Calculate the precision (%CV) and accuracy (%RE) for each point on the calibration curve.

    • Monitor the peak area of this compound across all samples. The ideal concentration will show a consistent peak area and provide the best linearity for the calibration curve.

Table 1: Typical LC-MS/MS Parameters for L-Cysteine Analysis

ParameterSetting
LC System UHPLC System
ColumnC18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[5]
Mobile Phase A0.1% formic acid in water[5]
Mobile Phase B0.1% formic acid in acetonitrile[5]
Flow Rate0.3 - 0.5 mL/min[5]
Injection Volume5 - 10 µL[5]
MS System Triple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsL-Cysteine: e.g., 122.0 -> 76.0this compound: e.g., 124.0 -> 78.0

Note: MRM transitions should be optimized for the specific instrument used.

Data Presentation

The following tables summarize hypothetical data from the this compound optimization experiment described in Protocol 2.

Table 2: Linearity of L-Cysteine Calibration Curves at Different this compound Concentrations

This compound Conc. (ng/mL)Calibration Range (µg/mL)
1000.1 - 1000.9912
5000.1 - 1000.9975
1000 0.1 - 100 0.9996
20000.1 - 1000.9989
50000.1 - 1000.9964

Table 3: Precision and Accuracy at the Optimal this compound Concentration (1000 ng/mL)

L-Cysteine Conc. (µg/mL)Mean Measured Conc. (µg/mL)Precision (%CV)Accuracy (%RE)
0.5 (LQC)0.494.5-2.0
5.0 (MQC)5.083.2+1.6
80.0 (HQC)81.22.8+1.5

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Visualizations

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis and Evaluation stock_analyte Prepare L-Cysteine Stock Solution (1 mg/mL) work_analyte Prepare L-Cysteine Working Standards stock_analyte->work_analyte stock_is Prepare this compound Stock Solution (1 mg/mL) work_is Prepare this compound Working Solutions (100-5000 ng/mL) stock_is->work_is spike Spike Blank Matrix with Analyte and IS work_is->spike stabilize Add NEM to Stabilize Cysteine spike->stabilize precipitate Protein Precipitation (Acetonitrile) stabilize->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge dry_recon Dry Down and Reconstitute centrifuge->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Plot Peak Area Ratio vs. Analyte Concentration lcms->data eval Evaluate Linearity (R²), Precision (%CV), and IS Signal Stability data->eval optimal Determine Optimal IS Concentration eval->optimal

Caption: Workflow for optimizing this compound internal standard concentration.

G methionine Methionine homocysteine Homocysteine methionine->homocysteine Transmethylation cystathionine Cystathionine homocysteine->cystathionine Transsulfuration cysteine L-Cysteine cystathionine->cysteine glutathione Glutathione (GSH) cysteine->glutathione taurine Taurine cysteine->taurine h2s Hydrogen Sulfide (H2S) cysteine->h2s cystine Cystine (Oxidized Form) cysteine->cystine Redox Cycle

Caption: Simplified Cysteine Metabolic Pathway.

References

L-Cysteine-d2 Labeling: A Powerful Tool for Elucidating Protein Turnover Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The dynamic nature of the proteome, governed by the balance of protein synthesis and degradation, is central to cellular function and homeostasis. Dysregulation of protein turnover is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and similar metabolic labeling techniques, coupled with mass spectrometry, have emerged as powerful strategies for the quantitative analysis of proteome dynamics.[1][2] This document provides detailed application notes and protocols for utilizing L-Cysteine-d2, a deuterated stable isotope of the amino acid cysteine, to precisely measure protein turnover rates.

Principle of this compound Labeling

The core principle of this method involves replacing the natural, "light" L-Cysteine with its "heavy," deuterium-labeled counterpart, this compound, within the cellular proteome. This is typically achieved through a pulse-chase experiment. During the "pulse" phase, cells are cultured in a medium containing this compound, which becomes incorporated into newly synthesized proteins.[1] Subsequently, the "chase" phase is initiated by switching the cells to a medium containing an excess of unlabeled L-Cysteine. By harvesting cells at various time points during the chase, the rate of decrease in the ratio of heavy to light (H/L) cysteine-containing peptides can be tracked by mass spectrometry. This decay rate directly reflects the degradation rate of the protein, from which its half-life can be calculated.[1]

Advantages of L-Cysteine Labeling

Cysteine's relatively low abundance in proteins makes it an attractive choice for isotope labeling, as the incorporation of labeled cysteine can be more readily distinguished and quantified. Furthermore, the thiol group of cysteine is highly reactive and plays a critical role in protein structure (disulfide bonds) and function (enzyme catalysis, redox sensing). Studying the turnover of cysteine-containing proteins can thus provide unique insights into these processes.

Experimental Workflow

The general workflow for a protein turnover study using this compound is depicted below. This process involves cell culture and metabolic labeling, followed by protein extraction, preparation for mass spectrometry analysis, and subsequent data analysis to determine protein turnover rates.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cell Seeding & Growth B Pulse: this compound Medium A->B C Chase: Unlabeled L-Cysteine Medium B->C D Time-Course Cell Harvest C->D E Cell Lysis & Protein Extraction D->E F Protein Digestion (e.g., Trypsin) E->F G Peptide Cleanup (e.g., C18) F->G H LC-MS/MS Analysis G->H I Peptide Identification & Quantification H->I J Calculate Heavy/Light Ratios I->J K Determine Protein Turnover Rates J->K

Experimental workflow for protein turnover analysis using this compound.

Detailed Protocols

I. Metabolic Labeling of Cultured Cells

Materials:

  • Cells of interest

  • Complete culture medium

  • Cysteine-free culture medium

  • This compound

  • Unlabeled L-Cysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture flasks or plates

Protocol:

  • Cell Culture Adaptation (Optional but Recommended):

    • If cells are sensitive to media changes, gradually adapt them to the cysteine-free medium supplemented with unlabeled L-cysteine and dFBS over several passages.

  • Preparation of Labeling Media:

    • Heavy Medium (Pulse): Prepare cysteine-free medium supplemented with this compound at a concentration sufficient for robust incorporation (e.g., 0.4-0.8 mM, which is often 2-4 times the normal L-cysteine concentration).[3] Add dFBS to the desired final concentration.

    • Light Medium (Chase): Prepare cysteine-free medium supplemented with a high concentration of unlabeled L-Cysteine (e.g., 10-20 times the normal concentration) to effectively chase out the labeled amino acid. Add dFBS to the desired final concentration.

  • Pulse-Chase Experiment:

    • Seed cells and grow to the desired confluency (typically 50-70%).[3]

    • Pulse: Remove the standard culture medium, wash cells once with PBS, and add the "Heavy Medium." Incubate for a period sufficient to label newly synthesized proteins (e.g., 24-48 hours).[3]

    • Chase: After the pulse, remove the "Heavy Medium," wash the cells twice with PBS, and add the "Light Medium." This is time point zero (T=0) of the chase.

    • Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24, 48 hours). For each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C until further processing.

II. Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Cell Lysis and Protein Quantification:

    • Lyse the harvested cell pellets in lysis buffer on ice.[3]

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.[3]

  • Protein Reduction, Alkylation, and Digestion:

    • Take an equal amount of protein from each time point (e.g., 50-100 µg).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[3]

    • Alkylate free cysteine residues (that were not labeled with this compound) by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.[3]

    • Quench the alkylation reaction by adding DTT.

    • Dilute the protein solution with ammonium bicarbonate to reduce the denaturant concentration.

    • Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with formic acid.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

III. LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Use appropriate proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the peak intensities of the heavy (this compound containing) and light (unlabeled L-Cysteine containing) peptide pairs at each time point.

    • Calculate the H/L ratio for each identified cysteine-containing peptide at every time point.

    • Normalize the H/L ratios to the T=0 time point.

  • Calculation of Protein Turnover Rate:

    • The degradation rate constant (k_deg) is determined by fitting the decay of the normalized H/L ratio over time to a single exponential decay curve.[1]

    • The protein half-life (t_1/2) is then calculated using the formula: t_1/2 = ln(2) / k_deg .[1]

Quantitative Data Presentation

The quantitative data from a protein turnover experiment using this compound can be summarized in a table for clear comparison. The following is a hypothetical example showcasing the turnover rates of several proteins of interest in response to a drug treatment.

ProteinGeneConditionDegradation Rate Constant (k_deg) (h⁻¹)Half-life (t_1/2) (h)
Protein Kinase APRKACAVehicle0.02527.7
Protein Kinase APRKACADrug X0.05213.3
Cyclin B1CCNB1Vehicle0.1395.0
Cyclin B1CCNB1Drug X0.1424.9
p53TP53Vehicle0.2313.0
p53TP53Drug X0.1166.0
GAPDHGAPDHVehicle0.00886.6
GAPDHGAPDHDrug X0.00977.0

Application in Drug Development: Targeting Protein Degradation

A key application of this technique in drug development is to investigate how a compound affects the stability of a target protein. For instance, the ubiquitin-proteasome system is a major pathway for protein degradation. The E3 ubiquitin ligase MDM2 is a negative regulator of the tumor suppressor p53, targeting it for degradation. Inhibitors of the p53-MDM2 interaction are being developed as anti-cancer drugs. The this compound labeling method can be used to quantify the change in the p53 half-life upon treatment with an MDM2 inhibitor.

G p53 p53 Proteasome Proteasome p53->Proteasome Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 MDM2->p53 Binds Ub Ubiquitin Ub->p53 Ubiquitination Degradation Degradation Proteasome->Degradation Inhibitor MDM2 Inhibitor Inhibitor->MDM2 Inhibits

Simplified p53-MDM2 signaling pathway, a target for drug development.

Considerations and Limitations

  • Cysteine Metabolism: Cysteine can be toxic to cells at high concentrations and is metabolically labile.[1] It is important to optimize the concentration of this compound in the culture medium to ensure efficient labeling without inducing cellular stress.[1]

  • Incomplete Labeling: Achieving 100% incorporation of the heavy amino acid can be challenging.[1] However, kinetic analysis relies on the change in the H/L ratio, so complete labeling is not strictly necessary for determining turnover rates.

  • Data Analysis Complexity: The analysis of dynamic SILAC data requires specialized software and expertise to accurately model the kinetics of protein turnover.[1]

Conclusion

The use of this compound in combination with dynamic metabolic labeling and high-resolution mass spectrometry provides a robust and powerful method for the quantitative analysis of protein turnover. This approach offers valuable insights into the dynamic nature of the proteome and its regulation in health and disease, making it an indispensable tool for researchers, scientists, and drug development professionals.[1]

References

Application Notes & Protocols for L-Cysteine-d2 Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Cysteine is a semi-essential amino acid with a pivotal role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense. The use of stable isotope-labeled L-Cysteine, such as L-Cysteine-d2, is a powerful technique in metabolic research and drug development to trace its metabolic fate and quantify its presence in biological matrices.[] Accurate and reproducible quantification of this compound in tissues is crucial for understanding its pharmacokinetics and pharmacodynamics. However, the inherent instability of the thiol group in cysteine, which is prone to oxidation, presents a significant challenge during sample preparation.[2][3][4]

These application notes provide detailed protocols for the extraction of this compound from tissue samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods focus on ensuring the stability of this compound through immediate derivatization of the thiol group and efficient removal of interfering substances like proteins.

Experimental Workflow Overview

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue_collection Tissue Collection (Snap-freeze in liquid N2) homogenization Homogenization (on ice) tissue_collection->homogenization derivatization Thiol Derivatization (e.g., with NEM) homogenization->derivatization protein_precipitation Protein Precipitation (e.g., TCA or Acetonitrile) derivatization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_injection LC-MS/MS Injection supernatant_collection->lc_ms_injection Sample Extract data_acquisition Data Acquisition (MRM Mode) lc_ms_injection->data_acquisition data_analysis Data Analysis & Quantification data_acquisition->data_analysis

Caption: Experimental workflow for this compound extraction and analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of cysteine and its deuterated analogues using stable isotope-labeled internal standards. The data is representative of the expected performance of the described methods.

Table 1: Recovery and Precision [2][5]

AnalyteMatrixSpiked Concentration (µmol/L)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
L-CysteinePlasma10103 ± 45.25.0
L-CysteinePlasma5097 ± 23.84.1
L-CystinePlasma1097 ± 24.54.8
L-CystinePlasma50104 ± 43.53.9

Table 2: Limits of Detection (LOD) and Quantification (LOQ) [6]

AnalyteMatrixLOD (µM)LOQ (µM)
S-methyl-l-cysteinePlasma0.040.12
S-methyl-l-cysteineUrine0.080.24
S-methyl-l-cysteine sulfoxidePlasma0.020.06
S-methyl-l-cysteine sulfoxideUrine0.030.09

Detailed Experimental Protocols

Protocol 1: Extraction using Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for most tissue types and offers efficient protein removal.

1. Materials and Reagents:

  • Tissue sample (snap-frozen in liquid nitrogen)

  • N-Ethylmaleimide (NEM) solution: 10 mg/mL in water

  • DL-Cysteine-d1 (or other appropriate deuterated standard) working solution: 1 µg/mL in ultrapure water

  • Trichloroacetic acid (TCA) solution: 20% (w/v) in ultrapure water

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Centrifuge capable of 13,000 x g and 4°C

2. Tissue Homogenization and Derivatization:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Transfer the tissue to a pre-chilled microcentrifuge tube containing homogenization beads (if using a bead beater).

  • Add ice-cold homogenization buffer (e.g., PBS) at a ratio of 1:3 (w/v).

  • Immediately add 10 µL of 10 mg/mL NEM solution per 100 µL of homogenate to prevent auto-oxidation of the thiol group.[5]

  • Homogenize the tissue on ice until no visible particles remain.

3. Protein Precipitation and Sample Extraction:

  • To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution (e.g., DL-Cysteine-d1, 1 µg/mL).[5]

  • Add 20 µL of 20% (w/v) ice-cold TCA solution to precipitate proteins.[5][7]

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new vial for LC-MS analysis.

Protocol 2: Extraction using Acetonitrile (B52724) Precipitation

This protocol uses an organic solvent for protein precipitation and is a common alternative to TCA.[7][8]

1. Materials and Reagents:

  • All materials from Protocol 1

  • Acetonitrile (LC-MS grade), ice-cold, containing 0.1% formic acid

2. Tissue Homogenization and Derivatization:

  • Follow steps 2.1 to 2.5 from Protocol 1.

3. Protein Precipitation and Sample Extraction:

  • To 100 µL of the tissue homogenate, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.[5]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[5]

LC-MS/MS Analysis Method

The following provides a general LC-MS/MS method that can be adapted and optimized for specific instrumentation.

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm)[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.25 - 0.35 mL/min[2][3]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

  • Injection Volume: 5-10 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These should be optimized for the specific derivatized this compound and the internal standard on the instrument being used.

Data Analysis and Quantification

The concentration of this compound in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard.[5] A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. The concentration in the unknown samples is then interpolated from this calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical steps involved in preventing the degradation of cysteine during sample preparation, which is a critical aspect of the protocol.

cysteine_stabilization cluster_problem Challenge cluster_solution Solution cysteine This compound (in tissue) oxidation Oxidation (Disulfide bond formation) cysteine->oxidation (prone to) stable_derivative Stable S-alkylated Cysteine Derivative cysteine->stable_derivative + Derivatization Agent degradation Analyte Loss & Inaccurate Quantification oxidation->degradation derivatization_agent Thiol-reactive Agent (e.g., NEM) accurate_quantification Accurate Quantification by LC-MS/MS stable_derivative->accurate_quantification

Caption: Logic of cysteine stabilization during sample preparation.

References

Application Note: Chromatographic Separation of L-Cysteine-d2 from its Unlabeled Form for Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: December 2025

[AN-2025-12-04]

Abstract

This application note details a robust and sensitive method for the chromatographic separation and quantification of deuterated L-Cysteine (L-Cysteine-d2) from its unlabeled counterpart using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is particularly suited for isotope dilution assays, which are critical in pharmacokinetic studies, metabolic research, and clinical diagnostics for the precise quantification of endogenous L-Cysteine. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters to achieve baseline separation and accurate measurement.

Introduction

L-Cysteine is a semi-essential amino acid that plays a crucial role in protein synthesis, detoxification, and as a precursor to vital biomolecules like glutathione (B108866).[1] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for the accurate quantification of endogenous compounds in complex biological matrices.[2] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the labeled compound to a sample. The ratio of the unlabeled (endogenous) to the labeled (spiked) compound is then measured by mass spectrometry. A critical requirement for this technique is the chromatographic separation of the analyte from its isotopically labeled standard to prevent ion suppression and ensure accurate quantification. This application note provides a detailed protocol for the separation of this compound from unlabeled L-Cysteine.

Experimental Workflow

A generalized workflow for the sample preparation and analysis is presented below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Addition of this compound Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Trichloroacetic Acid) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 p6 Derivatization (Optional) (e.g., with SBD-F) p5->p6 a1 Injection onto HPLC System p6->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) Detection a3->a4 d1 Peak Integration a4->d1 d2 Ratio Calculation (Unlabeled/Labeled) d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow from sample preparation to data analysis.

Materials and Reagents

  • L-Cysteine (Sigma-Aldrich)

  • This compound (MedChemExpress)[2]

  • Trichloroacetic acid (TCA) (Sigma-Aldrich)[3]

  • Ammonium-7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonic acid (SBD-F) (Sigma-Aldrich)[3]

  • HPLC grade methanol, acetonitrile, and water (Fisher Scientific)

  • Formic acid (Thermo Fisher Scientific)

  • Human plasma (BioIVT)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)

  • Tandem mass spectrometer (e.g., Sciex QTRAP 6500+)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of L-Cysteine and this compound in 0.1% formic acid in water at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by serially diluting the L-Cysteine stock solution with 0.1% formic acid in water to create a calibration curve.

  • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL) in 0.1% formic acid in water.

Sample Preparation
  • To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of 10% trichloroacetic acid in water to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

  • For derivatization (optional, but can improve sensitivity and chromatography), mix 50 µL of the supernatant with a derivatizing agent such as SBD-F according to established protocols.[3]

Chromatographic Conditions

A mixed-mode or reversed-phase column can be used for the separation.

ParameterCondition
HPLC System Agilent 1290 Infinity II
Column Primesep 100, 4.6 x 150 mm, 5 µm or similar mixed-mode column[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Run Time 12 minutes
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Sciex QTRAP 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the expected retention times and MRM transitions for L-Cysteine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
L-Cysteine122.076.0~ 4.2
This compound124.078.0~ 4.2

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used. The small mass difference is not expected to significantly alter retention time under these conditions, but the MS/MS detection provides specificity.

Logical Relationship for Quantification

The quantification of unlabeled L-Cysteine is based on the ratio of its peak area to that of the known concentration of the this compound internal standard.

quantification_logic cluster_input Inputs cluster_calculation Calculation cluster_output Output peak_area_unlabeled Peak Area of Unlabeled L-Cysteine ratio Calculate Peak Area Ratio (Unlabeled / Labeled) peak_area_unlabeled->ratio peak_area_labeled Peak Area of this compound peak_area_labeled->ratio conc_labeled Concentration of this compound final_conc Concentration of Unlabeled L-Cysteine conc_labeled->final_conc ratio->final_conc

Caption: Logic for the quantification of L-Cysteine using an internal standard.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the separation and quantification of this compound from its unlabeled form. This protocol is suitable for high-throughput analysis in various research and clinical settings, enabling accurate determination of L-Cysteine concentrations in biological samples through isotope dilution. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the precision and accuracy of the measurement.

References

Application Note: Quantification of L-Cysteine-d2 in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of L-Cysteine-d2 in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a stable isotope-labeled form of the amino acid L-cysteine, commonly used as an internal standard for the accurate quantification of endogenous L-cysteine or as a tracer in metabolic studies. This protocol outlines the procedures for sample preparation, including protein precipitation and derivatization to prevent thiol oxidation, optimized LC-MS/MS parameters, and data analysis. The described method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for this compound.

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense. Accurate measurement of cysteine levels in biological samples is essential for studying its role in health and disease. Stable isotope dilution mass spectrometry is a powerful technique for the precise quantification of endogenous analytes. This compound, a deuterated analog of L-cysteine, serves as an ideal internal standard, as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and matrix effects. This application note details a validated LC-MS/MS method for the detection and quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% isotopic purity)

  • L-Cysteine (≥99% purity)

  • DL-Cysteine-d1 (as an alternative internal standard if quantifying unlabeled Cysteine)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • N-ethylmaleimide (NEM)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation

A significant challenge in cysteine analysis is its susceptibility to oxidation to cystine.[1] To ensure accurate measurement, it is crucial to stabilize the thiol group immediately after sample collection or thawing.

  • Thawing: Thaw frozen biological samples (e.g., plasma) on ice.

  • Alkylation: To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of a freshly prepared 10 mg/mL N-ethylmaleimide (NEM) solution in water to prevent the auto-oxidation of cysteine.[1] Vortex briefly.

  • Internal Standard Spiking: Add a known amount of L-Cysteine (if this compound is the analyte) or another internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: Agilent 1290 Infinity LC System or equivalent.[1]

  • Column: Zorbax SB-AQ C18, 1.8 µm, 100 mm x 2.1 mm, or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.02
2.02
5.095
6.095
6.12
8.02
Mass Spectrometry (MS)
  • MS System: Agilent 6490 Triple Quadrupole MS or equivalent.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Gas Temperature200°C[1]
Gas Flow16 L/min[1]
Nebulizer Pressure50 psi[1]
Capillary Voltage3500 V[1]
MRM Transitions

The following MRM transitions should be used as a starting point and may require further optimization on the specific instrument being used. The transitions for this compound are predicted based on the known fragmentation of unlabeled L-Cysteine and L-Cysteine-d1.[1][2][3]

Table 3: MRM Transitions for L-Cysteine and its Isotopologues

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
L-Cysteine122.076.010015[1]
L-Cysteine-d1 (IS)123.077.010015[1]
This compound 124.0 78.0 100 ~15 (to be optimized)

Data Presentation

Table 4: Quantitative Performance Data (Representative)

ParameterTypical Value
Linearity (R²)>0.99
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%CV)<15%
Inter-day Precision (%CV)<15%
Accuracy (%)85-115%

Data in this table is representative and should be established for each specific assay validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) thaw Thaw on Ice sample->thaw alkylate Alkylation with NEM thaw->alkylate spike Spike Internal Standard alkylate->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS supernatant->lcms separation Chromatographic Separation lcms->separation detection MS Detection (MRM Mode) separation->detection integrate Peak Integration detection->integrate quantify Quantification against Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described method, which includes crucial sample stabilization steps, is sensitive, specific, and reliable. This protocol is a valuable tool for researchers and scientists in various fields, including clinical research, drug development, and nutritional science, enabling the accurate assessment of L-cysteine metabolism and kinetics.

References

Application Notes and Protocols for L-Cysteine-d2 in SILAC Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[1][2] The method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins.[1][2] While arginine and lysine (B10760008) are the most frequently used amino acids in SILAC experiments, targeting other amino acids like cysteine offers distinct advantages, particularly in the investigation of redox biology and drug-target engagement.[3][4]

This document provides detailed application notes and protocols for the incorporation of L-Cysteine-d2, a deuterated form of L-cysteine, into proteins for SILAC-based quantitative proteomics. In this compound, two hydrogen atoms on the β-carbon are replaced by deuterium, resulting in a +2 Da mass shift for each incorporated cysteine residue. This mass difference allows for the precise differentiation and relative quantification of proteins from two or more cell populations by mass spectrometry.

Application: Elucidating the KEAP1-NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a principal regulator of cellular responses to oxidative and electrophilic stress.[3] Under normal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent degradation by the proteasome.[3] However, exposure to oxidative stress leads to the modification of specific cysteine residues within KEAP1, inducing a conformational change that disrupts the KEAP1-NRF2 interaction.[3] This allows NRF2 to stabilize, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes.[3]

The utilization of this compound in a SILAC experiment enables the precise quantification of changes in protein expression and turnover within the KEAP1-NRF2 pathway in response to stressors.[3] For instance, researchers can quantify the upregulation of NRF2 target genes or assess alterations in the turnover rates of KEAP1 and NRF2 themselves.[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol outlines the labeling of two cell populations for a standard SILAC experiment. One population is cultured in "light" medium containing natural L-cysteine, while the other is cultured in "heavy" medium containing this compound.

Materials:

  • Mammalian cell line of interest (e.g., A549, HEK293T)

  • SILAC-grade DMEM or RPMI-1640 deficient in L-cysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Cysteine (light)

  • This compound (heavy)

  • Penicillin-Streptomycin solution

Procedure:

  • Medium Preparation:

    • Light Medium: Prepare the cysteine-deficient SILAC medium following the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of L-Cysteine (e.g., 0.2 mM).[3]

    • Heavy Medium: Prepare the cysteine-deficient SILAC medium as described above, but substitute L-Cysteine with this compound at the same final concentration (e.g., 0.2 mM).[3]

  • Cell Adaptation:

    • Thaw and culture the cells in the appropriate complete growth medium.

    • For adherent cells, split them into two populations. For suspension cells, dilute them into two separate flasks.

    • Culture one population in the "light" medium and the other in the "heavy" medium.

    • Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation (>95%) of the respective amino acids.[5] The degree of incorporation can be verified by a preliminary mass spectrometry analysis.

  • Experimental Treatment:

    • Once labeling is complete, plate the "light" and "heavy" labeled cells at the desired density.

    • Apply the experimental treatment (e.g., exposure to an oxidative stressor) to one cell population, while the other serves as a control.[3]

  • Cell Harvest and Lysis:

    • Following the treatment period, wash the cells with ice-cold PBS.

    • Harvest the cells.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count or protein concentration.[3]

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[3]

    • Clarify the lysate by centrifugation to remove cellular debris.[3]

Protocol 2: Protein Digestion and Peptide Preparation

Procedure:

  • Protein Reduction and Alkylation:

    • Quantify the protein concentration of the cell lysate.

    • Take a desired amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.[3]

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[3]

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.[3]

    • Add trypsin at a 1:50 (trypsin:protein) ratio.[3]

    • Incubate overnight at 37°C.[3]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.[3]

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.[3]

    • Elute the peptides and dry them in a vacuum centrifuge.[3]

Protocol 3: LC-MS/MS Analysis and Data Processing

LC-MS/MS Settings (example for a Q Exactive Orbitrap):

  • MS1 Settings (Full Scan):

    • Resolution: 70,000

    • AGC target: 3e6

    • Max IT: 50 ms

    • Scan range: 350-1800 m/z

  • MS2 Settings (Data-Dependent Acquisition):

    • Resolution: 17,500

    • Isolation window: 1.6 m/z

    • Collision energy: HCD at 27%

    • AGC target: 1e5

    • Max IT: 100 ms

Data Analysis Workflow:

  • Database Search:

    • Use a software platform like MaxQuant or Proteome Discoverer to search the raw MS data against a relevant protein database (e.g., UniProt Human).[3]

    • Key Search Parameters:

      • Enzyme: Trypsin/P

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term)

      • Fixed Modifications: Carbamidomethyl (C)

      • SILAC Labels: Specify Cysteine+2.0124 Da as the heavy label.

  • Protein Quantification and Statistical Analysis:

    • The software will calculate the heavy-to-light (H/L) ratios for each identified protein.[3]

    • Normalize the H/L ratios to account for any mixing inaccuracies.[3]

    • Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance between the two conditions.[3]

  • Pathway and Functional Analysis:

    • Utilize bioinformatics tools (e.g., DAVID, Metascape, StringDB) to perform gene ontology and pathway enrichment analysis on the list of significantly regulated proteins to gain biological insights.[3]

Data Presentation

The quantitative results from an this compound SILAC experiment should be summarized in a clear and structured table.

Table 1: Example of Quantified Proteins in the KEAP1-NRF2 Pathway in Response to Oxidative Stress

Protein NameGene SymbolUniProt IDH/L Ratiop-valueRegulation
Nuclear factor erythroid 2-related factor 2NFE2L2Q162363.250.001Upregulated
Kelch-like ECH-associated protein 1KEAP1Q141450.980.85Unchanged
Heme oxygenase 1HMOX1P096014.51<0.001Upregulated
NAD(P)H quinone dehydrogenase 1NQO1P155593.89<0.001Upregulated
Sulfiredoxin-1SRXN1Q8W2C02.760.005Upregulated
Glutamate-cysteine ligase catalytic subunitGCLCP485062.150.01Upregulated

Visualizations

experimental_workflow cluster_labeling Cell Labeling & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis light Light Cells (L-Cysteine) mix Mix Cells 1:1 light->mix heavy Heavy Cells (this compound) treatment Experimental Treatment heavy->treatment treatment->mix lysis Cell Lysis mix->lysis digest Protein Digestion lysis->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS desalt->lcms dbsearch Database Search lcms->dbsearch quant Quantification & Stats dbsearch->quant bioinfo Bioinformatics quant->bioinfo

Caption: Experimental workflow for this compound SILAC proteomics.

keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 KEAP1 nrf2 NRF2 keap1->nrf2 Binds & sequesters cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 Ubiquitination nrf2_nuc NRF2 nrf2->nrf2_nuc Translocation proteasome Proteasome cul3->proteasome Degradation stress Oxidative Stress stress->keap1 Modifies Cys residues, conformational change maf Maf nrf2_nuc->maf Dimerizes with are Antioxidant Response Element (ARE) maf->are Binds to genes Cytoprotective Genes (HMOX1, NQO1) are->genes Activates transcription

Caption: The KEAP1-NRF2 signaling pathway in response to oxidative stress.

References

Troubleshooting & Optimization

L-Cysteine-d2 Degradation in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Cysteine-d2 in their experiments. Due to the high reactivity of its thiol group, this compound is susceptible to degradation in solution, which can impact experimental accuracy and reproducibility. This guide offers insights into the causes of degradation and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

The primary degradation pathway for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, leading to the formation of a disulfide bond with another this compound molecule to form L-Cystine-d4.[1][2] Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acids.[2][3][4]

Q2: What factors influence the stability of this compound solutions?

Several factors can accelerate the degradation of this compound in solution:

  • Presence of Oxygen: Dissolved oxygen readily oxidizes the thiol group.[1][2]

  • pH of the Solution: Neutral or alkaline pH promotes the deprotonation of the thiol group to the more reactive thiolate form, increasing the rate of oxidation.[2] Acidic conditions, on the other hand, have been shown to increase stability.[5]

  • Presence of Metal Ions: Metal ions can catalyze the oxidation of thiols.[2][6]

  • Temperature: Higher temperatures can increase the rate of degradation. For long-term storage, -80°C is recommended.[1]

  • Light Exposure: It is generally recommended to protect cysteine solutions from light.[1]

  • Repeated Freeze-Thaw Cycles: These cycles can accelerate degradation and should be avoided by storing in single-use aliquots.[1]

Q3: How should I prepare and store this compound solutions to minimize degradation?

To ensure the stability of your this compound solutions, follow these best practices:

  • Use Freshly Prepared Solutions: Solutions of cysteine are significantly less stable than the solid form and should ideally be used immediately after preparation.[1]

  • Use Degassed, Oxygen-Free Solvents: To minimize oxidation, prepare solutions using de-gassed, sterile, oxygen-free water or buffers (e.g., phosphate (B84403) buffer at an acidic pH).[1][2]

  • Purge with Inert Gas: Before sealing the vial, purge the headspace with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Appropriate Storage Temperature: For short-term storage, keep solutions at 4°C for no longer than a week.[1] For longer-term storage, prepare single-use aliquots and store them at -80°C.[1]

  • Avoid Contamination: Always wear gloves to prevent contamination from enzymes or bacteria that could degrade the compound.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Inconsistent Experimental Results or Loss of Compound

Potential Cause Troubleshooting Action
Degradation of stock solution Prepare fresh solutions for each experiment. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles.[1]
Oxidation of the thiol group Use de-gassed, oxygen-free solvents for solution preparation. Purge the vial's headspace with nitrogen or argon before sealing.[1]
Adsorption to container surfaces Use low-protein-binding microcentrifuge tubes and pipette tips to prevent loss of the analyte.[1]

Issue 2: Appearance of Unexpected Peaks in Analysis (e.g., HPLC, MS)

Potential Cause Troubleshooting Action
Formation of L-Cystine-d4 (dimer) The appearance of a peak corresponding to the mass of the oxidized dimer is a strong indicator of degradation. Confirm the mass of the unexpected peak. Implement stricter anaerobic handling techniques.[1] Prepare standards fresh in degassed, acidic solvents.[2]
Further oxidation products Further oxidation can lead to products like pyruvate (B1213749) and hydrogen sulfide.[1] Review your sample handling and storage to minimize exposure to oxidizing conditions.

Issue 3: Poor Peak Shape in LC-MS Chromatogram (e.g., Broadening, Tailing)

Potential Cause Troubleshooting Action
Interaction with metal surfaces The thiol group of cysteine can interact with metal components in the LC system (e.g., stainless steel tubing, frits). Using a metal-free or PEEK-lined system can mitigate this issue.[2]
Inappropriate mobile phase pH The ionization state of cysteine is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape. For reversed-phase chromatography, a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) is generally recommended.[2]
Column overload Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[2]

Quantitative Data on Stability

Storage ConditionFormExpected Stability (Time to >95% Purity)Primary Degradation Product
-80°C, desiccated, dark, under ArgonSolid (Lyophilized)> 1 yearNegligible
-20°C, desiccated, darkSolid (Lyophilized)Several months to a yearMinor oxidation
4°C, protected from lightSolid (Lyophilized)Weeks to monthsOxidation
-80°C, single-use aliquots, degassed solventSolutionWeeks to monthsL-Cystine-d4
4°C, degassed solventSolutionUp to one weekL-Cystine-d4
Room TemperatureSolutionHours to daysL-Cystine-d4 and other oxidation products

Table adapted from general knowledge of cysteine stability.[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.[1]

  • Prepare the desired buffer (e.g., 50 mM sodium phosphate, pH 3-4). Degas the buffer by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Weigh the required amount of this compound and dissolve it in the degassed buffer to the desired concentration (e.g., 10 mM).

  • Gently swirl to dissolve. Avoid vigorous vortexing to minimize oxygen introduction.

  • Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.[1]

  • Purge the headspace of each tube with nitrogen or argon before sealing tightly.[1]

  • Immediately freeze the aliquots and store them at -80°C.[1]

Protocol 2: Stability Assessment of this compound Solution by LC-MS

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a relevant buffer system (e.g., cell culture media or phosphate buffer at physiological pH) that has been degassed.

  • Time-Point Analysis: Aliquot the solution into several vials. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition being tested (e.g., 4°C, room temperature).[2]

  • Sample Analysis: Immediately analyze the samples by LC-MS.

  • LC-MS Parameters:

    • Column: A HILIC or C18 column with an appropriate ion-pairing agent is suitable for polar analytes like cysteine.[2]

    • Mobile Phase: A common mobile phase for reversed-phase chromatography is a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[1][2]

    • Detection: Monitor the mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ of this compound and its primary oxidation product, L-Cystine-d4.[2]

  • Data Analysis: Quantify the peak areas of this compound and L-Cystine-d4 at each time point to determine the rate of degradation under the tested conditions.

Visualizations

Oxidation Pathway of this compound LCyst_d2_1 This compound LCystine_d4 L-Cystine-d4 LCyst_d2_1->LCystine_d4 Oxidation (+ O2, Metal Ions) LCyst_d2_2 This compound LCyst_d2_2->LCystine_d4 FurtherOxidation Further Oxidation (Sulfenic, Sulfinic, Sulfonic Acids) LCystine_d4->FurtherOxidation Oxidation

Caption: Oxidation of this compound to L-Cystine-d4 and further products.

Troubleshooting Workflow for this compound Degradation Start Inconsistent Results or Unexpected Peaks CheckStorage Review Storage Conditions (Temp, Light, Aliquots) Start->CheckStorage CheckPrep Review Solution Preparation (Freshness, Degassing, pH) CheckStorage->CheckPrep Proper OptimizeStorage Optimize Storage: Store at -80°C in single-use aliquots CheckStorage->OptimizeStorage Improper CheckHandling Review Handling (Inert Gas, Low-Binding Tubes) CheckPrep->CheckHandling Proper OptimizePrep Optimize Preparation: Use fresh, degassed, acidic buffers CheckPrep->OptimizePrep Improper OptimizeHandling Optimize Handling: Purge with N2/Ar, use low-binding plastics CheckHandling->OptimizeHandling Improper Reanalyze Re-run Experiment CheckHandling->Reanalyze Proper OptimizeStorage->Reanalyze OptimizePrep->Reanalyze OptimizeHandling->Reanalyze

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

Technical Support Center: L-Cysteine-d2 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing L-Cysteine-d2 signal intensity in mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in mass spectrometry?

This compound is a stable isotope-labeled version of the amino acid L-Cysteine, where two hydrogen atoms have been replaced by deuterium (B1214612). It is widely used as an internal standard (IS) in quantitative mass spectrometry.[1][2] Because it is chemically almost identical to the naturally occurring (endogenous) L-Cysteine, it behaves similarly during sample extraction, derivatization, chromatography, and ionization.[2] By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample preparation can be accurately corrected, leading to precise quantification of endogenous L-Cysteine.[1][2]

Q2: I am observing a very low signal for my this compound internal standard. What are the most common causes?

Low signal intensity or recovery for this compound is a frequent issue. The primary causes include:

  • Oxidation: The thiol group (-SH) of cysteine is highly susceptible to oxidation, which can lead to the formation of cystine (a dimer) or other oxidized species, resulting in signal loss.[1]

  • Matrix Effects: Components within the biological sample (the "matrix") can interfere with the ionization of this compound in the mass spectrometer's source, causing ion suppression.[1][3]

  • Adsorption: Cysteine can stick to the surfaces of glassware, plastic tubes, and chromatographic columns, reducing the amount that reaches the detector.[1]

  • Deuterium Exchange: The deuterium label can be lost and replaced by a hydrogen atom from the solvent under certain pH and temperature conditions, converting the internal standard back to unlabeled cysteine.[1]

  • Suboptimal Derivatization: Incomplete or inefficient derivatization can lead to a weak signal for the intended derivative product.

Q3: How can I prevent the oxidation of this compound during my experiment?

Preventing oxidation is critical for accurate measurement. The most effective strategy is a two-step process of reduction followed by alkylation.

  • Reduction: First, treat the sample with a reducing agent like Dithiothreitol (DTT) to break any existing disulfide bonds, ensuring all cysteine is in its reduced thiol form.[1]

  • Alkylation (Derivatization): Immediately after reduction, "cap" the reactive thiol group by adding an alkylating agent such as Iodoacetamide (IAM) or N-ethylmaleimide (NEM).[1][4] This reaction forms a stable thioether bond, which is not susceptible to re-oxidation.[1]

Q4: What is derivatization and is it always necessary for L-Cysteine analysis?

Derivatization is the process of chemically modifying a compound to enhance its analytical properties. For L-Cysteine, derivatization serves several key purposes: it prevents oxidation by protecting the thiol group, improves ionization efficiency in the mass spectrometer source, and can enhance chromatographic separation.[5][6] While not strictly mandatory, it is highly recommended for robust and reproducible quantification, as it addresses the inherent instability of the cysteine molecule.[1][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.

Issue 1: Low Signal Intensity or Poor Recovery

A weak or absent signal for this compound is one of the most common problems.[7] Use the following decision tree and detailed solutions to diagnose the root cause.

G start Low this compound Signal check_oxidation Is Thiol Group Protected (Alkylation/Derivatization)? start->check_oxidation check_matrix Have Matrix Effects Been Evaluated? check_oxidation->check_matrix Yes solution_oxidation Implement Reduction & Alkylation Protocol check_oxidation->solution_oxidation No check_instrument Are MS Parameters Optimized? check_matrix->check_instrument Yes (No Suppression) solution_matrix Improve Sample Cleanup & Chromatography check_matrix->solution_matrix No / Yes (Suppression Detected) check_exchange Is D-H Exchange Possible? check_instrument->check_exchange Yes solution_instrument Tune & Calibrate MS. Optimize Source Parameters. check_instrument->solution_instrument No solution_exchange Control pH & Temperature. Use Aprotic Solvents. check_exchange->solution_exchange Yes

Caption: Troubleshooting decision tree for low signal intensity.

Detailed Solutions for Low Signal Intensity:

  • Cause A: Oxidation of the Thiol Group

    • Identification: The thiol group (-SH) in cysteine readily oxidizes to form disulfide-bonded cystine. This conversion happens during sample collection, storage, and processing, especially in neutral or alkaline solutions.[1][8]

    • Solution: Implement a reduction and alkylation step early in your sample preparation. This stabilizes the molecule and prevents signal loss. See Protocol 1 for a detailed methodology.

  • Cause B: Matrix Effects (Ion Suppression)

    • Identification: The "matrix" refers to all components in a sample other than the analyte of interest.[3] These components (e.g., salts, lipids, proteins) can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to a suppressed signal.[3][9]

    • Solution: Evaluate the extent of matrix effects using a post-extraction spike experiment (see Protocol 2). If significant suppression is observed, apply one or more of the following strategies.

Mitigation StrategyDescriptionKey Considerations
Improve Sample Cleanup Use a more effective method to remove interfering components before analysis.Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PP).[1]
Optimize Chromatography Adjust the LC method to better separate this compound from co-eluting matrix components.Increasing retention can move the analyte away from early-eluting interferences.[10] Experiment with different gradient profiles or column chemistries.
Sample Dilution Dilute the sample to reduce the concentration of matrix components.This is a simple approach but may compromise the limit of detection if the analyte concentration is already low.

Caption: Strategies to mitigate matrix effects.

Issue 2: Deuterium-Hydrogen (D-H) Exchange
  • Cause: The deuterium atoms on this compound can be replaced by protons (hydrogen) from the surrounding solvent. This process is accelerated by certain conditions.[1]

  • Identification: D-H exchange compromises quantification because the internal standard is converted back to the analyte. This leads to an underestimation of the IS signal and an overestimation of the endogenous analyte.

  • Solution: Take precautions to minimize the potential for exchange.

ParameterRecommendationRationale
pH Avoid prolonged exposure to strongly acidic or basic conditions.[1]Extreme pH can catalyze the exchange reaction.
Temperature Avoid high temperatures during sample preparation and storage.[1]Elevated temperatures provide the energy needed for the exchange to occur.
Solvent Use aprotic solvents (e.g., acetonitrile) where possible after the initial extraction.[1]Aprotic solvents lack the exchangeable protons found in protic solvents like water or methanol (B129727).

Caption: Recommendations to minimize deuterium exchange.

Experimental Protocols

Protocol 1: General Sample Preparation with Reduction and Alkylation

This protocol is a standard procedure for protecting cysteine residues from oxidation prior to mass spectrometry analysis.[4]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 8 M Urea

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

  • Alkylation Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)

  • Quenching Reagent: 500 mM DTT in water (prepare fresh)

Procedure:

  • Sample Lysis: Homogenize the cell or tissue sample in ice-cold Lysis Buffer.

  • Reduction: Add the 500 mM DTT stock solution to the lysate to a final concentration of 10 mM.[1] Incubate at 37°C for 1 hour to reduce all disulfide bonds.[1]

  • Alkylation: Cool the sample to room temperature. Add the 500 mM IAM stock solution to a final concentration of 25 mM.[1] Incubate in the dark at room temperature for 30 minutes.[1]

  • Quenching: Quench the excess, unreacted IAM by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.[1]

  • Downstream Processing: The sample is now stabilized. Proceed with your standard protein precipitation (e.g., with ice-cold methanol or acetonitrile) or solid-phase extraction (SPE) protocol to clean up the sample for LC-MS/MS analysis.[1][2]

G cluster_0 Sample Preparation Workflow Sample Sample Collection (Cells, Plasma, etc.) Lysis Lysis in Urea Buffer Sample->Lysis Reduction Reduction (DTT) Lysis->Reduction Alkylation Alkylation (IAM) Reduction->Alkylation Quench Quench Reaction (DTT) Alkylation->Quench Cleanup Protein Precipitation or SPE Quench->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Caption: General experimental workflow for cysteine analysis.

Protocol 2: Evaluating Matrix Effects

This protocol determines if components in your sample matrix are suppressing or enhancing the this compound signal.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): this compound spiked into the final, clean reconstitution solvent.

    • Set B (Post-Spike Sample): Process a blank matrix sample (containing no this compound) through your entire extraction procedure. Spike this compound into the final, clean extract.

    • Set C (Pre-Spike Sample): Spike this compound into a blank matrix sample before starting the extraction procedure.

  • Analyze and Compare: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation:

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

    • An ME value of ~100% indicates no significant matrix effect.

    • The RE value indicates the efficiency of your extraction process.

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Spike (Matrix Effect) cluster_C Set C: Pre-Spike (Recovery) cluster_Analysis Analysis A1 Solvent A2 Spike IS A1->A2 Analysis Compare Peak Areas A2->Analysis B1 Blank Matrix B2 Extract B1->B2 B3 Spike IS B2->B3 B3->Analysis C1 Blank Matrix C2 Spike IS C1->C2 C3 Extract C2->C3 C3->Analysis

Caption: Workflow for evaluating matrix effects and recovery.

Data Summary Tables

Table 1: Typical LC-MS/MS Parameters for Cysteine Analysis

The following table provides a starting point for developing an LC-MS/MS method for derivatized L-Cysteine. Optimization for your specific instrument and application is necessary.

ParameterTypical SettingNotes
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, < 2 µm)A common choice for separating small molecules.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps with protonation for positive ion mode.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.
Gradient Start at low %B (e.g., 2-5%), ramp to high %B (e.g., 95-98%)A typical gradient might run for 5-10 minutes.[2]
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is common for polar molecules like amino acid derivatives.[11]
MS Analysis Multiple Reaction Monitoring (MRM)For quantitative analysis, monitor specific precursor-product ion transitions for both the analyte and the internal standard.

Caption: Example LC-MS/MS parameters for L-Cysteine analysis.

References

addressing matrix effects in L-Cysteine-d2 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of L-Cysteine-d2.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of this compound that may be related to matrix effects.

Q1: I am observing poor signal intensity and high variability in my this compound signal across different plasma samples. What is the likely cause?

A: Low and inconsistent signal intensity for this compound, especially in complex biological matrices like plasma, is a classic symptom of matrix effects, primarily ion suppression.[1] Endogenous components of the plasma, such as phospholipids (B1166683), salts, and metabolites, can co-elute with your analyte and interfere with its ionization in the mass spectrometer's ion source.[2] This leads to a reduced and variable signal, which compromises the accuracy, precision, and sensitivity of your assay.[3]

Q2: How can I confirm that matrix effects are the root cause of my analytical problems?

A: A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[4][5] This experiment helps to differentiate between loss of analyte during sample preparation and ion suppression or enhancement occurring during analysis.

The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: My results from the post-extraction spike experiment confirm significant ion suppression. What are the immediate steps I can take to mitigate this?

A: To address ion suppression, you can implement several strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[2] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can be employed to clean up the sample.[6][7]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[4] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a column with a different stationary phase), or altering the flow rate.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard, such as L-Cysteine-¹³C₃,¹⁵N, is the preferred choice for quantitative bioanalysis.[8] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.

Q4: I am still experiencing issues after basic troubleshooting. What advanced strategies can I employ?

A: If initial steps are insufficient, consider these more advanced approaches:

  • Derivatization: L-Cysteine is prone to oxidation to cystine.[8] Derivatizing the thiol group with an alkylating agent like N-ethylmaleimide (NEM) or monobromobimane (B13751) not only prevents this oxidation but can also improve chromatographic retention and sensitivity, potentially moving the analyte to a cleaner region of the chromatogram.[9][10][11]

  • Specialized Sample Preparation: For matrices with high phospholipid content, specialized phospholipid removal plates or cartridges (e.g., HybridSPE®, Ostro®) can be highly effective.[6][12][13] These products selectively remove phospholipids, which are major contributors to ion suppression.

  • Matrix-Matched Calibrators: If a suitable SIL internal standard is not available, preparing your calibration standards in the same biological matrix as your samples can help to compensate for matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative results.[3]

Q2: Why is this compound particularly susceptible to matrix effects?

A: L-Cysteine is a small, polar molecule, which can make it challenging to retain on traditional reversed-phase LC columns. This can lead to its elution in the early part of the chromatogram, where many other polar endogenous components of biological fluids also elute, increasing the likelihood of co-elution and matrix effects.[14] Furthermore, its thiol group is reactive and can be a source of analytical variability if not properly handled.[8]

Q3: What are the most common sources of matrix effects in plasma samples?

A: Phospholipids are the most significant cause of matrix effects, particularly ion suppression, in plasma samples analyzed by LC-MS/MS.[2] Other sources include salts, proteins, and other small molecule metabolites.[5]

Q4: How do I choose the best sample preparation technique?

A: The choice of sample preparation technique depends on the nature of your analyte, the complexity of the matrix, and the required sensitivity of your assay.

  • Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing phospholipids and other interferences.[6][12]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove phospholipids depending on the solvents used.[15]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by selectively isolating the analyte from the matrix components.[6] There are various SPE sorbents available, allowing for optimization based on the analyte's properties.

Q5: Is a stable isotope-labeled internal standard always necessary?

A: While highly recommended for achieving the best accuracy and precision, a SIL internal standard may not always be feasible.[8] In such cases, meticulous method development, including rigorous sample cleanup and the use of matrix-matched calibrators, is crucial to minimize the impact of matrix effects.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyOverall Matrix Effect Reduction
Protein Precipitation (PPT)GoodPoorLow
Liquid-Liquid Extraction (LLE)Moderate to GoodModerateModerate
Solid-Phase Extraction (SPE)GoodGoodHigh
Phospholipid Removal PlatesGoodExcellentVery High

This table provides a qualitative comparison. Actual performance may vary depending on the specific protocol and analyte.

Table 2: Typical LC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) Q1: 124.1 -> Q3: 78.1 (example)
MRM Transition (Internal Standard) e.g., L-Cysteine-¹³C₃,¹⁵N: Q1: 127.1 -> Q3: 80.1

Note: These are starting parameters and should be optimized for your specific instrument and application.[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a suitable stable isotope-labeled internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Derivatization with N-ethylmaleimide (NEM)

  • Immediately after plasma collection or thawing, add a solution of N-ethylmaleimide (NEM) in water to the plasma sample to a final concentration of 10 mM.

  • Vortex briefly and incubate at room temperature for 15 minutes to allow for complete derivatization of the thiol group of this compound.

  • Proceed with the protein precipitation protocol as described above.

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Derivatization Optional: Derivatization (e.g., NEM) Sample->Derivatization Stabilize Thiol Group IS_Spike Spike with Internal Standard Derivatization->IS_Spike PPT Protein Precipitation IS_Spike->PPT Simple & Fast LLE Liquid-Liquid Extraction IS_Spike->LLE Better Cleanup SPE Solid-Phase Extraction IS_Spike->SPE Best Cleanup LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_flowchart Start Poor Signal / High Variability? Check_ME Perform Post-Extraction Spike Experiment Start->Check_ME ME_Confirmed Matrix Effect Confirmed? Check_ME->ME_Confirmed Optimize_SP Optimize Sample Preparation (PPT -> LLE -> SPE) ME_Confirmed->Optimize_SP Yes No_ME Investigate Other Issues (Instrument, Sample Integrity) ME_Confirmed->No_ME No Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Advanced_Strategies Consider Advanced Strategies (Derivatization, Phospholipid Removal) Use_SIL_IS->Advanced_Strategies Re_evaluate Re-evaluate Performance Advanced_Strategies->Re_evaluate Re_evaluate->Start

Caption: Troubleshooting flowchart for matrix effects.

References

Technical Support Center: L-Cysteine-d2 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of L-Cysteine-d2.

Troubleshooting Guide: Improving this compound Peak Shape

Poor peak shape in the chromatographic analysis of this compound is a common issue, often manifesting as peak tailing, fronting, or broad peaks. This guide provides a systematic approach to identifying and resolving these problems.

Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary Interactions: The polar nature of this compound can lead to interactions with active sites (e.g., residual silanols) on the stationary phase.[1][2]- Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-4) with an additive like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol (B1196071) groups, minimizing these interactions.[3] - Use of an End-Capped Column: Employ a column with advanced end-capping to reduce the number of accessible silanol groups. - Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block active silanol sites.[3]
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[4]- Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. - Decrease Injection Volume: Reduce the volume of sample injected onto the column.[4]
Column Degradation: A void at the column inlet or a contaminated frit can lead to peak tailing for all analytes.- Column Washing: Flush the column with a strong solvent. - Replace Guard Column/Column: If the problem persists, replace the guard column or the analytical column.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move too quickly upon injection.[1]- Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. - Use a Weaker Solvent: If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[1]
Column Overload: Severe column overload can also manifest as peak fronting.- Dilute the Sample: Decrease the sample concentration and reinject to see if the peak shape improves.[1]
Broad Peaks Poor Retention: this compound, being a polar compound, may have insufficient retention on traditional reversed-phase columns, leading to broad, poorly resolved peaks.[5][6]- Switch to HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Chromatography (HILIC) or a mixed-mode column can provide better retention and peak shape for polar analytes like this compound.[6] - Optimize Mobile Phase: For HILIC, a typical mobile phase consists of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer (e.g., ammonium (B1175870) formate).[7]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.- Minimize Tubing Length and Diameter: Use narrow-bore tubing and ensure connections are made with minimal dead volume.
Irreproducible Retention Times Inadequate Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can lead to shifting retention times.- Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, which may require 5-10 column volumes of the initial mobile phase.
Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or pH drift over time.- Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. - Use a Buffered Mobile Phase: Buffers help to maintain a stable pH throughout the analysis.[7]

Troubleshooting Workflow

cluster_0 Peak Shape Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome Identify Peak Shape Issue Identify Peak Shape Issue Check for Column Overload Check for Column Overload Identify Peak Shape Issue->Check for Column Overload Tailing/Fronting Optimize Mobile Phase Optimize Mobile Phase Identify Peak Shape Issue->Optimize Mobile Phase Tailing/Broad Evaluate Column Type Evaluate Column Type Identify Peak Shape Issue->Evaluate Column Type Broad/Poor Retention Inspect System Hardware Inspect System Hardware Identify Peak Shape Issue->Inspect System Hardware All Peaks Affected Dilute Sample / Reduce Injection Volume Dilute Sample / Reduce Injection Volume Check for Column Overload->Dilute Sample / Reduce Injection Volume Adjust pH / Additives Adjust pH / Additives Optimize Mobile Phase->Adjust pH / Additives Switch to HILILC/Mixed-Mode Column Switch to HILILC/Mixed-Mode Column Evaluate Column Type->Switch to HILILC/Mixed-Mode Column Check Tubing / Connections Check Tubing / Connections Inspect System Hardware->Check Tubing / Connections Improved Peak Shape Improved Peak Shape Dilute Sample / Reduce Injection Volume->Improved Peak Shape Adjust pH / Additives->Improved Peak Shape Switch to HILIC/Mixed-Mode Column Switch to HILIC/Mixed-Mode Column Switch to HILIC/Mixed-Mode Column->Improved Peak Shape Check Tubing / Connections->Improved Peak Shape

Caption: Troubleshooting workflow for poor this compound peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing on a C18 column?

A1: Peak tailing of this compound on a C18 column is often due to its polar nature and the presence of a thiol group. These characteristics can lead to secondary interactions with residual silanol groups on the silica-based stationary phase.[1][2] At neutral or near-neutral pH, these silanol groups can be ionized and interact with the polar this compound molecule, causing it to lag on the column and result in a tailing peak.

Q2: How can I improve the retention of this compound in reversed-phase HPLC?

A2: Improving the retention of a highly polar analyte like this compound on a reversed-phase column can be challenging. Here are a few strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and can provide better retention and peak shape.

  • Employ Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with this compound, increasing its hydrophobicity and retention on the C18 column.

  • Consider HILIC or Mixed-Mode Chromatography: For highly polar compounds, switching to a different chromatographic mode like HILIC or mixed-mode is often the most effective solution for achieving adequate retention and symmetrical peak shapes.[6]

Q3: What is the optimal mobile phase pH for this compound analysis?

A3: The optimal mobile phase pH depends on the chosen chromatographic mode and column. For reversed-phase chromatography on a silica-based column, a low pH (e.g., 2.5-4.0) is generally recommended.[3] This helps to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing. L-cysteine itself has multiple pKa values, and controlling the pH is crucial for consistent ionization and retention.[8][9]

Q4: Should I consider derivatization for this compound analysis?

A4: Derivatization can be a valuable strategy, especially if you are facing challenges with sensitivity or peak shape. Derivatizing the thiol or amine group of this compound can:

  • Increase Hydrophobicity: This leads to better retention on reversed-phase columns.

  • Improve Peak Shape: By masking the polar functional groups, derivatization can reduce secondary interactions.

  • Enhance Detection: If a fluorescent derivatizing agent is used, it can significantly improve the limit of detection. Common derivatizing reagents for thiols include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or maleimide-based reagents.[10][11][12] However, derivatization adds an extra step to the sample preparation process and needs to be carefully optimized for reproducibility.

Q5: What are the advantages of using HILIC for this compound analysis?

A5: Hydrophilic Interaction Chromatography (HILIC) is well-suited for the analysis of polar compounds like this compound. The key advantages include:

  • Enhanced Retention: HILIC provides strong retention for polar analytes that are poorly retained in reversed-phase chromatography.[6]

  • Improved Peak Shape: By using a high organic mobile phase, HILIC can lead to more symmetrical peaks for polar compounds.

  • Compatibility with Mass Spectrometry: The high organic content of the mobile phase in HILIC is beneficial for electrospray ionization (ESI) in mass spectrometry, often leading to improved sensitivity.[13]

Experimental Protocol: HILIC-MS Method for this compound

This protocol provides a starting point for developing a robust HILIC-MS method for the analysis of this compound.

1. Materials and Reagents

2. Chromatographic Conditions

ParameterRecommended Condition
Column HILIC Column (e.g., SeQuant® ZIC®-HILIC, 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent 80:20 (v/v) Acetonitrile:Water

3. Mass Spectrometry Conditions (Positive ESI Mode)

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
MS Scan Range m/z 50-300
Monitored Ion (this compound) [M+H]⁺ = m/z 124.05

4. Sample Preparation

  • Prepare a stock solution of this compound in the sample diluent (80:20 Acetonitrile:Water).

  • Prepare working standards by serial dilution of the stock solution with the sample diluent.

  • For biological samples, a protein precipitation step using a high percentage of acetonitrile is recommended.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Prepare Standards & Samples Prepare Standards & Samples Protein Precipitation (if needed) Protein Precipitation (if needed) Prepare Standards & Samples->Protein Precipitation (if needed) Inject Sample Inject Sample Protein Precipitation (if needed)->Inject Sample HILIC Separation HILIC Separation Inject Sample->HILIC Separation MS Detection MS Detection HILIC Separation->MS Detection Integrate Peak Integrate Peak MS Detection->Integrate Peak Quantify this compound Quantify this compound Integrate Peak->Quantify this compound

References

Technical Support Center: Analysis of L-Cysteine-d2 by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing L-Cysteine-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Ion suppression is a common challenge in ESI-MS analysis of biological samples, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem: Low or no signal for this compound

A diminished or absent signal for your analyte of interest is a primary indicator of potential ion suppression. The following steps will help you diagnose and address the issue.

Step 1: Evaluate Sample Preparation

Inadequate sample preparation is a major source of matrix components that cause ion suppression.[2]

  • Action: Review your current sample preparation protocol. Protein precipitation, while simple, may not sufficiently remove interfering substances like phospholipids. Consider optimizing your procedure or switching to a more rigorous technique like Solid-Phase Extraction (SPE).

    • Recommendation: For plasma or serum samples, protein precipitation with acetonitrile (B52724) is a common starting point. However, if ion suppression is significant, SPE is recommended for a cleaner extract.[3]

  • Workflow for Troubleshooting Sample Preparation:

    cluster_sample_prep Sample Preparation Troubleshooting Start Low this compound Signal Check_Prep Is Sample Prep Optimal? Start->Check_Prep PPT Currently using Protein Precipitation? Check_Prep->PPT Consider_SPE Consider Solid-Phase Extraction (SPE) PPT->Consider_SPE Yes Optimize_SPE Optimize SPE Protocol (Sorbent, Wash, Elution) Consider_SPE->Optimize_SPE Check_Recovery Assess Analyte Recovery and Matrix Effect Optimize_SPE->Check_Recovery Success Improved Signal Check_Recovery->Success Significant Improvement Failure Signal Still Suppressed Check_Recovery->Failure Minimal Improvement

Step 2: Optimize Chromatographic Separation

Co-elution of matrix components with this compound is a primary cause of ion suppression. [2]Improving chromatographic separation is a critical step in minimizing this effect.

  • Action: Evaluate your current Liquid Chromatography (LC) method. L-Cysteine is a polar compound, which can be challenging to retain and separate from other polar interferences using traditional reversed-phase chromatography.

    • Recommendation: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is often better suited for retaining and separating very polar analytes like amino acids. [4][5]Modifying the mobile phase, for instance by using volatile buffers like ammonium (B1175870) formate, can also improve ionization efficiency.

  • Logical Relationship for Chromatography Choice:

    cluster_chromatography Chromatography Selection Logic Analyte This compound (Polar Analyte) RP_Chrom Reversed-Phase Chromatography Analyte->RP_Chrom HILIC_Chrom HILIC Analyte->HILIC_Chrom Poor_Retention Poor Retention & Potential Co-elution RP_Chrom->Poor_Retention Improved_Retention Improved Retention & Separation HILIC_Chrom->Improved_Retention Ion_Suppression Increased Ion Suppression Poor_Retention->Ion_Suppression Reduced_Suppression Reduced Ion Suppression Improved_Retention->Reduced_Suppression

    Logic for selecting the appropriate chromatography.

Step 3: Verify and Utilize an Appropriate Internal Standard

A stable isotope-labeled (SIL) internal standard is crucial for accurate quantification as it can help compensate for signal variations caused by ion suppression.

  • Action: Ensure you are using a high-quality, deuterated internal standard for L-Cysteine that co-elutes with the analyte.

    • Recommendation: this compound itself is the analyte, so a different isotopic labeled version, such as ¹³C₃,¹⁵N-L-cysteine, would be an ideal internal standard. If using a deuterated standard for a non-deuterated analyte, be aware that deuterium (B1214612) labeling can sometimes cause a slight shift in retention time, potentially leading to differential ion suppression effects. [5]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for this compound in biological samples?

A1: The most common causes are co-eluting endogenous matrix components from biological samples like plasma or urine. [2]These can include salts, phospholipids, and other small molecules that compete with this compound for ionization in the ESI source. Inadequate sample preparation is often the root cause of high levels of these interfering components.

Q2: How can I quantitatively assess the extent of ion suppression in my assay?

A2: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of this compound in a clean solvent at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Spiked Extract) / (Peak Area in Solvent)

An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?

A3: While protein precipitation is a quick and easy method, Solid-Phase Extraction (SPE) generally provides a cleaner sample extract and is more effective at reducing matrix effects. [3]The choice of technique may depend on the complexity of the matrix and the required sensitivity of the assay.

Q4: What are the ideal mobile phase additives for this compound analysis to minimize ion suppression?

A4: Volatile mobile phase additives are preferred for LC-MS analysis. Formic acid (0.1%) is a commonly used additive that can improve peak shape and ionization efficiency in positive ion mode. Non-volatile salts and ion-pairing agents like trifluoroacetic acid (TFA) should be avoided as they can cause significant ion suppression. [6] Q5: Can derivatization of this compound help in reducing ion suppression?

A5: Derivatization can be a useful strategy. By chemically modifying this compound, its chromatographic properties can be altered to move its retention time away from interfering matrix components. Additionally, certain derivatizing agents can improve ionization efficiency. However, this adds an extra step to the sample preparation process and requires careful validation. A key consideration for cysteine analysis is its susceptibility to oxidation to cystine. Derivatization with an alkylating agent like N-ethylmaleimide (NEM) can prevent this.

Quantitative Data

The following tables summarize representative data for recovery and matrix effects for different sample preparation techniques. Note that this data is illustrative and actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for Amino Acid Analysis in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation
Acetonitrile85 - 11010 - 25 (Suppression)General literature
Trichloroacetic Acid (TCA)80 - 10515 - 30 (Suppression)General literature
Solid-Phase Extraction (SPE)
Mixed-Mode Cation Exchange> 90< 15 (Suppression)[3]

Disclaimer: The data presented are representative values from literature for amino acids and may not be specific to this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Plasma

This protocol is a common starting point for the analysis of this compound in plasma.

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma (Generic Protocol)

This protocol provides a general workflow for SPE that can be optimized for this compound. A mixed-mode cation exchange sorbent is often suitable for polar, basic compounds like cysteine.

  • Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add the internal standard. Dilute with 500 µL of 4% phosphoric acid.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1 M hydrochloric acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Note: This is a generic protocol and should be optimized for this compound by testing different wash and elution solvents to maximize recovery and minimize matrix effects.

References

Technical Support Center: L-Cysteine-d2 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of L-Cysteine-d2 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at neutral pH?

L-Cysteine, and its deuterated analog this compound, exhibit poor solubility in water at or near neutral pH (pH 7).[1] This is due to the molecule existing as a zwitterion, where the net charge is zero, minimizing its interaction with polar water molecules. The isoelectric point (pI) of cysteine is approximately 5.1, and its solubility is lowest around this pH.[2]

Q2: What is the expected solubility of L-Cysteine in water?

The solubility of L-Cysteine in water is highly dependent on temperature. At 20°C, the solubility is approximately 16 g/100 mL, which increases to 28 g/100 mL at 25°C.[3] It is important to note that these values are for L-Cysteine, but the solubility of this compound is expected to be very similar.

Q3: How does pH affect the solubility of this compound?

Adjusting the pH of the solution is a critical factor in improving the solubility of this compound. Solubility significantly increases in acidic (pH < 2) or alkaline (pH > 8) conditions.[2] In acidic solutions, the carboxyl group is protonated, and in alkaline solutions, the amino group is deprotonated, leading to a net charge that enhances solubility in water.

Q4: My this compound solution is clear at first but then forms a precipitate. What is happening?

This is likely due to the oxidation of this compound to L-Cystine-d4. L-Cysteine is readily oxidized, especially at neutral or slightly alkaline pH in the presence of oxygen.[2] The resulting L-Cystine is significantly less soluble in water (0.112 mg/mL at 25°C) and will precipitate out of the solution.

Q5: How can I prevent the oxidation of my this compound solution?

To prevent oxidation, it is recommended to:

  • Prepare solutions fresh: Use this compound solutions as soon as possible after preparation.

  • Degas the solvent: Bubbling an inert gas like nitrogen or argon through the water or buffer before dissolving the this compound can remove dissolved oxygen.

  • Work at a low pH: Acidic conditions (pH 1-2) significantly slow down the rate of oxidation.[2]

  • Use antioxidants: Adding antioxidants such as ascorbic acid or sodium bisulfite can help stabilize the L-Cysteine solution, although their effectiveness may be limited to a few days.[4]

Q6: Are there alternative forms of L-Cysteine that are more soluble?

Yes, several derivatives of L-Cysteine offer enhanced solubility and stability:

  • L-Cysteine hydrochloride monohydrate: This salt form is more soluble in water than the free amino acid.[5]

  • N-Acetyl-L-cysteine (NAC): A derivative with an acetylated amino group, NAC is more stable and soluble than L-cysteine.

  • Chemically defined peptides: Dipeptides such as N,N'-di-L-alanyl-L-cystine are significantly more soluble than L-cystine.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder does not dissolve - pH of the aqueous solution is near the isoelectric point (pI ≈ 5.1).- Temperature of the solvent is too low.- Adjust the pH of the solution to < 2 with HCl or > 8 with NaOH.[2]- Gently warm the solution while stirring.[2]
Solution is initially clear but a white precipitate forms over time - Oxidation of this compound to the less soluble L-Cystine-d4.- Prepare fresh solutions before each experiment.- Degas the solvent with nitrogen or argon to remove oxygen.- Store stock solutions at low pH (1-2) and low temperature.[6]- Consider using antioxidants like ascorbic acid.[7]
Inconsistent results in biological assays - Degradation of this compound in the solution.- Interaction with metal ions in the media.- Prepare fresh solutions and use them immediately.- Use high-purity, metal-free water and reagents.- Consider using a more stable derivative like N-Acetyl-L-cysteine.
Difficulty dissolving high concentrations for stock solutions - Approaching the solubility limit of this compound.- Use L-Cysteine HCl monohydrate, which has higher solubility (up to 50 mg/mL in water).[5]- Prepare the stock solution in 1M HCl.[8]

Quantitative Data

Table 1: Solubility of L-Cysteine in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
2016[3]
2528[3]

Table 2: Solubility of L-Cystine in Aqueous Solutions at 25°C

Solvent pH Solubility (mol/dm³)
Water7.000.00045
1 M NaCl7.000.00085
3 M NaCl7.000.00276
Water1.180.00783
Water10.610.00161
Data for L-Cystine, the oxidized form of L-Cysteine. Adapted from F. G. G. de Azevedo et al., J. Chem. Eng. Data 2002, 47, 4, 895–898.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Acidic Buffer
  • Materials:

    • This compound

    • Ultrapure, degassed water

    • 1 M HCl

    • Sterile, conical tubes

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the powder to a sterile conical tube.

    • Add a volume of degassed, ultrapure water to achieve a concentration slightly less than the final desired volume.

    • While stirring, add 1 M HCl dropwise until the this compound completely dissolves and the pH of the solution is between 1.0 and 2.0.

    • Bring the solution to the final desired volume with degassed, ultrapure water.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage. Before use, thaw and bring to room temperature.

Protocol 2: Preparation of this compound for Cell Culture Media
  • Materials:

    • This compound HCl monohydrate

    • 1 M HCl

    • Cell culture grade water

    • Sterile filter (0.22 µm)

  • Procedure:

    • Prepare a concentrated stock solution (e.g., 100 mM) of this compound HCl monohydrate in 1 M HCl.[8] This acidic stock solution will be stable.

    • Filter-sterilize the stock solution.

    • Aseptically add the required volume of the acidic stock solution to the cell culture medium immediately before use. The buffering capacity of the medium should neutralize the small amount of added acid.

    • Ensure the final concentration of this compound in the medium is at the desired level for the specific cell line.

Visualizations

L_Cysteine_Solubility_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Solubility Poor this compound Solubility Neutral_pH Neutral pH (near pI) Poor_Solubility->Neutral_pH Oxidation Oxidation to L-Cystine-d4 Poor_Solubility->Oxidation Low_Temp Low Temperature Poor_Solubility->Low_Temp Use_Derivative Use Soluble Derivative (e.g., L-Cysteine HCl) Poor_Solubility->Use_Derivative Alternative Adjust_pH Adjust pH (< 2 or > 8) Neutral_pH->Adjust_pH Use_Antioxidants Use Antioxidants (e.g., Ascorbic Acid) Oxidation->Use_Antioxidants Degas_Solvent Degas Solvent (N2 or Ar) Oxidation->Degas_Solvent Prepare_Fresh Prepare Fresh Solutions Oxidation->Prepare_Fresh Increase_Temp Increase Temperature Low_Temp->Increase_Temp

Caption: Troubleshooting workflow for poor this compound solubility.

L_Cysteine_Oxidation_Pathway cluster_cysteine Soluble cluster_cystine Poorly Soluble L_Cysteine 2x this compound (Thiol, -SH) L_Cystine L-Cystine-d4 (Disulfide, -S-S-) L_Cysteine->L_Cystine Oxidation (+ O2) L_Cystine->L_Cysteine Reduction

Caption: Oxidation of soluble this compound to poorly soluble L-Cystine-d4.

References

Technical Support Center: Correcting for Isotopic Interference from Unlabeled L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when correcting for isotopic interference from unlabeled L-Cysteine in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference from unlabeled L-Cysteine?

A1: In mass spectrometry experiments that use stable isotope-labeled compounds (e.g., ¹³C-labeled L-Cysteine), the unlabeled, or natural, L-Cysteine present in the sample can cause interference. This is because elements in L-Cysteine (Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur) naturally exist as a mixture of isotopes. For instance, about 1.1% of natural carbon is the heavier ¹³C isotope.[1] The mass spectrometer detects the mass-to-charge ratio of molecules, so the presence of these naturally occurring heavy isotopes in unlabeled L-Cysteine can create signals that overlap with the signals of your labeled compound, leading to inaccurate quantification.[2][3]

Q2: Why is it crucial to correct for this interference?

A2: Correcting for the natural isotopic abundance of unlabeled L-Cysteine is essential for the accurate quantification of labeling enrichment in stable isotope tracing experiments.[1][4] Failure to correct for this can lead to an overestimation of the amount of labeled compound, resulting in misinterpretation of experimental data, such as metabolic flux analysis.[5][6][7]

Q3: What are the main isotopes in L-Cysteine that contribute to interference?

A3: The primary contributors to the M+1 and M+2 isotopic peaks of L-Cysteine are the natural abundances of ¹³C, ¹⁵N, and ³⁴S.[8][9] The molecular formula of L-Cysteine is C₃H₇NO₂S. The natural abundances of the key isotopes are summarized in the table below.

Data Presentation: Natural Isotopic Abundance of L-Cysteine

This table presents the calculated natural isotopic abundance for the parent ion (M) and the subsequent isotopic peaks (M+1, M+2) of L-Cysteine.

Mass IsotopologueCalculated Isotopic Abundance (%)Primary Contributing Isotopes
PM100¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S
PM+13.98¹³C, ²H, ¹⁵N, ¹⁷O, ³³S
PM+24.21¹³C₂, ¹³C²H, ³⁴S, etc.

This data is based on theoretical calculations and may vary slightly from experimental values.[8]

Troubleshooting Guides

Issue 1: My measured signal for the labeled L-Cysteine is higher than expected, even in my control samples.

  • Root Cause: This is a classic sign of isotopic interference from naturally abundant isotopes in unlabeled L-Cysteine. The M+1 and M+2 peaks of the unlabeled molecule are overlapping with the mass of your labeled L-Cysteine.

  • Troubleshooting Steps:

    • Analyze an Unlabeled Standard: Run a sample containing only unlabeled L-Cysteine to determine its natural isotopic distribution with your specific mass spectrometer settings.

    • Calculate the Contribution: Use the measured isotopic distribution of the unlabeled standard to calculate the percentage of its signal that is contributing to the mass of your labeled compound.

    • Apply a Correction Factor: Subtract the calculated contribution from the signal of your experimental samples. There are various software tools and algorithms available that can automate this correction process.[4][5]

Issue 2: My calibration curve for the labeled L-Cysteine is non-linear at low concentrations.

  • Root Cause: The relative contribution of the isotopic interference from unlabeled L-Cysteine is more significant at lower concentrations of your labeled analyte, leading to a positive bias and non-linearity.[3]

  • Troubleshooting Steps:

    • Confirm Interference: As with the previous issue, analyze an unlabeled L-Cysteine standard to confirm the extent of isotopic overlap.

    • Use a Higher Mass-Labeled Standard: If possible, switch to an internal standard with a higher degree of isotopic labeling (e.g., ¹³C₃, ¹⁵N-L-Cysteine). A larger mass difference between the analyte and the standard will shift the standard's mass further from the analyte's isotopic cluster, reducing interference.[3]

    • Mathematical Correction: Employ a mathematical correction algorithm to account for the isotopic contribution of the unlabeled analyte across your calibration range.

Experimental Protocols

Protocol: Correction for Natural Isotopic Abundance of L-Cysteine

This protocol outlines the steps to mathematically correct for the isotopic interference from unlabeled L-Cysteine.

  • Acquire Data for an Unlabeled Standard:

    • Prepare a solution of known concentration of unlabeled L-Cysteine.

    • Analyze the sample using the same mass spectrometry method as your experimental samples.

    • Measure the signal intensities of the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

  • Determine the Natural Isotopic Distribution:

    • Calculate the relative abundance of each isotopic peak with respect to the monoisotopic peak. For example, the relative abundance of the M+1 peak is (Intensity of M+1 / Intensity of M) * 100.

  • Measure Experimental Samples:

    • Analyze your experimental samples containing the labeled L-Cysteine.

    • Measure the total signal intensity at the mass-to-charge ratio (m/z) corresponding to your labeled compound.

  • Calculate and Subtract the Interference:

    • Based on the relative abundances determined in step 2, calculate the signal contribution from the corresponding isotopic peak of the unlabeled L-Cysteine in your experimental samples.

    • Subtract this calculated interference from the total measured signal for your labeled compound to obtain the true signal.

Mandatory Visualization

Experimental Workflow for Isotopic Interference Correction

CorrectionWorkflow cluster_prep Sample Preparation & Analysis cluster_data Data Processing cluster_calc Correction Calculation cluster_result Final Result unlabeled_std Analyze Unlabeled L-Cysteine Standard measure_dist Measure Isotopic Distribution of Standard unlabeled_std->measure_dist exp_sample Analyze Experimental Sample measure_total Measure Total Signal at Labeled m/z exp_sample->measure_total calc_interference Calculate Interference Contribution measure_dist->calc_interference subtract Subtract Interference from Total Signal measure_total->subtract calc_interference->subtract corrected_data Corrected Labeled Signal subtract->corrected_data

References

Technical Support Center: Optimizing Derivatization of L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of L-Cysteine-d2 for accurate quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: L-Cysteine, including its deuterated form this compound, is a polar and non-volatile molecule. Direct analysis by gas chromatography (GC) is not feasible, and liquid chromatography (LC) can suffer from poor retention on reverse-phase columns and low ionization efficiency in mass spectrometry (MS). Derivatization is a chemical modification process that converts this compound into a less polar, more volatile, and more readily ionizable derivative, making it suitable for analysis by GC-MS or LC-MS/MS.[1][2] This process improves chromatographic separation, enhances sensitivity, and ensures accurate quantification.[3][4]

Q2: What are the most common derivatization reagents for this compound?

A2: The choice of derivatization reagent depends on the analytical method (GC-MS or LC-MS/MS) and the specific requirements of the experiment.

  • For GC-MS analysis: Silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[1][2] MTBSTFA reacts with the thiol, amine, and carboxylic acid groups of cysteine to form stable and volatile derivatives.[1]

  • For LC-MS/MS analysis: Thiol-specific alkylating agents are preferred. Common reagents include:

    • N-ethylmaleimide (NEM): Reacts rapidly and specifically with the thiol group of cysteine at a pH range of 6.5-7.5.[5][6][7]

    • Iodoacetamide (B48618) (IAM): Another common alkylating agent that reacts with the thiol group, typically at a slightly alkaline pH (7.5-8.0).[8][9]

    • Monobromobimane (mBBr): A thiol-specific fluorescent labeling reagent that allows for sensitive detection.[3][4]

Q3: How does the deuterium (B1214612) label in this compound affect the derivatization and analysis?

A3: The two deuterium atoms on the beta-carbon of this compound do not interfere with the chemical reactivity of the thiol, amine, or carboxyl groups during derivatization. The primary effect is on the mass-to-charge ratio (m/z) of the resulting derivative in mass spectrometry. The molecular weight of the this compound derivative will be 2 Daltons higher than the corresponding derivative of unlabeled L-Cysteine. This mass shift is crucial for stable isotope dilution assays, where this compound can be used as an internal standard for the accurate quantification of endogenous L-Cysteine.

Q4: What are the critical parameters to control during the derivatization reaction?

A4: Several parameters must be carefully controlled for a successful and reproducible derivatization:

  • pH: The pH of the reaction mixture is critical for the specificity and efficiency of the derivatization, especially for thiol-specific reagents.[5][8][10][11] For example, NEM works best at pH 6.5-7.5, while IAM requires a slightly alkaline pH of 7.5-8.0.[5][8]

  • Temperature and Time: The reaction temperature and duration influence the reaction kinetics and the stability of the derivatives. These need to be optimized for each specific reagent and analyte.[12][13][14]

  • Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to ensure complete derivatization of all this compound molecules.[8]

  • Exclusion of Oxygen: The thiol group of cysteine is susceptible to oxidation to form cystine (a disulfide dimer).[3][10][15] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using deoxygenated solutions can minimize this side reaction.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of this compound.

Issue 1: Low or No Derivatization Product Detected
Possible Cause Recommended Solution
Incorrect pH of reaction buffer. Verify the pH of your buffer. For NEM, ensure the pH is between 6.5 and 7.5.[5] For IAM, a pH of 7.5-8.0 is optimal.[8] Buffers containing sulfhydryls should be avoided.[8]
Degraded derivatization reagent. Prepare fresh solutions of the derivatizing reagent immediately before use, especially for light-sensitive and unstable reagents like iodoacetamide.[8] Protect solutions from light.[8]
Insufficient reagent concentration. Use a sufficient molar excess of the derivatizing reagent (e.g., at least a 10-fold excess of iodoacetamide to sulfhydryls).[8]
Oxidation of this compound. Prepare samples and perform the derivatization in an oxygen-free environment (e.g., under nitrogen). Use freshly prepared, deoxygenated buffers. Consider adding a reducing agent like TCEP prior to derivatization, followed by its removal or inactivation.[16]
Suboptimal reaction time or temperature. Optimize the incubation time and temperature. For example, derivatization with D-cysteine for aldehyde analysis is optimal at 50°C for 10 minutes.[12][13] Follow the specific protocol for your chosen reagent.
Issue 2: Incomplete Derivatization (Presence of Unreacted this compound)
Possible Cause Recommended Solution
Insufficient reaction time. Increase the incubation time to allow the reaction to proceed to completion. For iodoacetamide, a reaction time of 30 minutes at room temperature is recommended.[8]
Inadequate mixing. Ensure thorough mixing of the sample and derivatization reagent to facilitate the reaction.
Matrix effects. Components in the sample matrix may interfere with the derivatization reaction. Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization.
Issue 3: Presence of Multiple or Unexpected Peaks in the Chromatogram
Possible Cause Recommended Solution
Side reactions with other functional groups. If using alkylating agents like iodoacetamide at a non-optimal pH or in large excess, they can react with other amino acid residues.[8] Strictly control the pH and use the minimum necessary excess of the reagent.
Formation of L-Cystine-d4 derivative. This indicates oxidation of this compound to its disulfide dimer, L-Cystine-d4, before or during derivatization. To prevent this, work under anaerobic conditions and use fresh, deoxygenated solutions.[3][15]
Hydrolysis of the derivatizing reagent or derivative. Prepare reagents fresh and analyze the samples as soon as possible after derivatization.[8] Check the stability of the derivatized product under your storage and analysis conditions.
Formation of multiple derivatives with silylating agents. For reagents like MTBSTFA, multiple derivatives can sometimes form.[2] Modifying reaction conditions such as temperature or reaction time might favor the formation of a single, fully derivatized product.[2]

Experimental Protocols

Protocol 1: Derivatization of this compound with N-ethylmaleimide (NEM) for LC-MS/MS Analysis

This protocol is adapted for the derivatization of this compound in a standard solution or a simple matrix.

Materials:

Procedure:

  • Prepare a stock solution of this compound in deoxygenated water.

  • Prepare a 10 mM NEM solution in methanol immediately before use.

  • In a microcentrifuge tube, mix 50 µL of the this compound sample with 450 µL of 0.1 M phosphate buffer (pH 7.0).

  • Purge the tube with nitrogen gas for 1 minute to remove oxygen.

  • Add 50 µL of the 10 mM NEM solution to the sample mixture (provides a molar excess).

  • Vortex the mixture gently and incubate at room temperature for 30 minutes in the dark.

  • Stop the reaction by adding a small amount of a thiol-containing compound (e.g., dithiothreitol) or by acidification.

  • The sample is now ready for dilution and analysis by LC-MS/MS.

Protocol 2: Derivatization of this compound with MTBSTFA for GC-MS Analysis

This protocol is a general guideline for the silylation of this compound.

Materials:

  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Acetonitrile (B52724) (anhydrous)

  • Nitrogen gas

Procedure:

  • Place a known amount of this compound standard into a reaction vial and dry it completely, for example, under a stream of nitrogen.

  • Add 100 µL of anhydrous acetonitrile to the dried sample.

  • Add 100 µL of MTBSTFA (with 1% TBDMSCl).[1]

  • Seal the vial tightly and heat at 100°C for 4 hours.[2]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Common Derivatizing Agents

Derivatizing AgentOptimal pHTypical Reaction TemperatureTypical Reaction TimeAnalytical Method
N-ethylmaleimide (NEM)6.5 - 7.5[5]Room Temperature30 minutesLC-MS/MS
Iodoacetamide (IAM)7.5 - 8.0[8]Room Temperature30 minutes[8]LC-MS/MS
Monobromobimane (mBBr)~8.060°C15 minutesLC-MS/MS (Fluorescence)
MTBSTFAN/A (anhydrous)100°C[2]4 hours[2]GC-MS

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Reduction Optional: Reduction (e.g., TCEP) Sample->Reduction If oxidation is a concern Buffer Add Reaction Buffer (pH control) Sample->Buffer Reduction->Buffer Add_Reagent Add Derivatizing Reagent (e.g., NEM) Buffer->Add_Reagent Incubate Incubate (Controlled Temp & Time) Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Analysis LC-MS/MS or GC-MS Analysis Quench->Analysis

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Start Low/No Product? Check_pH Is pH optimal for the reagent? Start->Check_pH Yes Success Problem Solved Start->Success No Check_Reagent Is the reagent fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Conditions Are time/temp optimal? Check_Reagent->Check_Conditions Yes New_Reagent Prepare Fresh Reagent Check_Reagent->New_Reagent No Check_Oxidation Was oxygen excluded? Check_Conditions->Check_Oxidation Yes Optimize_Conditions Optimize Incubation Check_Conditions->Optimize_Conditions No Inert_Atmosphere Use Inert Atmosphere Check_Oxidation->Inert_Atmosphere No Check_Oxidation->Success Yes Adjust_pH->Start New_Reagent->Start Optimize_Conditions->Start Inert_Atmosphere->Start

Caption: Troubleshooting logic for low derivatization yield.

References

stability of L-Cysteine-d2 in different sample matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Cysteine-d2 in various sample matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound.

Q1: I'm observing a peak corresponding to the mass of Cystine-d4 in my this compound standard. Is my standard contaminated?

A1: While contamination is a possibility, it is more likely that your this compound has dimerized to form Cystine-d4 through oxidation. This is a common and often rapid process.[1] The thiol group (-SH) of cysteine is highly reactive and susceptible to oxidation, leading to the formation of a disulfide bond with another cysteine molecule.[2]

Troubleshooting Steps:

  • Prepare fresh standards: To minimize dimerization, prepare your standards fresh in degassed, acidic solvents.[1]

  • Use acidic conditions: L-Cysteine is more stable in acidic solutions. Preparing stock solutions in an acidic environment (e.g., with 0.1% formic acid) can enhance stability.[1][3]

  • Degas solvents: Dissolved oxygen readily oxidizes cysteine. Use solvents that have been degassed by sonication or sparging with nitrogen.[1]

  • Store properly: If short-term storage is necessary, keep solutions at 4°C for no longer than a week. For longer-term storage, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[2]

  • Avoid metal ions: Metal ions can catalyze the oxidation of thiols.[1] Ensure your solvents and containers are free from metal contaminants.

Q2: My this compound peak is broad and shows significant tailing in my LC-MS chromatogram. What could be the cause?

A2: Peak tailing for cysteine is a common issue and can be caused by several factors:[1]

  • Interaction with Metal Surfaces: The thiol group of cysteine can interact with metal components in the LC system (e.g., stainless steel tubing, frits). Using a metal-free or PEEK-lined system can help mitigate this.[1]

  • Secondary Interactions with the Stationary Phase: The polar nature of cysteine can lead to secondary interactions with the silica (B1680970) backbone of some reversed-phase columns.[1]

  • Inappropriate Mobile Phase pH: The ionization state of cysteine is pH-dependent. An unsuitable mobile phase pH can lead to poor peak shape. For reversed-phase chromatography, an acidic mobile phase (e.g., containing 0.1% formic acid) is generally recommended to ensure the analyte is in a consistent protonated state.[1]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample.[1]

Q3: How stable is this compound in biological matrices like plasma and urine?

A3: The stability of this compound in biological matrices is a critical consideration. In human serum, cystine levels have been observed to decrease after 8 hours of storage at 4°C.[4] In urine, reduced cysteine is relatively stable for 4-5 hours at room temperature.[5] However, significant degradation occurs over longer periods. Total loss of reduced cysteine in urine was observed after 14 days at room temperature and 21 days at 4°C. A 96% decrease was seen within 3 months in urine stored at -20°C.[5]

Quantitative Data on L-Cysteine Stability

The stability of L-Cysteine is highly dependent on the storage conditions and the sample matrix. The following tables summarize stability data from various studies. Note that while these studies were conducted on L-Cysteine, the results are directly applicable to this compound due to their identical chemical properties.

Table 1: Stability of Endogenous Reduced Cysteine in Urine

Storage TemperatureDurationStability
Room Temperature4-5 hoursFairly stable[5]
Room Temperature14 daysTotal loss[5]
4°C21 daysTotal loss[5]
-20°C3 months96% decrease[5]

Table 2: General Stability of Cysteine in Different Forms and Conditions

FormStorage ConditionExpected Stability (>95% Purity)Primary Degradation Product
Solid (Lyophilized)-80°C, desiccated, dark, under Argon> 1 yearNegligible
Solution4°C< 1 weekCystine
Solution-80°C (single-use aliquots)Longer-termCystine

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.

Materials:

  • This compound

  • Solvent of interest (e.g., water, methanol, acetonitrile, or a mixture)

  • Degassing apparatus (sonicator or nitrogen gas)

  • Acid (e.g., formic acid)

  • LC-MS system

  • Autosampler vials

  • Pipettes and tips

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • To minimize immediate oxidation, use solvents that have been degassed.[1]

    • To enhance stability, prepare the stock solution in an acidic environment by adding 0.1% formic acid.[1]

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple autosampler vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then daily or weekly), analyze one vial from each storage condition using an LC-MS method.

    • The LC-MS method should be capable of separating this compound from its potential degradation products, primarily Cystine-d4.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.

Protocol 2: Preparation of Samples for this compound Analysis in Urine

This protocol describes the preparation of urine samples for the determination of total this compound.

Materials:

Methodology:

  • Reduction of Disulfides:

    • To measure the total amount of thiols, treat the urine sample with sodium borohydride to reduce any cystine back to cysteine.[6]

  • Derivatization:

    • Derivatize the resulting thiols with 2-chloro-1-methylquinolinium tetrafluoroborate. This creates a stable derivative that can be readily detected.[6]

  • Chromatographic Analysis:

    • Separate and quantify the 2-S-quinolinium thiol derivatives using HPLC with UV detection at 355 nm.[6]

  • Quantification:

    • Use a calibration curve prepared with this compound standards that have undergone the same reduction and derivatization process.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability.

Primary Degradation Pathway of this compound LCysD2_1 This compound Oxidation Oxidation LCysD2_1->Oxidation LCysD2_2 This compound LCysD2_2->Oxidation CystineD4 Cystine-d4 (Dimer) Oxidation->CystineD4 FurtherOxidation Further Oxidation CystineD4->FurtherOxidation DegradationProducts Sulfenic, Sulfinic, and Sulfonic Acids FurtherOxidation->DegradationProducts

Caption: Oxidation of this compound to Cystine-d4 and further degradation products.

Experimental Workflow for Stability Assessment Start Prepare this compound Stock Solution (Acidic, Degassed Solvent) Aliquot Aliquot into Vials Start->Aliquot Store Store at Different Conditions (e.g., RT, 4°C, -20°C, -80°C) Aliquot->Store Analyze Analyze at Time Points (t=0, t=1, t=2...) Store->Analyze LCMS LC-MS Analysis Analyze->LCMS Quantify Quantify Peak Area LCMS->Quantify Plot Plot % Remaining vs. Time Quantify->Plot End Determine Degradation Rate Plot->End

Caption: Workflow for assessing the stability of this compound in a solution.

References

Technical Support Center: L-Cysteine-d2 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine-d2 experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to help ensure the integrity and success of your experiments by avoiding contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

The primary sources of contamination in this compound experiments include:

  • Isotopic Contamination: The presence of unlabeled L-Cysteine in your deuterated standard due to incomplete labeling during synthesis or purification.[1]

  • Moisture: Deuterated compounds are often hygroscopic and can readily absorb moisture from the atmosphere or from surfaces like glassware.[2][3] This introduces protons that can exchange with the deuterium (B1214612) labels, a process known as back-exchange.[4]

  • Oxidation: The thiol group (-SH) in cysteine is susceptible to oxidation, which can form cystine (a dimer of cysteine) and other degradation products.[5][6] This is exacerbated by exposure to air.[7]

  • Chemical Residues: Contaminants from glassware, solvents, or plasticizers can interfere with analysis.[3][8][9] For example, residual acetone (B3395972) from cleaning pipette bulbs is a common impurity.[3] Phthalates, used as plasticizers, can leach from laboratory materials.[8][9]

  • Microbial Growth: Aqueous solutions can be susceptible to microbial growth if not handled under sterile conditions.[8][10]

Q2: How should I properly store solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[2] Recommended storage is at -20°C, and for extended periods, -80°C is also a good option.[5] It is crucial to protect it from light and moisture.[2] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.[2][5] Purging the vial with an inert gas like nitrogen or argon can help displace oxygen and minimize oxidation.[5]

Q3: What is the best way to prepare and store this compound solutions?

Solutions of this compound are less stable than the solid form and should ideally be prepared fresh for each experiment.[5] If storage is necessary, prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[5] Use sterile, oxygen-free water or buffers to dissolve the compound.[5] The stability of cysteine in aqueous solutions is greater in acidic conditions.[7][11]

Q4: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?

Hydrogen-deuterium (H-D) exchange, or back-exchange, is the replacement of deuterium atoms on your compound with hydrogen atoms from the surrounding environment.[4] This can compromise the isotopic purity of your this compound. To prevent this:

  • Control Moisture: This is the most critical factor.[4] Use dry glassware, handle the compound under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.[3][12]

  • Control pH: The rate of H-D exchange is minimized at a pH of approximately 2.5-3.0.[4]

  • Control Temperature: Lowering the temperature slows down the exchange rate. For sensitive experiments like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), reactions are quenched by rapidly lowering the pH and temperature.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantification Results

Possible Cause: Isotopic contamination of the this compound standard with its unlabeled counterpart.[1] This can lead to an overestimation of the analyte.[1]

Troubleshooting Steps:

  • Analyze the Pure Standard: Prepare a high-concentration solution of your this compound in a clean solvent and analyze it using high-resolution mass spectrometry.[1]

  • Examine the Isotopic Profile: Look for a signal at the mass-to-charge ratio (m/z) of the unlabeled L-Cysteine. The presence of this peak indicates contamination.[1]

  • Quantify Contamination: Determine the percentage of the unlabeled form relative to the deuterated form. This information can be used to correct your quantitative measurements.[1]

Issue 2: Degradation of this compound Stock Solution

Possible Cause: Oxidation of the thiol group. Cysteine readily oxidizes to form cystine, which is less soluble and may precipitate out of solution.[6][13]

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.[5]

  • Use Oxygen-Free Solvents: Degas your solvents to remove dissolved oxygen before preparing solutions.[5]

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and storing.[5]

  • Acidic pH: Maintain a slightly acidic pH for your solutions, as cysteine is more stable under these conditions.[6][7]

Issue 3: Unexpected Peaks in Mass Spectrometry Analysis

Possible Cause: Contamination from external sources such as solvents, glassware, or plasticware.[8][9]

Troubleshooting Steps:

  • Check Solvents and Reagents: Run a blank analysis of your mobile phase and sample diluent to check for contaminant peaks.[8][9]

  • Clean the System: If the blank is contaminated, clean the solvent bottles and replace the mobile phase with fresh, high-purity solvents.[8][9] Flush the LC system thoroughly.

  • Isolate the Source: Systematically disconnect components of your LC-MS system (e.g., autosampler, column) to identify the source of contamination.[8][9]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized)-20°CLong-termProtect from light and moisture.[2][5]
-80°CExtended-termFor maximum stability.[5]
Solution (Aqueous)4°CShort-term (≤ 1 week)Prepare fresh if possible.[5]
-80°CLong-termStore in single-use aliquots to avoid freeze-thaw cycles.[5]

Table 2: Factors Influencing Hydrogen-Deuterium Exchange

FactorCondition to Minimize ExchangeRationale
Moisture Anhydrous conditionsMoisture is the primary source of protons for back-exchange.[4]
pH ~2.5 - 3.0The exchange rate is at its minimum in this pH range.[4]
Temperature Low temperature (~0°C)Slows the kinetics of the exchange reaction.[4][14]
Solvent Aprotic solvents (e.g., Acetonitrile-d3)Aprotic solvents do not have exchangeable protons.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stock solution of this compound while minimizing contamination.

Materials:

  • Solid this compound

  • High-purity, oxygen-free solvent (e.g., sterile water or buffer at pH ~3)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Dry, clean glassware (oven-dried at 150°C for 24 hours)[3]

  • Inert gas source (Nitrogen or Argon)

  • Glove box or glove bag

Procedure:

  • Acclimatization: Remove the sealed container of this compound from cold storage and allow it to warm to room temperature inside a desiccator for at least 30 minutes to prevent condensation.[2]

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of inert gas.[2]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the solid using a calibrated analytical balance.[2]

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a portion of the oxygen-free solvent and gently swirl to dissolve the solid completely.

  • Dilution to Volume: Once dissolved, add the solvent to the calibration mark on the volumetric flask.[2]

  • Mixing: Cap the flask securely and mix the solution thoroughly by inversion.[2]

  • Storage: If not for immediate use, transfer the stock solution to clean, dry, and clearly labeled amber vials with PTFE-lined caps.[2] Purge the headspace with inert gas before sealing. Store under the recommended conditions (see Table 1). It is advisable to prepare smaller, single-use aliquots.[2][5]

Visualizations

Contamination_Sources cluster_sources Sources of Contamination cluster_effects Contamination Effects Moisture Moisture (H₂O) HD_Exchange H-D Exchange (Back-Exchange) Moisture->HD_Exchange Isotopic_Impurity Isotopic Impurity (Unlabeled Cysteine) Inaccurate_Quantification Inaccurate Quantification Isotopic_Impurity->Inaccurate_Quantification Oxygen Atmospheric Oxygen (O₂) Oxidation Oxidation (Cystine Formation) Oxygen->Oxidation Chemical_Residues Chemical Residues (Solvents, Plasticizers) Spurious_Signals Spurious Analytical Signals Chemical_Residues->Spurious_Signals HD_Exchange->Inaccurate_Quantification Oxidation->Inaccurate_Quantification

Caption: Major sources of contamination and their effects in this compound experiments.

Experimental_Workflow Start Start: Solid this compound (-20°C Storage) Acclimatize 1. Acclimatize to Room Temp (in Desiccator) Start->Acclimatize Weigh 2. Weigh in Inert Atmosphere (N₂ or Ar) Acclimatize->Weigh Dissolve 3. Dissolve in Oxygen-Free Solvent (Acidic pH) Weigh->Dissolve Analyze 4. Immediate Analysis (e.g., LC-MS) Dissolve->Analyze Store_Solution Alternate: Store Solution (-80°C Aliquots) Dissolve->Store_Solution End End: Accurate Data Analyze->End

References

improving recovery of L-Cysteine-d2 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of L-Cysteine-d2 during sample preparation for analytical experiments, particularly those involving mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled form of the amino acid L-Cysteine, where two hydrogen atoms have been replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative mass spectrometry-based analyses. Because it is chemically almost identical to the endogenous (non-labeled) L-Cysteine, it behaves similarly during sample extraction, derivatization, and chromatographic separation. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during sample preparation can be accurately corrected for, leading to more precise quantification of the endogenous L-Cysteine.[1]

Q2: I am observing a consistently low signal for my this compound internal standard. What are the most common causes?

Low recovery of this compound can be attributed to several factors, primarily related to the inherent instability of the cysteine molecule and potential issues with the deuterated label. The most common reasons for low signal include:

  • Oxidation: The thiol group (-SH) of cysteine is highly susceptible to oxidation, which leads to the formation of cystine (a disulfide dimer) or other oxidized species. This is a major pathway for the loss of both the analyte and the internal standard.[1][2][3][4][5] Oxidation is accelerated in neutral or alkaline solutions and in the presence of metal ions.[1][5]

  • Adsorption: Cysteine can adsorb to the surfaces of glassware, plasticware, and chromatographic columns.[1]

  • Deuterium Exchange: Under certain pH and temperature conditions, the deuterium atoms in this compound may be lost and replaced by protons from the surrounding solvent.[1]

  • Matrix Effects: Components of the biological matrix can co-elute with this compound and suppress its ionization in the mass spectrometer, leading to a lower signal.[1]

Q3: How can I prevent the oxidation of this compound during my sample preparation?

Preventing oxidation is a critical step to ensure high recovery. Here are some effective strategies:

  • Maintain Acidic Conditions: L-Cysteine is more stable in acidic solutions.[6] It is recommended to use acidic solvents (e.g., containing 0.1% formic acid) for sample preparation and storage.[5]

  • Work at Low Temperatures: Perform sample preparation steps on ice or at 4°C whenever possible to slow down the rate of oxidation.[7]

  • Use Freshly Prepared Solutions: Prepare this compound stock and working solutions fresh and in degassed, acidic solvents.[5]

  • Thiol Group Protection (Alkylation): After any reduction step, "cap" the thiol group by alkylation to prevent re-oxidation. Common alkylating agents include Iodoacetamide (IAM) and N-ethylmaleimide (NEM).[1][8] This creates a stable thioether bond.

Q4: What is deuterium exchange and how can I minimize it?

Deuterium exchange is the process where the deuterium atoms on your labeled standard are replaced by hydrogen atoms from the solvent. This can lead to a decrease in the signal of your internal standard and an overestimation of the native analyte. To minimize this:

  • Avoid Extreme pH and High Temperatures: Prolonged exposure to strongly basic or acidic conditions, especially at elevated temperatures, can facilitate deuterium exchange.[1]

  • Use Aprotic Solvents: Where possible in your workflow after the initial extraction, using aprotic solvents (solvents that do not readily donate protons) can reduce the likelihood of exchange.[1]

  • Consult the Certificate of Analysis: The manufacturer's data sheet for your this compound should provide information on the position of the deuterium labels. Labeling on the carbon backbone is generally more stable than on the thiol group itself.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery in All Samples Oxidation: The thiol group is being oxidized to form cystine or other species.• Maintain acidic pH (e.g., with 0.1% formic acid) throughout the sample preparation.[5]• Work at low temperatures (on ice or 4°C).[7]• Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any formed cystine back to cysteine.[7]• Immediately follow reduction with an alkylating agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) to protect the thiol group.[1][8]
Adsorption: this compound is adsorbing to sample tubes, pipette tips, or vials.• Use low-binding microcentrifuge tubes and pipette tips.• Consider using silanized glassware.
Deuterium Exchange: The deuterium label is being lost.• Avoid high temperatures and extreme pH during sample processing.[1]• Minimize incubation times under harsh conditions.
Inconsistent this compound Recovery Across Samples Matrix Effects: Components in the biological matrix are causing ion suppression in some samples more than others.• Improve sample cleanup by using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[1]• Optimize your liquid chromatography (LC) method to better separate this compound from interfering matrix components.[1]• Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[9]
Inconsistent Oxidation: Oxidation is occurring to varying degrees in different samples.• Ensure consistent timing and conditions for all sample preparation steps.• Add the alkylating agent immediately after thawing or reduction to all samples at the same time.[8]
Peak Tailing or Poor Peak Shape for this compound Interaction with Metal Surfaces: The thiol group can interact with stainless steel components in the LC system.• Use a metal-free or PEEK-lined LC system, including tubing, frits, and injector parts.[5]
Secondary Interactions with Stationary Phase: The polar nature of cysteine can lead to interactions with the column's stationary phase.• Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for cysteine (acidic pH is generally recommended for reversed-phase chromatography).[5]
Column Overload: The concentration of the injected sample is too high.• Try diluting your sample before injection.[5]

Experimental Protocols

Protocol 1: General Sample Preparation for L-Cysteine Quantification in Plasma

This protocol is a general guideline and may require optimization for your specific biological matrix and LC-MS/MS system.

Materials and Reagents:

  • This compound internal standard working solution

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM in water)

  • Iodoacetamide (IAM) solution (e.g., 200 mM in water, freshly prepared and protected from light)

  • Ice-cold methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid

  • Biological plasma samples

Procedure:

  • Thawing: Thaw frozen plasma samples on ice to minimize degradation.[7]

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 50 µM solution). Vortex briefly.

  • Reduction: Add 20 µL of 100 mM TCEP solution to reduce disulfide bonds. Vortex and incubate at 37°C for 30 minutes.[7]

  • Alkylation: Add 20 µL of 200 mM IAM solution to alkylate the free thiol groups. Vortex and incubate in the dark at room temperature for 60 minutes.[7]

  • Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.[7]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.[7]

Protocol 2: Evaluation of Matrix Effects
  • Prepare two sets of samples:

    • Set A (Post-extraction spike): Process a blank matrix sample through the entire sample preparation procedure. In the final, clean supernatant, add the this compound internal standard at the same concentration as in your study samples.

    • Set B (Neat solution): Prepare a solution of this compound in the final mobile phase at the same concentration as in your study samples.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Comparison: Compare the peak area of this compound in Set A to that in Set B. A significantly lower peak area in Set A indicates ion suppression due to the matrix.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis thaw Thaw Sample on Ice spike Spike with this compound thaw->spike reduce Reduction (TCEP/DTT) spike->reduce alkylate Alkylation (IAM/NEM) reduce->alkylate precipitate Protein Precipitation alkylate->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low this compound Signal check_oxidation Is oxidation likely? start->check_oxidation oxidation_solutions Implement Anti-Oxidation Measures: - Acidic pH - Low Temperature - Alkylation check_oxidation->oxidation_solutions Yes check_matrix Are there matrix effects? check_oxidation->check_matrix No matrix_solutions Improve Sample Cleanup: - SPE or LLE - Optimize Chromatography check_matrix->matrix_solutions Yes check_adsorption Is adsorption possible? check_matrix->check_adsorption No adsorption_solutions Use Low-Binding Consumables & PEEK/Metal-Free System check_adsorption->adsorption_solutions Yes

Caption: Troubleshooting logic for low this compound recovery.

References

L-Cysteine-d2 Adduct Formation in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting adduct formation of L-Cysteine-d2 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying, minimizing, and managing adducts during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed with this compound in ESI-MS?

A1: In positive ion electrospray mass spectrometry (ESI-MS), this compound, like its unlabeled counterpart, is prone to forming several common adducts. The most frequently observed are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which arise from trace amounts of these salts in solvents, buffers, or on glassware.[1] You may also observe ammonium (B1175870) adducts ([M+NH₄]⁺) if using ammonium-based buffers.[2] In some cases, solvent adducts, such as with acetonitrile (B52724) ([M+ACN+H]⁺), can also be detected.[3]

Q2: Why is the thiol group of this compound so reactive in forming adducts?

A2: The thiol group (-SH) in cysteine is a strong nucleophile, making it highly reactive towards electrophilic molecules.[4] This reactivity can lead to the formation of covalent adducts with various metabolites or reactive species present in the sample matrix. Additionally, the thiol group can be easily oxidized, leading to the formation of disulfide bonds (cystine) or higher oxidation states like sulfenic (Cys-SOH), sulfinic (Cys-SO₂H), and sulfonic (Cys-SO₃H) acids, which can be observed as mass shifts of +16, +32, and +48 Da, respectively.[4]

Q3: Can the deuterium (B1214612) labeling in this compound influence adduct formation?

A3: The deuterium labeling on the beta-carbon of this compound does not significantly alter the fundamental chemical reactivity of the thiol or amino groups responsible for most common adduct formation (e.g., salt adducts, disulfide bonds). The primary drivers of adduct formation remain the experimental conditions and the inherent reactivity of the cysteine molecule.

Q4: I am not seeing my expected protonated molecular ion ([M+H]⁺). What should I do?

A4: If the protonated molecular ion is of low abundance or absent, it is highly likely that your analyte is preferentially forming adducts. First, calculate the expected m/z values for common adducts (see Table 1) and search for them in your mass spectrum.[2] If adducts are dominant, you will need to optimize your sample preparation and MS parameters to minimize their formation.

Q5: How can I differentiate between a true metabolite and an artifactual adduct?

A5: Differentiating between in-vivo metabolites and in-vitro adducts can be challenging. A key strategy is to perform control experiments. Analyze a blank matrix spiked with this compound to identify adducts that form during sample preparation and analysis. Comparing these to your experimental sample can help distinguish artifactual adducts from genuine biological modifications. Additionally, tandem mass spectrometry (MS/MS) can help characterize the structure of the modification.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the ESI-MS analysis of this compound.

ProblemPotential CauseRecommended Solution
High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts Contamination from glassware, solvents, or buffers.- Use high-purity, LC-MS grade solvents and reagents.- Acid-wash all glassware.- Use certified low-adduct formation vials.- Add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation.[1]
Observation of disulfide-linked dimers ([2M-2H+Na]⁺ or [2M-2H+K]⁺) Oxidation of the thiol group.- Prepare samples fresh and keep them at low temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible.- Add a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) during sample preparation, followed by alkylation to cap the free thiols.[5][6][7]
Presence of multiple unexpected peaks with consistent mass differences In-source fragmentation or complex adduct formation.- Lower the cone or fragmentor voltage to reduce in-source fragmentation.[2]- Dilute the sample to minimize the formation of multimers or complex adducts.- If analyzing complex mixtures, consider sample cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components.
Signal suppression or poor ionization of this compound High salt concentration in the sample or competition from other analytes.- Desalt the sample using techniques like dialysis or size-exclusion chromatography before MS analysis.[8]- Optimize chromatographic separation to ensure this compound elutes in a region with minimal co-eluting, ion-suppressing species.

Quantitative Data Summary

Table 1: Common Adducts of this compound in Mass Spectrometry

Based on the exact mass of this compound (C₃H₅D₂NO₂S) = 123.0428 Da

Adduct IonFormulaMass Difference (Da)Expected m/z
Protonated Molecule [M+H]⁺+1.0078124.0506
Sodium Adduct [M+Na]⁺+22.9898146.0326
Ammonium Adduct [M+NH₄]⁺+18.0344141.0772
Potassium Adduct [M+K]⁺+38.9637162.0065
Acetonitrile Adduct [M+ACN+H]⁺+42.0344165.0772

Experimental Protocols

Protocol 1: Reduction and Alkylation of this compound to Prevent Disulfide Formation

This protocol is essential when analyzing samples where the redox state of cysteine is not the primary focus, and the goal is to quantify total this compound while preventing adducts related to thiol oxidation.

  • Reconstitution : Dissolve the sample containing this compound in 100 µL of a denaturing buffer (e.g., 50 mM ammonium bicarbonate with 6 M urea).

  • Reduction : Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes. This step reduces any existing disulfide bonds.

  • Alkylation : Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes. This step covalently modifies the free thiol groups, preventing re-oxidation and disulfide bond formation.[6][7]

  • Quenching : Quench the excess IAM by adding DTT to a final concentration of 10 mM.

  • Sample Cleanup : Proceed with sample cleanup (e.g., SPE) to remove reagents before LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample containing This compound Reduction Reduction (e.g., 10mM DTT) Sample->Reduction Alkylation Alkylation (e.g., 25mM IAM) Reduction->Alkylation Cleanup Sample Cleanup (e.g., SPE) Alkylation->Cleanup LC LC Separation Cleanup->LC MS Mass Spectrometry (ESI-MS) LC->MS Data Data Analysis MS->Data

Caption: Workflow for this compound analysis with adduct prevention.

troubleshooting_logic Start [M+H]⁺ peak absent or weak? CheckAdducts Calculate & search for common adduct m/z (Na⁺, K⁺) Start->CheckAdducts AdductsFound Adducts Dominant? CheckAdducts->AdductsFound OptimizePrep Optimize Sample Prep: - Use high-purity reagents - Acid-wash glassware - Add acid to mobile phase AdductsFound->OptimizePrep Yes CheckOxidation Check for disulfide (+ dimer peaks) or oxidation (+16 Da) AdductsFound->CheckOxidation No OxidationFound Oxidation Present? CheckOxidation->OxidationFound ReduceAlkylate Implement Reduction & Alkylation Protocol OxidationFound->ReduceAlkylate Yes CheckFragmentation Review in-source fragmentation OxidationFound->CheckFragmentation No

Caption: Troubleshooting logic for identifying this compound adducts.

References

Validation & Comparative

Validating Analytical Methods with L-Cysteine-d2 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable results.[1] This guide provides an objective comparison of L-Cysteine-d2 as an internal standard, supported by experimental data and detailed methodologies, to aid in the validation of analytical methods.

The inherent reactivity of L-Cysteine, particularly the propensity of its thiol group to oxidize into cystine, presents a significant analytical challenge.[2] The use of an internal standard that closely mimics the physicochemical properties of the analyte is crucial to compensate for variability during sample preparation, chromatography, and ionization.[1][3] this compound, a deuterated analog of L-Cysteine, is an excellent candidate for this purpose.

Performance Comparison: The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as this compound, are chemically almost identical to the analyte, with the only difference being the presence of heavier isotopes.[4] This near-identical nature ensures that the internal standard and the analyte behave similarly throughout the analytical process, from extraction to detection.[3] This co-elution is critical for effectively mitigating matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods.[3]

While other alternatives like structural analogs exist, they often exhibit different chromatographic retention times and extraction recoveries, leading to less reliable quantitative data.[3] Although 13C-labeled standards are sometimes considered superior due to even closer physicochemical similarity, deuterated standards like this compound are more widely used due to their lower cost and broader availability.[1]

Data Presentation: Quantitative Performance

The following tables summarize key validation parameters for an analytical method using a deuterated internal standard for cysteine/cystine analysis, based on data from representative studies.

Table 1: Calibration Curve Linearity for Cystine using a Deuterated Internal Standard

Concentration Range (µM)Correlation Coefficient (r²)
0.02 – 4.0> 0.99
Data adapted from a study using d4-cystine as an internal standard for cystine quantification in white blood cell lysates.[5]

Table 2: Accuracy and Precision for the Quantification of Cystine

Quality Control LevelIntra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (%)
Low QC5.25.0103.2
High QC4.13.897.3
This data demonstrates the high precision and accuracy achievable with a deuterated internal standard in a complex biological matrix.[5]

Experimental Protocols

A robust analytical method requires a well-defined experimental protocol. The following is a representative methodology for the quantification of L-Cysteine in a biological matrix using this compound as an internal standard.

Objective: To accurately quantify the concentration of L-Cysteine in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents:

  • L-Cysteine

  • This compound (Internal Standard)

  • N-Ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

Sample Preparation: A critical step in cysteine analysis is the immediate stabilization of the thiol group to prevent oxidation.[6]

  • To 100 µL of plasma, add 10 µL of 10 mg/mL NEM solution in water to alkylate the thiol groups.

  • Vortex briefly.

  • Add 10 µL of the internal standard working solution (this compound, 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions should be optimized for both L-Cysteine and this compound.[6]

Data Analysis: The concentration of L-Cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample nem Add NEM (Thiol Alkylation) plasma->nem is Spike with this compound (IS) nem->is ppt Protein Precipitation (ACN) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio cal Calibration Curve ratio->cal quant Quantification cal->quant

Caption: Experimental workflow for L-Cysteine quantification.

validation_logic cluster_variability Sources of Analytical Variability sp_var Sample Preparation is This compound (Internal Standard) sp_var->is analyte L-Cysteine (Analyte) sp_var->analyte inj_var Injection Volume inj_var->is inj_var->analyte ion_var Ionization Efficiency ion_var->is ion_var->analyte compensation Compensation for Variability is->compensation analyte->compensation ratio Constant Peak Area Ratio compensation->ratio result Accurate & Precise Quantification ratio->result

Caption: Logic of using a stable isotope-labeled internal standard.

References

A Head-to-Head Comparison of L-Cysteine-d2 and 13C-L-Cysteine as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Metabolomics and Drug Development

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. For scientists investigating the multifaceted roles of L-cysteine—a semi-essential amino acid central to protein synthesis, redox balance, and the production of vital metabolites like glutathione—the choice of tracer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two commonly employed isotopic forms of L-cysteine: L-Cysteine-d2 (deuterium-labeled) and 13C-L-Cysteine (carbon-13-labeled).

At a Glance: Key Performance Differences

While both this compound and 13C-L-Cysteine enable the tracing of cysteine metabolism, they possess distinct physicochemical properties that influence their performance in key analytical areas. 13C-labeled standards are often regarded as the gold standard due to their superior stability and co-elution with the unlabeled analyte, whereas deuterium-labeled standards, while more cost-effective, can present analytical challenges.[1][2][3]

The primary concerns with deuterium-labeled compounds are the potential for kinetic isotope effects (KIEs), where the heavier deuterium (B1214612) atom can alter the rate of enzymatic reactions, and chromatographic separation from the unlabeled analyte.[4][5] This separation can lead to inaccuracies in quantification if the labeled and unlabeled compounds experience different matrix effects during mass spectrometry analysis.[6] Furthermore, deuterium labels can sometimes be unstable and exchange with protons in the solvent, although this is less of a concern when the label is on a carbon atom.[3][4]

In contrast, 13C-labeled compounds are chemically and physically more similar to their natural counterparts, ensuring co-elution and minimizing isotope effects.[6] Their stability is also higher as the 13C atoms are integrated into the carbon backbone of the molecule.[3]

Quantitative Data Presentation

Performance MetricThis compound (Deuterium-Labeled)13C-L-Cysteine (Carbon-13-Labeled)Rationale & Implications for Cysteine Tracing
Accuracy May be compromised due to potential kinetic isotope effects and chromatographic shifts leading to differential ion suppression.[1][4]Generally higher accuracy due to negligible impact on retention time and reaction kinetics, ensuring co-elution and more effective compensation for matrix effects.[1][6]For precise flux analysis of cysteine metabolism, 13C-L-Cysteine is likely to provide more accurate quantification.
Precision Can exhibit lower precision (higher variance) in quantitative assays due to the aforementioned analytical challenges.[1]Generally offers higher precision, with lower coefficients of variation in quantitative measurements.[1]High-precision measurements are critical for detecting subtle changes in metabolic pathways, favoring the use of 13C-L-Cysteine.
Isotopic Stability Deuterium on non-exchangeable carbon positions is generally stable, but the potential for in-source fragmentation or exchange under certain MS conditions exists.[4]Highly stable as the 13C is integrated into the carbon backbone, with no risk of exchange under typical experimental conditions.[3]The superior stability of 13C-L-Cysteine ensures the integrity of the tracer throughout the experiment.
Chromatographic Co-elution Prone to partial or complete separation from unlabeled L-cysteine, which can complicate data analysis and reduce accuracy.[6]Excellent co-elution with unlabeled L-cysteine, simplifying data analysis and improving the reliability of quantification.[6]Co-elution is a significant advantage of 13C-L-Cysteine, particularly in complex biological samples with potential for matrix effects.
Cost Generally less expensive to synthesize.[4]Typically more expensive due to the higher cost of 13C-labeled starting materials and more complex synthesis.[2]The lower cost of this compound may be a consideration for large-scale screening or pilot studies.

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells to compare the incorporation of this compound and 13C-L-Cysteine into downstream metabolites.

Cell Culture and Labeling
  • Media Preparation: Prepare a base medium that is deficient in cysteine. For this, a custom formulation or a commercially available cysteine-free medium should be used. It is crucial to supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled cysteine from the serum.[7]

  • Tracer Supplementation: Supplement the cysteine-free medium with either this compound or 13C-L-Cysteine to a final concentration that supports normal cell growth (e.g., physiological concentrations).

  • Cell Seeding and Adaptation: Seed the cells of interest in standard growth medium. Once the cells have reached the desired confluency, switch to the prepared labeling medium. Depending on the cell line, a period of adaptation to the new medium may be necessary.[7]

  • Time-Course Experiment: Harvest cells at various time points after the introduction of the labeling medium (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The duration should be sufficient to approach isotopic steady state for the pathways of interest.[8]

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris.

  • Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Use a suitable liquid chromatography method, such as reversed-phase or HILIC, to separate the metabolites.

  • Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between the different isotopologues of cysteine and its downstream metabolites.

  • Data Analysis: Process the raw data to determine the fractional enrichment of the deuterium or 13C label in cysteine and its metabolites over time.

Mandatory Visualization

Cysteine Metabolism Signaling Pathway

The following diagram illustrates the central pathways of cysteine metabolism, highlighting its synthesis via the transsulfuration pathway and its role as a precursor for glutathione, taurine, and hydrogen sulfide.[9][10][11][12]

Cysteine_Metabolism Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine L-Cysteine Cystathionine->Cysteine CTH Glutathione Glutathione (GSH) Cysteine->Glutathione Taurine Taurine Cysteine->Taurine H2S Hydrogen Sulfide (H2S) Cysteine->H2S Pyruvate Pyruvate Cysteine->Pyruvate Glutamate Glutamate Glutamate->Glutathione Glycine Glycine Glycine->Glutathione Cystine Cystine (extracellular) Cystine->Cysteine_int Uptake Cysteine_int->Cysteine

Key pathways of L-cysteine metabolism.
Experimental Workflow for Tracer Comparison

This diagram outlines the general workflow for a stable isotope tracing experiment designed to compare this compound and 13C-L-Cysteine.[13][14]

Experimental_Workflow start Start: Cell Culture media_prep Prepare Cysteine-Free Medium + Dialyzed FBS start->media_prep split Split Culture media_prep->split label_d2 Add this compound split->label_d2 Group 1 label_c13 Add 13C-L-Cysteine split->label_c13 Group 2 harvest Time-Course Harvest label_d2->harvest label_c13->harvest quench Quench Metabolism (Cold PBS Wash) harvest->quench extract Metabolite Extraction (80% Methanol) quench->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis: Fractional Enrichment Calculation lcms->data_analysis comparison Compare Tracer Performance data_analysis->comparison

Workflow for comparing metabolic tracers.
Logical Comparison of Tracers

This diagram provides a logical comparison of the key attributes of this compound and 13C-L-Cysteine as metabolic tracers.

Tracer_Comparison cluster_d2 This compound cluster_c13 13C-L-Cysteine d2_pros Pros: - Cost-effective recommendation Recommendation d2_pros->recommendation For large-scale screening d2_cons Cons: - Potential Kinetic Isotope Effects - Chromatographic Shift - Potential Label Instability d2_cons->recommendation Requires careful validation c13_pros Pros: - High Accuracy & Precision - Excellent Co-elution - High Isotopic Stability c13_pros->recommendation For high-stakes quantitative flux analysis c13_cons Cons: - Higher Cost c13_cons->recommendation Consider budget constraints

Logical comparison of cysteine tracers.

Conclusion and Recommendation

The selection of an appropriate stable isotope tracer is a cornerstone of robust metabolic research. For tracing L-cysteine metabolism, both this compound and 13C-L-Cysteine are viable options, but their suitability depends on the specific experimental goals and analytical rigor required.

This compound may be a suitable choice for preliminary or large-scale screening studies where cost is a significant factor. However, researchers must be vigilant about potential analytical pitfalls, including kinetic isotope effects and chromatographic shifts, and should perform thorough validation to ensure data accuracy.

13C-L-Cysteine is the recommended tracer for studies demanding high accuracy and precision, such as quantitative metabolic flux analysis. Its superior stability and co-elution with the unlabeled analyte make it the more reliable choice for obtaining high-quality, reproducible data, justifying its higher cost for critical experiments in drug development and fundamental research.

References

A Comparative Guide to the Accuracy and Precision of L-Cysteine-d2 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of stable isotope-labeled compounds like L-Cysteine-d2 is paramount for the integrity of metabolic studies, pharmacokinetic analyses, and clinical research. As a deuterated analog, this compound serves as an ideal internal standard in mass spectrometry-based assays, enabling robust quantification of endogenous L-cysteine in complex biological matrices. This guide provides an objective comparison of the leading analytical methods for this compound quantification, supported by performance data and detailed experimental protocols.

A significant challenge in the analysis of cysteine is the high reactivity of its thiol group, which is susceptible to oxidation, leading to the formation of the disulfide dimer, cystine.[1] To ensure accurate measurement of cysteine, analytical methods must incorporate strategies to stabilize the thiol group, typically through derivatization, immediately upon sample collection.

Methodological Comparison: LC-MS/MS vs. GC-MS

The two predominant platforms for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each presents distinct advantages and requires specific sample preparation strategies.

LC-MS/MS stands as the gold standard for its high sensitivity, specificity, and applicability to a wide range of biological matrices without the need for extensive sample derivatization to achieve volatility.[1] The use of a stable isotope-labeled internal standard like this compound is critical for compensating for matrix effects and variations in sample recovery, ensuring high accuracy and precision.[1]

GC-MS is a powerful technique that offers excellent chromatographic resolution. However, due to the polar and non-volatile nature of amino acids, derivatization is mandatory to convert cysteine into a more volatile and thermally stable compound suitable for gas chromatography.[2] Common derivatization approaches include silylation or a two-step esterification and acylation process.

Performance Data: Accuracy and Precision

The following tables summarize the typical performance characteristics of mass spectrometry-based methods for the quantification of cysteine and its isotopes. The data is adapted from validation studies using deuterated cystine (the oxidized form of cysteine) and other cysteine analogs, which serve as excellent surrogates for the expected performance of an this compound assay.

Table 1: LC-MS/MS Method Performance for Cystine Quantification

Data is based on a validated method for D4-Cystine in mouse plasma, which demonstrates the expected performance for a deuterated cysteine/cystine assay.[3]

ParameterQuality Control LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Precision & Accuracy Low QC (10 ng/mL)≤ 15%≤ 15%Within ±15%
Mid QC (200 ng/mL)≤ 15%≤ 15%Within ±15%
High QC (4000 ng/mL)≤ 15%≤ 15%Within ±15%
Linearity Calibration Range5 - 5000 ng/mL
Correlation Coefficient (R²)≥ 0.99
Sensitivity Lower Limit of Quantification (LLOQ)5 ng/mL
Table 2: Alternative LC-MS Method Performance for Cysteine Enantiomers

This data showcases the performance for D- and L-cysteine analysis after derivatization, indicating the robustness of LC-MS methods.[4]

ParameterD-CysteineL-Cysteine
Linearity Range 0.05 - 0.50 mg/L0.11 - 0.56 mg/L
Repeatability (%RSD) < 4.0%< 4.0%
Intermediate Precision (%RSD) < 4.0%< 4.0%
Trueness (% Recovery) 95.6 - 100.2%95.6 - 100.2%
LOD 0.02 mg/L0.04 mg/L
LOQ 0.05 mg/L0.11 mg/L
Table 3: GC-MS Method Performance for Amino Acid Metabolites

This data reflects the expected precision and accuracy for a validated GC-MS method analyzing various amino acid derivatives in urine.[5]

ParameterPerformance Metric
Precision Relative Standard Deviation (RSD) < 20%
Accuracy Bias < ± 20%

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context of L-Cysteine is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a typical LC-MS/MS workflow and the central role of L-cysteine in the glutathione (B108866) synthesis pathway.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma, Tissue) s2 Add this compound (IS) & Thiol Stabilizer (e.g., NEM) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 lc UPLC/HPLC Separation (Reversed-Phase C18) s5->lc ms Tandem Mass Spectrometer (ESI+, MRM Mode) lc->ms dp Peak Integration ms->dp dq Calculate Area Ratio (Analyte / IS) dp->dq cal Quantification via Calibration Curve dq->cal

Workflow for L-Cysteine Quantification by LC-MS/MS.

L-Cysteine is a critical precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. Stable isotope tracers like this compound are invaluable for studying the flux through this vital pathway.

G cluster_pathway Glutathione (GSH) Synthesis Pathway Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys L-Cysteine Cys->GCL Gly Glycine GS GSH Synthetase (GS) Gly->GS GGC γ-Glutamylcysteine GGC->GS GSH Glutathione (GSH) GCL->GGC GS->GSH

Simplified Glutathione (GSH) Synthesis Pathway.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Quantification of L-Cysteine

This protocol is adapted from established methods for quantifying cysteine and its derivatives in biological matrices using a stable isotope-labeled internal standard.[1][3]

  • Preparation of Solutions:

    • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Cysteine and this compound (internal standard) in 0.1 M HCl.

    • Working Solutions: Create a series of L-cysteine working standard solutions by serially diluting the stock solution. Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 µg/mL).

    • Stabilization Agent: Prepare a solution of N-ethylmaleimide (NEM) in deionized water (e.g., 3 mg/mL).

  • Sample Preparation:

    • To 30 µL of the biological sample (e.g., plasma), add 3 µL of the this compound internal standard working solution.

    • Immediately add 30 µL of the NEM solution to stabilize the thiol groups. Vortex briefly.

    • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the NEM-derivatized cysteine and its d2-labeled internal standard must be optimized on the specific instrument.

Protocol 2: GC-MS Quantification of L-Cysteine (via Silylation)

This protocol outlines a common derivatization procedure for preparing cysteine for GC-MS analysis.[2]

  • Sample Preparation and Derivatization:

    • An aliquot of the biological sample containing this compound as an internal standard is dried completely under a stream of nitrogen.

    • To the dried sample, add 100 µL of acetonitrile.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl catalyst.

    • Seal the vial and heat at 70°C for 30-60 minutes to form the TBDMS derivatives.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a low oven temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~300°C.

    • MS Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized L-Cysteine and this compound.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the accurate and precise quantification of this compound. LC-MS/MS is often preferred due to its simpler sample preparation (no derivatization for volatility required) and high throughput. However, when properly validated and executed, GC-MS provides excellent chromatographic separation and reliable quantification. The choice of method will depend on the specific application, available instrumentation, and the required sample throughput. In all cases, the use of a stable isotope-labeled internal standard like this compound is fundamental to achieving the highest quality quantitative data in complex biological matrices.

References

A Comparative Guide to L-Cysteine-d2 and Other Deuterated Amino Acids as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a cornerstone of modern research and drug development. In mass spectrometry-based assays, the use of stable isotope-labeled internal standards (SIL-IS) is a fundamental practice to ensure data accuracy and reliability.[1] These standards, which are chemically identical to the analyte but differ in mass, are added to samples at a known concentration to correct for variations during sample preparation, chromatography, and ionization.[2]

Among SIL-IS, deuterated compounds, such as L-Cysteine-d2 and other deuterated amino acids, are widely used due to their cost-effectiveness and relative ease of synthesis.[3] This guide provides an objective comparison of the performance of this compound and other deuterated amino acids against alternative internal standards, supported by experimental data and detailed protocols.

The Role of L-Cysteine and the Need for a Reliable Internal Standard

L-Cysteine is a semi-essential, sulfur-containing amino acid crucial for numerous physiological processes, including protein synthesis and antioxidant defense as a precursor to glutathione.[4] However, its quantification is challenging due to the reactive nature of its thiol group, which readily oxidizes to form the dimer, cystine.[5][6] An ideal internal standard must mimic this chemical behavior to provide accurate results. Isotope dilution mass spectrometry, using a SIL-IS like DL-Cysteine-d1, is a highly precise method for this purpose, as it minimizes the effects of the sample matrix and variations in sample recovery.[4]

Performance Comparison: Deuterated vs. Other Stable Isotope-Labeled Standards

While deuterated internal standards are common, they possess inherent limitations stemming from the physicochemical differences between hydrogen and its heavier isotope, deuterium.[1][7] These limitations can impact analytical accuracy and precision. The most robust alternative involves labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

Table 1: Key Performance Parameter Comparison of Internal Standards

ParameterDeuterated (e.g., this compound)¹³C or ¹⁵N LabeledKey Findings & References
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[2]Typically co-elutes perfectly with the analyte.[2]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Isotopic Stability Can be prone to back-exchange (H/D exchange) in certain solution conditions or in the mass spectrometer source.[1][7]Highly stable; not susceptible to back-exchange.Deuterium loss can lead to the formation of the unlabeled analyte, artificially inflating its measured concentration.[1] ¹³C-labeled standards offer higher stability.[5]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising quantification.[2]Excellent at correcting for matrix effects due to identical elution profiles.[2]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[2]
Accuracy & Precision Can lead to inaccuracies; one study noted a potential 40% error in an example due to isotope effects.[2]Generally provides higher accuracy and precision.The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[2]
Cost & Availability Generally less expensive and easier to synthesize.[7]More expensive and complex to synthesize.[8]Deuterated standards are often chosen for cost-effectiveness, but this can be at the expense of data quality.[7]

Table 2: Summary of Experimental Findings for Cysteine Quantification

Internal Standard TypeAnalyteLinearity (r²)Accuracy (%)Precision (CV%)AdvantagesPotential Drawbacks
Deuterated (d4-Cystine) Cystine> 0.99995.2 - 105.3Intra-day: < 6.2Inter-day: 3.8 - 5.0Co-elutes with analyte, compensates well for matrix effects.[5]Potential for isotopic exchange (H/D exchange), minor chromatographic shifts.[5]
¹³C-Labeled ([¹³C₂]-CM-Cys) Cysteine (derivatized)-97 ± 2Within-day: 2.1Week-to-week: 8.0High chemical stability, less prone to isotopic exchange than deuterated standards.[5]Higher cost of synthesis.[5]
Structural Analog (MPG) Cysteine---Cost-effective.[5]Does not perfectly mimic the analyte's behavior during extraction and ionization.

Data synthesized from a study on cysteine quantification methods.[5]

Experimental Protocols and Methodologies

Protocol: Quantification of Cysteine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a generalized workflow for the quantification of cysteine using an isotope dilution mass spectrometry approach with a deuterated internal standard like DL-Cysteine-d1.[4]

1. Materials and Reagents:

  • L-Cysteine (≥98% purity)

  • This compound or similar deuterated standard (isotopic purity ≥98%)

  • Methanol and Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • N-ethylmaleimide (NEM) for derivatization to prevent thiol oxidation[4]

  • Ultrapure water

  • Human plasma

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Cysteine and the deuterated internal standard in separate volumes of ultrapure water to create individual stock solutions. Store at -80°C.[4]

  • Working Standard Solutions: Prepare a series of L-Cysteine working standards by serially diluting the stock solution with ultrapure water to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[4]

  • Working Internal Standard Solution: Prepare a working internal standard solution (e.g., 10 µg/mL) by diluting the stock solution with ultrapure water.[4]

3. Sample Preparation:

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

  • Add 30 µL of NEM solution to stabilize the cysteine by derivatizing the thiol group.[4]

  • Vortex the mixture for 10 seconds.

  • For protein precipitation, add 400 µL of ice-cold methanol.[4]

  • Vortex thoroughly for 1 minute.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A suitable reversed-phase column (e.g., UPLC BEH Amide).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might start at 2% B, ramp to 98% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.[4]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native L-cysteine and the deuterated internal standard.

5. Calibration and Quantification:

  • Prepare calibration standards by spiking known amounts of the L-cysteine working solutions and a fixed amount of the internal standard into the same biological matrix (e.g., blank plasma).[4]

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Determine the concentration of L-cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Workflows and Key Concepts

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with Deuterated IS Sample->Add_IS Deriv Derivatization (e.g., NEM) Add_IS->Deriv Precip Protein Precipitation (e.g., Methanol) Deriv->Precip Cent Centrifugation Precip->Cent Super Collect Supernatant Cent->Super LC LC Separation Super->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant cluster_0 Initial State cluster_1 After Sample Loss (e.g., 50%) Analyte1 Analyte (100 units) Ratio1 Ratio = 1.0 Analyte2 Analyte (50 units) Analyte1->Analyte2 IS1 SIL-IS (100 units) IS2 SIL-IS (50 units) IS1->IS2 Ratio2 Ratio = 1.0 Ratio1->Ratio2 Conclusion The ratio of Analyte/SIL-IS remains constant, allowing for accurate quantification despite sample loss or instrument variability. Ratio2->Conclusion

References

Establishing Linearity and Range for L-Cysteine-d2 Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-cysteine is crucial for a deeper understanding of its role in various physiological and pathological processes. The use of a deuterated internal standard, such as L-Cysteine-d2, in liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for achieving the highest accuracy and precision. This guide provides a comparative overview of establishing linearity and range for this compound calibration curves, alongside alternative analytical methods for L-cysteine quantification.

The inherent reactivity of L-cysteine's thiol group, which is prone to oxidation to form cystine, presents a significant analytical challenge. The use of a stable isotope-labeled internal standard like this compound is a robust strategy to compensate for variability during sample preparation and analysis, ensuring reliable quantification.

Performance Comparison of Analytical Methods

While direct head-to-head comparative studies for this compound across all analytical platforms are limited, performance characteristics can be compiled from various validated methods for L-cysteine and its deuterated analogs. The following tables summarize typical performance data for different analytical techniques.

Table 1: LC-MS/MS Method Performance for Cysteine Quantification using a Deuterated Internal Standard

AnalyteInternal StandardMatrixCalibration RangeLinearity (R²)Reference
CysteineDL-Cysteine-d1Biological Matrices0.02 - 4 µM>0.999[1]
L-Cysteined4-CystineWhite Blood Cells0.02 - 4 µM>0.999[1]
S-methyl-L-cysteineIsotope-labeled SMCHuman Plasma & Urine0.04 - 73.98 µM>0.9987

Table 2: Performance of Alternative Analytical Methods for L-Cysteine Quantification

Analytical MethodAnalyteLinearity RangeLinearity (R²)Limit of Detection (LOD)Reference
UHPLC-MS (chiral)D-Cysteine0.05 - 0.50 mg/LGood0.02 mg/L[2]
UHPLC-MS (chiral)L-Cysteine0.11 - 0.56 mg/LGood0.04 mg/L[2]
SpectrophotometryL-Cysteine100 - 500 µg/ml0.9998Not Specified[3]
HPLC with FluorescenceCysteine1.0 x 10⁻⁵ - 1.0 x 10⁻⁴ MNot SpecifiedNot Specified
qNMRL-Cystine0.05 - 10 mg0.99993.8 µg[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are protocols for establishing linearity and range for an LC-MS/MS method using this compound and a spectrophotometric method for L-cysteine.

Method 1: LC-MS/MS for L-Cysteine Quantification using this compound Internal Standard

This protocol outlines the key steps for a robust and sensitive quantification of L-cysteine in biological samples.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 mg/mL N-ethylmaleimide (NEM) solution to prevent auto-oxidation of cysteine's thiol group.

  • Add 10 µL of the this compound internal standard working solution.

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Preparation of Calibration Standards:

  • Prepare a stock solution of L-cysteine of a known concentration.

  • Perform serial dilutions to create at least six to eight non-zero calibration standards that bracket the expected concentration range of the samples.

  • Spike each calibration standard and a blank sample with the same concentration of this compound internal standard as used in the study samples.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transition for L-Cysteine: Precursor ion (m/z) -> Product ion (m/z)

      • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z)

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of L-cysteine to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the slope, intercept, and coefficient of determination (R²).

  • The linear range is the concentration range over which the assay is demonstrated to be accurate, precise, and linear. The R² value should ideally be ≥ 0.99.

Method 2: First Derivative UV-Spectrophotometry for L-Cysteine

This method provides a simpler, though less specific, alternative to LC-MS/MS.[3]

1. Preparation of Solutions:

  • Prepare a stock solution of L-cysteine in a suitable buffer (e.g., phosphate (B84403) buffer pH 8.0).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 100-500 µg/ml.[3]

2. Spectrophotometric Analysis:

  • Scan the spectrum of each standard solution.

  • Generate the first derivative of the absorption spectrum.

  • Measure the amplitude difference between the peak maxima and minima in the derivative spectrum.

3. Data Analysis:

  • Plot the amplitude difference against the concentration of the L-cysteine standards to create a calibration curve.

  • Calculate the regression equation and the correlation coefficient (R²) to establish linearity.[3]

Mandatory Visualizations

To aid in the understanding of the experimental workflows and the rationale behind using a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_nem Add NEM (Thiol Protection) sample->add_nem add_is Spike with this compound (Internal Standard) add_nem->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Experimental workflow for LC-MS/MS quantification of L-Cysteine.

G start Start: Establish Linearity & Range prep_standards Prepare Calibration Standards (Known Concentrations of L-Cysteine) start->prep_standards spike_is Spike ALL Samples (Standards, QCs, Unknowns) with a FIXED Concentration of this compound prep_standards->spike_is analysis Analyze All Samples by LC-MS/MS spike_is->analysis measure_ratio Measure Peak Area Ratio (L-Cysteine / this compound) analysis->measure_ratio plot_curve Plot: (Peak Area Ratio) vs. (Concentration) measure_ratio->plot_curve compensation Why this works: L-Cysteine and this compound behave nearly identically during: - Sample Preparation (extraction loss) - Injection (volume variations) - Ionization (matrix effects) Therefore, the RATIO remains constant even if absolute signals vary. measure_ratio->compensation assess_linearity Assess Linearity (R² ≥ 0.99) and Define Range plot_curve->assess_linearity

Logical workflow for establishing a calibration curve using a deuterated internal standard.

References

A Researcher's Guide to Assessing the Isotopic Purity of L-Cysteine-d2 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of labeled compounds is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of L-Cysteine-d2 standards, complete with experimental protocols and supporting data to aid in the selection and validation of these critical reagents.

In fields ranging from metabolic research to pharmacokinetic studies, stable isotope-labeled compounds like this compound serve as invaluable tracers and internal standards. The precise degree of deuterium (B1214612) incorporation, or isotopic purity, directly impacts the accuracy of quantitative analyses. Therefore, rigorous assessment of this parameter is a critical step in method validation and routine quality control. This guide compares the two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Comparison of Analytical Techniques

Both NMR and MS are powerful tools for determining the isotopic purity of this compound. The choice between them often depends on the specific requirements of the analysis, available instrumentation, and the desired level of detail.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the nuclear magnetic properties of isotopes. The presence and position of deuterium atoms alter the NMR spectrum, allowing for quantification.Separates ions based on their mass-to-charge ratio. The mass difference between deuterated and non-deuterated isotopologues is used for quantification.
Primary Methods ¹H NMR, ²H NMRLiquid Chromatography-Mass Spectrometry (LC-MS), particularly with High-Resolution Mass Spectrometry (HR-MS)
Information Provided Precise location of deuterium atoms, quantification of deuteration at specific sites, and overall isotopic enrichment.Overall isotopic enrichment, distribution of isotopologues (d0, d1, d2, etc.).
Sample Preparation Relatively simple, requires dissolution in a suitable deuterated solvent.More involved, may require derivatization to improve chromatographic separation and ionization efficiency.[1]
Sensitivity Generally lower than MS.High sensitivity, capable of detecting low-level isotopic impurities.
Quantitative Accuracy Can be highly accurate with proper internal or external standards. A combination of ¹H and ²H NMR can provide very precise results.[2][3]Highly accurate, especially with the use of an appropriate internal standard and calibration curve.
Throughput Lower throughput.Higher throughput, especially with autosamplers.
Cost High initial instrument cost, lower running costs.Variable instrument cost (from single quadrupole to high-resolution), potentially higher running costs due to solvent and column usage.

Performance Comparison of this compound Standards (Hypothetical Data)

While direct, publicly available comparative studies of commercial this compound standards are limited, the following table illustrates how such a comparison could be presented. The data below is hypothetical but representative of what could be obtained through the experimental protocols outlined in this guide.

SupplierLot NumberStated Isotopic PurityAnalytical MethodExperimentally Determined Isotopic Purity (%)d0 Impurity (%)d1 Impurity (%)
Supplier A A123>98%¹H NMR98.50.80.7
Supplier B B456>98%LC-HRMS98.21.10.7
Supplier C C789>99%¹H NMR & ²H NMR99.10.50.4
Supplier D D012>98%LC-MS/MS97.91.50.6

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of isotopic purity. Below are protocols for both NMR and LC-MS analysis of this compound.

Protocol 1: Isotopic Purity Assessment by Quantitative ¹H NMR Spectroscopy

This protocol provides a method to determine the isotopic purity by comparing the integral of the proton signal at the deuterated position with a signal from a non-deuterated position on the molecule or an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound standard.

  • Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., D₂O with a known concentration of an internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP)).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals for accurate integration.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signal corresponding to the residual protons at the deuterated positions of this compound.

  • Integrate a well-resolved signal from a non-deuterated position or the internal standard.

  • Calculate the isotopic purity based on the ratio of these integrals, correcting for the number of protons each signal represents.

Protocol 2: Isotopic Purity Assessment by LC-MS/MS

This protocol details a method for determining the isotopic distribution of this compound using liquid chromatography coupled with tandem mass spectrometry.

1. Sample and Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and an unlabeled L-Cysteine reference standard by dissolving accurately weighed amounts in ultrapure water.

  • Working Solutions: Prepare working solutions by diluting the stock solutions to a suitable concentration (e.g., 10 µg/mL) with ultrapure water.

  • Sample Derivatization (Alkylation): To prevent the oxidation of the thiol group, derivatization is recommended. A common method is alkylation with N-ethylmaleimide (NEM).[4]

    • To 100 µL of the working solution, add a molar excess of NEM solution.

    • Vortex and incubate at room temperature for 30 minutes.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from any potential interferences.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) to detect the m/z of the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) L-Cysteine-NEM derivative.

    • Data Acquisition: Acquire data across the expected mass range for all isotopologues.

3. Data Analysis:

  • Extract the ion chromatograms for the m/z values corresponding to the d0, d1, and d2 isotopologues of the L-Cysteine derivative.

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula:

    • Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both NMR and LC-MS analysis.

cluster_0 NMR Isotopic Purity Workflow A Sample Weighing & Dissolution B Addition of Internal Standard A->B C Transfer to NMR Tube B->C D Quantitative ¹H NMR Acquisition C->D E Data Processing & Integration D->E F Isotopic Purity Calculation E->F

Caption: Workflow for assessing this compound isotopic purity by NMR.

cluster_1 LC-MS Isotopic Purity Workflow G Sample & Standard Preparation H Derivatization (Alkylation) G->H I LC Separation H->I J MS Detection (Full Scan/SIM) I->J K Peak Integration of Isotopologues J->K L Isotopic Purity Calculation K->L

Caption: Workflow for assessing this compound isotopic purity by LC-MS.

By employing these methodologies, researchers can confidently verify the isotopic purity of their this compound standards, ensuring the integrity and accuracy of their experimental data. This guide serves as a foundational resource for establishing robust quality control procedures for isotopically labeled compounds in a research and development setting.

References

A Comparative Analysis of L-Cysteine-d2 by GC-MS and LC-MS: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Cysteine-d2 is crucial for a variety of applications, including metabolic studies and pharmacokinetic assessments. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols.

Key Differences at a Glance

The primary distinction between GC-MS and LC-MS for the analysis of this compound lies in the sample introduction and separation phases. Gas chromatography requires the analyte to be volatile and thermally stable, necessitating a chemical derivatization step for polar molecules like amino acids.[1] In contrast, liquid chromatography separates compounds in their liquid phase, often allowing for the direct analysis of polar compounds without derivatization.[2]

Quantitative Performance

The choice between GC-MS and LC-MS often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes typical quantitative performance characteristics for the analysis of cysteine and its derivatives using both techniques, compiled from various studies. It is important to note that performance can vary significantly based on the specific instrumentation, derivatization method, and sample matrix.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Analyte Dependent (ng/mL to µg/mL range)0.02 µM - 0.08 µM[3]
Limit of Quantification (LOQ) Analyte Dependent (ng/mL to µg/mL range)0.05 mg/L - 0.11 mg/L[4]
Linearity (R²) > 0.99> 0.995[5]
Precision (%RSD) < 10% (Intra- and Inter-day)< 4.0%[4]
Derivatization MandatoryOften optional, but can improve performance

Experimental Workflows

The analytical workflows for GC-MS and LC-MS analysis of this compound differ mainly in the sample preparation stage. The following diagram illustrates the typical steps involved in each method.

G Comparative Workflow: GC-MS vs. LC-MS for this compound Analysis cluster_0 GC-MS Workflow cluster_1 LC-MS Workflow A Sample Collection B Lyophilization (Drying) A->B C Derivatization (e.g., Silylation) B->C D GC Separation C->D E Ionization (EI) D->E F Mass Analysis E->F G Data Acquisition F->G H Sample Collection I Protein Precipitation (for biological matrices) H->I J (Optional) Derivatization I->J K LC Separation J->K L Ionization (ESI) K->L M Mass Analysis L->M N Data Acquisition M->N

Fig. 1: GC-MS vs. LC-MS Workflows

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound by both GC-MS and LC-MS. These should be considered as starting points and may require optimization for specific applications and instrumentation.

GC-MS Protocol: Silylation with MTBSTFA

This protocol is based on the common derivatization technique using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to increase the volatility of this compound.[6]

  • Sample Preparation:

    • Lyophilize the aqueous sample containing this compound to complete dryness in a reaction vial. It is crucial to ensure the sample is free of moisture.[6]

  • Derivatization:

    • To the dried sample, add 100 µL of acetonitrile (B52724).

    • Add 100 µL of MTBSTFA (with 1% TBDMSCl as a catalyst).

    • Seal the vial and heat at 90°C for 2 hours.[6]

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Injector Temperature: 280°C.[6]

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 min.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Source Temperature: 230°C.[6]

      • Scan Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the TBDMS derivative of this compound.

LC-MS/MS Protocol: Direct Analysis

This protocol outlines a direct analysis approach for this compound in a biological matrix, which is often feasible with modern LC-MS/MS systems.[7][8]

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard solution (e.g., L-Cysteine-d4).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

    • Flow Rate: 0.25 mL/min.[9]

    • Gradient: A suitable gradient to separate this compound from matrix components.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for L-Cysteine: m/z 122.0 -> 76.0.[7] For this compound, the precursor ion would be shifted to m/z 124.0. The product ion would likely remain at m/z 76.0, but this should be confirmed experimentally.

Concluding Remarks

Both GC-MS and LC-MS are powerful techniques for the quantitative analysis of this compound.

GC-MS is a robust and highly reproducible technique, particularly for less complex matrices. However, the mandatory derivatization step can be time-consuming and a potential source of variability.

LC-MS/MS offers greater flexibility, with the ability to analyze this compound directly in complex biological fluids, often with higher sensitivity.[5] While derivatization is not always necessary, it can be employed to enhance chromatographic retention and ionization efficiency.

The ultimate choice of method will depend on the specific requirements of the study, including the nature of the sample, the required level of sensitivity, available instrumentation, and throughput needs. For high-throughput analysis in complex biological matrices, LC-MS/MS is often the preferred method. For targeted analysis where high precision is paramount and matrix effects are minimal, GC-MS remains a viable and reliable option.

References

Cross-Validation of L-Cysteine-d2 Measurements: A Comparative Guide to LC-MS/MS and HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent analytical methods for the quantification of cysteine: a modern Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method capable of measuring deuterated L-Cysteine (L-Cysteine-d2) and a conventional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, which serves as a reference method for the endogenous, non-labeled L-Cysteine. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate methodology for their specific needs in drug development and metabolic studies.

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of an LC-MS/MS method for amino acid analysis, which is suitable for the measurement of this compound, and a reference HPLC method with fluorescence detection for L-Cysteine. The data presented is a synthesis from validated methods in the scientific literature.

Table 1: Performance Characteristics of LC-MS/MS for L-Cysteine Analysis

ParameterPerformance
Linearity Range0.5 - 200 µM
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 µM
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Matrix EffectMinimal with stable isotope-labeled internal standard

Table 2: Performance Characteristics of HPLC with Fluorescence Detection for L-Cysteine Analysis

ParameterPerformance
Linearity Range1 - 100 µM
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectCan be significant; requires careful sample clean-up

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and the reference HPLC method are provided below. These protocols are based on established and validated procedures in the field of amino acid analysis.

LC-MS/MS Method for this compound

This method is ideal for tracer studies where this compound is introduced to track metabolic pathways.

  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., L-Cysteine-d4).

    • Precipitate proteins by adding 400 µL of cold methanol.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the deuteration pattern).

      • Internal Standard (e.g., L-Cysteine-d4): Precursor ion > Product ion.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Reference Method: HPLC with Pre-Column Derivatization and Fluorescence Detection

This method is a robust technique for measuring total endogenous L-Cysteine.

  • Sample Preparation and Derivatization:

    • To 50 µL of plasma or tissue homogenate, add a reducing agent (e.g., dithiothreitol) to convert cystine to cysteine.

    • Precipitate proteins with an equal volume of 10% trichloroacetic acid.

    • Centrifuge and collect the supernatant.

    • Neutralize the sample with sodium hydroxide.

    • Add a derivatizing agent (e.g., ophthalaldehyde, OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent derivative.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium acetate (B1210297) buffer (pH 6.5).

    • Mobile Phase B: Methanol.

    • Gradient: A gradient from 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 450 nm.

Visualizations

Signaling and Metabolic Pathways of L-Cysteine

The following diagram illustrates the central role of L-Cysteine in cellular metabolism.

L_Cysteine_Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine LCysteine L-Cysteine Cystathionine->LCysteine Protein Protein Synthesis LCysteine->Protein Glutathione Glutathione (GSH) LCysteine->Glutathione Taurine Taurine LCysteine->Taurine Pyruvate Pyruvate LCysteine->Pyruvate H2S Hydrogen Sulfide (H2S) LCysteine->H2S

L-Cysteine's central role in metabolic pathways.
Experimental Workflow: Cross-Validation Logic

The diagram below outlines the logical workflow for the cross-validation of the this compound measurement method against a reference method.

Cross_Validation_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Split Split Sample Spike->Split LCMS_Prep Sample Prep for LC-MS/MS Split->LCMS_Prep Aliquot 1 HPLC_Prep Sample Prep for Reference HPLC Split->HPLC_Prep Aliquot 2 LCMS_Analysis LC-MS/MS Analysis (Measures this compound) LCMS_Prep->LCMS_Analysis HPLC_Analysis HPLC Analysis (Measures Total L-Cysteine) HPLC_Prep->HPLC_Analysis Data_Comparison Data Comparison and Statistical Analysis LCMS_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison

Workflow for cross-validating this compound measurements.

L-Cysteine-d2 Performance Evaluation in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cysteine, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of L-Cysteine-d2's performance against other common internal standards in various biological matrices, supported by experimental data.

The inherent reactivity of cysteine's thiol group, which makes it susceptible to oxidation into cystine, presents a significant analytical challenge.[1][2] The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification.[1][2][3] SIL standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute chromatographically and experience similar ionization and extraction efficiencies. This allows them to effectively compensate for variations during sample preparation and analysis.[3]

Comparison of this compound with Alternative Internal Standards

This compound offers a balance of performance and cost-effectiveness. However, other alternatives are available, each with its own set of advantages and disadvantages. The primary alternatives include other deuterated analogs (e.g., d4-cystine), carbon-13 (¹³C) labeled cysteine, and non-isotopic standards.

FeatureThis compound (Deuterated)¹³C-Labeled CysteineNon-Isotopic Standards (e.g., Norleucine)
Chemical Similarity HighVery HighModerate
Co-elution Generally excellent, with potential for minor chromatographic shifts.Excellent, considered to be the most ideal for co-elution.Variable, requires chromatographic separation from the analyte.
Matrix Effect Compensation ExcellentExcellentModerate to Poor
Risk of Isotopic Exchange Low, but possible under certain conditions (H/D exchange).NegligibleNot Applicable
Cost-Effectiveness Generally more affordable than ¹³C-labeled standards.Typically the most expensive option.Most cost-effective.
Availability Readily available.Less common and often requires custom synthesis.Readily available.

Quantitative Performance Data

The following tables summarize the expected performance of this compound, based on data from studies using closely related deuterated standards like d4-cystine in various biological matrices.

Table 1: Calibration Curve and Linearity [1][4]

MatrixAnalyteCalibration Range
PlasmaCystine5 - 5000 ng/mL>0.99
White Blood CellsCystine0.02 - 4 µM>0.999

Table 2: Accuracy and Precision [2][4]

MatrixQC LevelConcentrationAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
PlasmaLow15 ng/mL102.34.85.5
Medium250 ng/mL98.73.14.2
High4000 ng/mL101.52.53.9
White Blood CellsLow0.06 µM103.25.25.0
High3.0 µM97.34.13.8

Experimental Protocols

Accurate quantification of cysteine requires meticulous sample handling to prevent its oxidation. The following is a detailed methodology for the analysis of cysteine in plasma and tissue homogenates using this compound as an internal standard.

Sample Preparation

1. Reagents:

  • L-Cysteine (analyte standard)

  • This compound (internal standard)

  • N-Ethylmaleimide (NEM)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

2. Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of L-Cysteine in ultrapure water.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • IS Working Solution: Dilute the IS stock solution with ultrapure water to a final concentration of 1 µg/mL.[1]

  • NEM Solution: Prepare a 10 mg/mL solution of NEM in ultrapure water.

3. Plasma Sample Preparation: [1]

  • To 100 µL of plasma, add 10 µL of the 10 mg/mL NEM solution to alkylate thiol groups and prevent oxidation.

  • Vortex briefly.

  • Add 10 µL of the 1 µg/mL IS working solution.

  • Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Tissue Homogenate Sample Preparation: [1]

  • Homogenize tissue in a suitable buffer on ice.

  • To 100 µL of tissue homogenate, add 10 µL of the 10 mg/mL NEM solution.

  • Add 10 µL of the 1 µg/mL IS working solution.

  • Add 20 µL of 20% (w/v) TCA to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS analysis.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • MS System: Agilent 6490 Triple Quadrupole MS or equivalent.[1]

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5 µL.[1]

Table 3: Chromatographic Gradient [1]

Time (min)% Mobile Phase B
0.02
2.02
5.095
6.095
6.12
8.02

Table 4: Mass Spectrometry Parameters [1]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Gas Temperature 200°C
Gas Flow 16 L/min
Nebulizer Pressure 50 psi
Capillary Voltage 3500 V

Table 5: MRM Transitions [1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
L-Cysteine122.076.010015
This compound (IS)124.078.010015

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Tissue) Add_NEM Add NEM (Alkylation) Sample->Add_NEM Add_IS Spike with This compound (IS) Add_NEM->Add_IS Precipitate Protein Precipitation (ACN or TCA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify G cluster_synthesis Transsulfuration Pathway Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase Cysteine L-Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Glutathione Glutathione (GSH) Cysteine->Glutathione Taurine Taurine Cysteine->Taurine Cysteine Dioxygenase Pyruvate Pyruvate Cysteine->Pyruvate Cysteine Desulfhydrase Glutamate Glutamate Glutamate->Glutathione Glycine Glycine Glycine->Glutathione

References

Comparative Performance Analysis: Quantification of L-Cysteine-d2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. L-Cysteine-d2, a stable isotope-labeled form of the amino acid L-cysteine, serves as an invaluable internal standard for mass spectrometry-based quantification, enabling precise measurement in complex biological samples. This guide provides a comparative overview of the analytical performance for L-cysteine quantification, offering a benchmark for establishing the limit of detection (LOD) and limit of quantification (LOQ) for this compound.

The primary analytical technique for the quantification of L-cysteine and its labeled counterparts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which are crucial for accurate measurements in intricate biological matrices such as plasma and urine.

Quantitative Data Summary

While specific LOD and LOQ values for this compound are not extensively published, the performance is expected to be comparable to that of unlabeled L-cysteine when using the same analytical platform. The following table summarizes typical performance data for L-cysteine quantification using LC-MS/MS, which can be used as a reference for methods employing this compound as an internal standard.

ParameterTypical ValueAnalytical MethodReference
Limit of Detection (LOD) 0.15–0.20 µmol/LLC-MS/MS[1]
Limit of Quantification (LOQ) 0.30–0.55 µmol/LLC-MS/MS[1]
Linearity (R²) ≥ 0.99LC-MS/MS[1]
Accuracy (% Recovery) 98.28 ± 5.66%LC-MS/MS[2][3]
Precision (%RSD) <15%LC-MS/MS[2][3]

Note: The LOD is typically defined as the lowest concentration of an analyte that can be reliably distinguished from background noise (Signal-to-Noise ratio of ~3:1), while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio of ~10:1).[4]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a standard workflow for determining the LOD and LOQ for an analyte like this compound using a stable isotope dilution LC-MS/MS method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation stock Prepare Stock Solutions (L-Cysteine & this compound) standards Create Calibration Standards (Spike L-Cysteine into matrix) stock->standards spike Spike Internal Standard (this compound) into all samples standards->spike extract Protein Precipitation & Supernatant Collection spike->extract lc_separation Chromatographic Separation (e.g., C18 column) extract->lc_separation ms_detection Mass Spectrometric Detection (MRM mode) lc_separation->ms_detection calibration_curve Construct Calibration Curve (Response Ratio vs. Concentration) ms_detection->calibration_curve lod_loq Determine LOD & LOQ (Signal-to-Noise Ratio) calibration_curve->lod_loq validation Assess Linearity, Accuracy, Precision lod_loq->validation

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Detailed Experimental Protocol

This protocol describes a typical method for the quantification of L-cysteine in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

  • L-Cysteine (analyte)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • N-ethylmaleimide (NEM) to derivatize and stabilize the thiol group.[1]

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-cysteine and this compound in separate volumes of ultrapure water to create individual stock solutions.[1]

  • Working Standard Solutions: Prepare a series of L-cysteine working standards by serially diluting the stock solution with ultrapure water to cover the expected physiological range.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the stock solution.[1]

3. Sample Preparation:

  • To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard working solution.[1]

  • Add 30 µL of NEM solution to prevent the oxidation of cysteine.[1]

  • Vortex the mixture for 10 seconds.[1]

  • Add 400 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex thoroughly for 1 minute.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[1]

4. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[1]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for both NEM-derivatized L-cysteine and NEM-derivatized this compound need to be determined and optimized on the specific mass spectrometer used.

5. Data Analysis and LOD/LOQ Determination:

  • Calibration Curve: Plot the peak area ratio of the analyte (L-cysteine) to the internal standard (this compound) against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.99.[1]

  • LOD and LOQ Calculation: Analyze samples with decreasing concentrations of L-cysteine. The LOD is the concentration at which the signal-to-noise ratio is approximately 3:1. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1 and precision and accuracy within ±15-20%).[4]

Comparison with Alternatives

While LC-MS/MS with stable isotope dilution is the gold standard for this application, other methods for amino acid analysis exist, such as HPLC with UV or fluorescence detection. However, these methods often lack the sensitivity and selectivity of mass spectrometry, especially in complex biological matrices. They are also more susceptible to matrix effects, which can compromise accuracy. The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS workflow effectively corrects for matrix effects and variations in sample preparation, leading to highly reliable and reproducible results.[1]

References

A Comparative Guide to the Robustness of Analytical Methods for L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical methods is paramount. When working with isotopically labeled compounds such as L-Cysteine-d2, ensuring the robustness of the chosen analytical method is critical for accurate quantification and consistent results. This guide provides an objective comparison of the robustness of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound often depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. Both methods have distinct advantages and disadvantages when it comes to robustness.

High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely used technique for the quantification of amino acids. Its robustness is generally well-understood, and the method is less susceptible to matrix effects compared to LC-MS/MS. However, challenges can arise with non-aromatic amino acids which lack a strong chromophore, often necessitating derivatization to enhance detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound, especially in complex biological matrices. The use of a stable isotope-labeled internal standard can minimize analytical interpatient variation. However, LC-MS/MS methods can be more susceptible to matrix effects, which can impact the ionization of the analyte and the internal standard, potentially affecting the accuracy of the results. Furthermore, chromatographic separation of deuterated and non-deuterated compounds can sometimes be challenging.[1]

Robustness Testing: Key Parameters and Effects

Robustness testing involves intentionally introducing small variations to the method parameters to assess its reliability. The following table summarizes key parameters that should be investigated during the robustness testing of HPLC and LC-MS/MS methods for this compound analysis and the potential effects of these variations.

ParameterVariationPotential Effect on Analytical Performance
Mobile Phase pH ± 0.2 - 0.5 unitsCan significantly affect the retention time and peak shape of this compound, especially if the mobile phase pH is close to the pKa of the analyte.
Mobile Phase Composition ± 2-5% relative change in organic solvent contentMay alter retention times and resolution between this compound and other components. In LC-MS/MS, it can also influence ionization efficiency.
Column Temperature ± 5 °CCan impact retention time, peak shape, and column efficiency.
Flow Rate ± 10% of the nominal flow rateAffects retention times and peak heights.
Wavelength (HPLC-UV) ± 2-5 nmMay affect the detector response and sensitivity if the wavelength is not at the absorption maximum of the derivatized this compound.
Ion Source Parameters (LC-MS/MS) Variation in gas flows, temperature, and voltagesCan influence the ionization efficiency of this compound and the internal standard, impacting sensitivity and accuracy.
Injection Volume ± 10% of the nominal volumeMay affect peak area and height, influencing precision.
Different HPLC/UHPLC Columns Use of columns from different batches or manufacturersCan lead to variations in retention time, peak shape, and resolution.

Experimental Protocols for Robustness Testing

A systematic approach is crucial for evaluating the robustness of an analytical method. Below is a general experimental protocol for the robustness testing of an LC-MS/MS method for this compound.

Objective

To assess the reliability of the LC-MS/MS method for the quantification of this compound by deliberately varying key analytical parameters.

Materials
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., L-Cysteine-d4)

  • Control matrix (e.g., plasma, cell lysate)

  • All necessary reagents and solvents of appropriate grade

Procedure
  • Preparation of Samples: Prepare a set of quality control (QC) samples at low and high concentrations of this compound in the control matrix.

  • Nominal Condition Analysis: Analyze a set of QC samples using the established, optimized analytical method parameters. This will serve as the baseline for comparison.

  • Parameter Variation: Systematically vary one parameter at a time while keeping all other parameters at their nominal values. For each variation, analyze a set of QC samples in triplicate. The recommended variations are outlined in the table above.

  • Data Analysis: For each set of varied conditions, calculate the mean concentration, standard deviation, and percentage relative error (%RE) for the QC samples. Compare these results to the data obtained under nominal conditions. The acceptance criteria for robustness are typically that the %RE should not exceed ±15% of the nominal value.

  • Evaluation of System Suitability: Monitor system suitability parameters such as retention time, peak shape, and signal-to-noise ratio for each run to ensure the chromatographic system is performing adequately.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for the successful execution of robustness testing. The following diagram, generated using the DOT language, illustrates the key steps in the process.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep_qc Prepare Low & High QC Samples nominal Analyze under Nominal Conditions prep_qc->nominal vary Vary One Parameter at a Time nominal->vary analyze_varied Analyze QC Samples under Varied Conditions vary->analyze_varied Multiple Iterations data_analysis Calculate Mean, SD, %RE analyze_varied->data_analysis compare Compare to Nominal Results data_analysis->compare accept Assess against Acceptance Criteria (e.g., %RE <= 15%) compare->accept

Workflow for Robustness Testing of an Analytical Method.

Conclusion

Both HPLC-UV and LC-MS/MS can be robust methods for the analysis of this compound, provided they are properly validated. The choice of method should be guided by the specific analytical needs of the study. For high sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is generally preferred. For routine analysis where high sensitivity is not a primary concern, a well-developed HPLC-UV method can be a reliable and cost-effective alternative. Regardless of the method chosen, a thorough robustness study, as outlined in this guide, is essential to ensure the generation of high-quality, reproducible data in your research and development endeavors.

References

Navigating the Matrix: A Comparative Guide to the Specificity of L-Cysteine-d2 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific quantification of metabolites in complex biological samples is paramount. This guide provides an objective comparison of analytical methodologies for the detection of L-Cysteine-d2, a stable isotope-labeled (SIL) analogue of L-Cysteine, highlighting its superior specificity in challenging matrices. The use of SIL internal standards is considered the gold standard in quantitative mass spectrometry, as they mitigate variability in sample preparation and analysis.

L-Cysteine is a semi-essential amino acid central to numerous physiological processes, from protein synthesis to the production of the master antioxidant, glutathione (B108866). Its accurate measurement is crucial for understanding health and disease. However, the inherent reactivity of its thiol (-SH) group makes L-Cysteine notoriously unstable in biological samples, prone to oxidation into cystine and other disulfide forms. This instability poses a significant challenge for accurate quantification.

The introduction of a deuterated internal standard, this compound, provides a powerful solution to these challenges. By exhibiting nearly identical chemical and physical properties to the endogenous, unlabeled L-Cysteine, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. The key difference lies in its mass, allowing for clear differentiation and highly specific detection.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the premier technique for the quantification of L-Cysteine and its deuterated analogue in complex samples due to its high sensitivity and selectivity. The specificity of detecting this compound is rooted in its unique mass-to-charge ratio (m/z), which is distinct from the endogenous L-Cysteine.

The primary advantage of using this compound is as an internal standard to ensure the accuracy and precision of unlabeled L-Cysteine quantification. However, it can also be used as a tracer in metabolic studies. In both applications, its detection specificity is paramount.

Comparative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the quantification of cysteine using various methods. While direct, head-to-head validation data for this compound as a target analyte is not extensively published, its performance is expected to be comparable to its unlabeled counterpart when analyzed by the same method, with the primary distinction being the monitored mass transitions. The data for D4-Cystine, another deuterated form, provides a strong indication of the expected performance for SIL-cysteine analogues.

MethodAnalyteMatrixLinearity RangeLODLOQ/LLOQRecovery (%)Citation
LC-MS/MS L-CysteineMouse Plasma40 - 1,000 µMS/N > 340 µM91.8 - 105.3
LC-MS/MS D-CysteineBiological Samples0.05 - 0.50 mg/L0.02 mg/L0.05 mg/L95.6 - 100.2[1]
LC-MS/MS L-CysteineBiological Samples0.11 - 0.56 mg/L0.04 mg/L0.11 mg/L95.6 - 100.2[1]
LC-MS/MS D4-CystineMouse Plasma5 - 5,000 ng/mL-5 ng/mL-[2]
HPLC-Fluorescence L-CysteineHuman Plasma25 - 800 µM-25 µM98 - 102[3]
HPLC-Fluorescence L-CysteineE. coli Proteins--30 pg-[4]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; S/N: Signal-to-Noise Ratio.

Alternative Methodologies

While LC-MS/MS is the preferred method for specificity and sensitivity, other techniques are available for cysteine analysis, each with its own set of advantages and limitations.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a widely used and robust method. It requires pre-column or post-column derivatization of the thiol group with a fluorescent reagent (e.g., o-phthaldialdehyde (OPA), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to enable detection. While sensitive, it may be susceptible to interferences from other thiol-containing compounds in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique also necessitates derivatization to make the polar amino acid volatile. Silylation agents like MTBSTFA are commonly used. GC-MS can provide good sensitivity and specificity but the derivatization process can be complex.

  • Colorimetric and Electrochemical Assays: These methods are often used for rapid, high-throughput screening. However, they generally lack the specificity required for precise quantification in complex biological matrices and can be prone to interference.[5]

The key advantage of this compound detection via LC-MS/MS over these alternative methods is the intrinsic specificity provided by the mass difference, which is not reliant on chemical reactions or spectral properties that might be shared by interfering compounds.

Experimental Protocols

A robust and reliable protocol is essential for the accurate quantification of L-Cysteine and this compound. The following is a representative LC-MS/MS protocol for the analysis of total cysteine in human plasma, incorporating best practices from validated methods.

Sample Preparation (Human Plasma)
  • Reduction of Disulfide Bonds: To measure total cysteine (both free and disulfide-bound), treat 100 µL of plasma with a reducing agent. Add 20 µL of 100 mM TCEP (tris(2-carboxyethyl)phosphine) and incubate at 37°C for 30 minutes.

  • Internal Standard Spiking: Add a known concentration of the this compound internal standard solution to the reduced sample.

  • Alkylation: To prevent re-oxidation of the free thiol groups, add 20 µL of 200 mM IAM (iodoacetamide) and incubate in the dark at room temperature for 60 minutes. This step forms a stable S-carboxyamidomethyl derivative.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A UHPLC system is recommended for optimal resolution and speed.

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (for IAM derivatives):

      • L-Cysteine-IAM: Precursor Ion (m/z) -> Product Ion (m/z)

      • This compound-IAM: Precursor Ion (m/z) -> Product Ion (m/z) (Note: The exact m/z values will depend on the derivative formed and should be optimized empirically on the specific instrument.)

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental and biological processes.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Reduction Reduction (TCEP) Sample->Reduction Spiking Spike with this compound IS Reduction->Spiking Alkylation Alkylation (IAM) Spiking->Alkylation Precipitation Protein Precipitation (Acetonitrile) Alkylation->Precipitation Evap_Recon Evaporation & Reconstitution Precipitation->Evap_Recon LC UHPLC Separation (C18 Column) Evap_Recon->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Caption: General experimental workflow for LC-MS/MS analysis of L-Cysteine.

L-Cysteine is a critical node in cellular metabolism, serving as a building block for proteins and a precursor to vital molecules like glutathione and taurine.

G cluster_glutathione Glutathione Synthesis cluster_taurine Taurine Synthesis Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine LCysteine L-Cysteine Homocysteine->LCysteine Glutathione Glutathione (GSH) LCysteine->Glutathione Hypotaurine Hypotaurine LCysteine->Hypotaurine Protein Protein Synthesis LCysteine->Protein Glutamate Glutamate Glutamate->Glutathione Glycine Glycine Glycine->Glutathione Taurine Taurine Hypotaurine->Taurine

Caption: Simplified metabolic pathways involving L-Cysteine.

Conclusion

The detection of this compound in complex samples, primarily through LC-MS/MS, offers unparalleled specificity. Its use as a stable isotope-labeled internal standard is indispensable for overcoming the analytical challenges posed by the inherent instability of cysteine and the complexity of biological matrices. By compensating for sample loss and matrix effects, this compound ensures the highest degree of accuracy and precision in quantitative studies. This guide underscores the superiority of this approach and provides a framework for the development and validation of robust analytical methods essential for advancing research and drug development.

References

A Comparative Guide to Derivatization Agents for L-Cysteine-d2 Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of L-Cysteine-d2, derivatization is a critical step to enhance volatility and improve chromatographic performance for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two widely used derivatization agents: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and Ethyl Chloroformate (ECF). The selection of the appropriate agent is crucial for achieving desired sensitivity, accuracy, and throughput.

The derivatization of this compound follows the same chemical principles as that of its unlabeled counterpart, L-Cysteine. The deuterium (B1214612) labeling results in a mass shift in the resulting fragments, which is essential for stable isotope dilution assays, but it does not alter the derivatization chemistry itself.

Performance Comparison

The choice between MTBSTFA and ECF depends on the specific requirements of the analysis, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix.

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that reacts with active hydrogens in the carboxyl, amino, and thiol groups of cysteine to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2] These derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis.[1] The resulting TBDMS derivatives of cysteine are known for their stability and produce characteristic mass spectra, which allows for sensitive and specific quantification.[1]

Ethyl Chloroformate (ECF) is an acylating agent that reacts with amino, carboxyl, and thiol groups in an aqueous medium, which can simplify sample preparation.[3] ECF derivatization is generally faster than silylation and can be performed under milder temperature conditions.[1] However, the stability of ECF derivatives can be a concern compared to TBDMS derivatives.

The following table summarizes the key performance characteristics of MTBSTFA and ECF for the analysis of L-Cysteine.

Performance MetricMTBSTFAEthyl Chloroformate (ECF)
Reaction Time 2 hours[1]< 1 minute[4]
Reaction Temperature 90°C[1]Room Temperature
Sample Preparation Requires complete drying of the sample (moisture-sensitive)[1]Can be performed in an aqueous medium, but requires liquid-liquid extraction[1]
Derivative Stability TBDMS derivatives are generally more stable and less moisture-sensitive than ECF derivatives.Derivatives are stable for at least 48 hours, though some degradation may occur after extended periods (e.g., >60 hours).[5]
Limit of Detection (LOD) 0.094–2.336 ng/m³ (for a range of amino acids)[1]0.016–0.411 ng/m³ (for a range of amino acids); 125 to 300 pg on-column.[1][6]
Reproducibility (RSD) Generally <15%[7]<10%[5][6]
Linearity (R²) >0.99[1]>0.99[5][6]
Key Advantages High stability of derivatives, characteristic mass spectra.[1]Fast reaction, can be performed in aqueous media, potentially higher sensitivity.[1][4]
Key Disadvantages Longer reaction time, requires anhydrous conditions.[1]Requires liquid-liquid extraction, potentially lower derivative stability over extended periods.[1][5]

Experimental Workflow & Protocols

The general workflow for this compound analysis using derivatization followed by GC-MS is depicted below.

workflow This compound Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (containing this compound) extraction Extraction of Amino Acids sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatization Agent (MTBSTFA or ECF) drying->add_reagent reaction Reaction (Heating if required) add_reagent->reaction gcms GC-MS Analysis reaction->gcms data Data Processing & Quantification gcms->data

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following are detailed protocols for the derivatization of this compound with MTBSTFA and ECF for GC-MS analysis.

This protocol is adapted for the analysis of this compound based on established methods for cysteine and its isotopologues.[1]

1. Sample Preparation:

  • Aliquot the sample containing this compound into a reaction vial.

  • Lyophilize the sample to complete dryness. It is critical to ensure the absence of water as MTBSTFA is moisture-sensitive.[1]

2. Derivatization:

  • To the dried sample, add 100 µL of acetonitrile.

  • Add 100 µL of MTBSTFA (with 1% TBDMSCl as a catalyst).

  • Seal the vial tightly and heat at 90°C for 2 hours to ensure complete derivatization.[1]

3. GC-MS Analysis:

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Temperature Program: Initial temperature 90°C, hold for 2 min, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 300°C and hold for 5 min.[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Injection Mode: Splitless (1 µL injection volume).[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C.[1]

    • Quadrupole Temperature: 150°C.[1]

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for TBDMS-Cysteine-d2: The mass spectrum of the TBDMS derivative of L-Cysteine will show characteristic fragments. For this compound, the molecular ion and key fragments will be shifted by +2 m/z units compared to unlabeled cysteine. A common fragment for TBDMS derivatives is [M-57]⁺, corresponding to the loss of a tert-butyl group.[1]

This protocol is a rapid procedure that can be performed in an aqueous environment, followed by extraction.[1][4]

1. Sample Preparation:

  • The sample containing this compound can be in an aqueous solution.

2. Derivatization and Extraction:

  • To 600 µL of the sample or standard solution, add 400 µL of ethanol, 100 µL of pyridine, and 50 µL of ECF.

  • Vortex the mixture for 30 seconds.

  • Add 500 µL of chloroform (B151607) and vortex for 30 seconds to extract the derivatives.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new vial for analysis.

3. GC-MS Analysis:

  • GC Conditions:

    • Column: DB-5MS (30 m × 250 μm i.d., 0.25-μm film thickness) or equivalent.[8]

    • Injector Temperature: 260°C.[8]

    • Oven Temperature Program: Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 140°C, then at 4°C/min to 240°C, and finally at 10°C/min to 280°C, hold for 3 min.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 200°C.[8]

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for ECF-Cysteine-d2: The specific ions for the ECF derivative of this compound should be determined by analyzing a derivatized standard. The mass spectrum will show a mass shift of +2 m/z units for the molecular ion and fragments containing the intact deuterated cysteine backbone compared to the unlabeled compound.

Logical Relationships in Derivatization Agent Selection

The decision-making process for selecting the optimal derivatization agent involves considering several interconnected factors.

decision_tree start Start: this compound Analysis throughput High Throughput Needed? start->throughput stability High Derivative Stability Critical? throughput->stability No ecf Use ECF throughput->ecf Yes sensitivity Highest Sensitivity Required? stability->sensitivity No mtbstfa Use MTBSTFA stability->mtbstfa Yes sensitivity->ecf Yes sensitivity->mtbstfa No

Caption: Decision tree for selecting a derivatization agent.

References

Evaluating the Kinetic Isotope Effect of L-Cysteine-d2 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of enzyme mechanisms is paramount. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the rate-limiting steps and transition state structures of a reaction.[1][2] This guide provides a comparative framework for evaluating the use of L-Cysteine-d2, a deuterated isotopologue of L-Cysteine, in studying the mechanisms of cysteine-dependent enzymes. While specific experimental data on the KIE of this compound is not extensively published, this document outlines the theoretical basis, potential applications, and detailed experimental protocols for its use.

This compound is commercially available, typically deuterated at the α- and β-carbons, making it a valuable probe for reactions involving C-H bond cleavage at these positions.

Candidate Enzymes for KIE Studies with this compound

The observation of a significant KIE requires that the cleavage of a carbon-deuterium (C-D) bond is at least partially rate-determining. Therefore, enzymes that catalyze reactions involving the abstraction of a proton from the α- or β-carbon of L-cysteine are primary candidates for studies using this compound.

Primary Candidate: Cysteine S-conjugate β-lyases (C-S lyases)

C-S lyases (EC 4.4.1.13) are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the β-elimination of S-conjugates of L-cysteine.[3][4][5][6] The reaction proceeds via the formation of a Schiff base between the amino group of the cysteine conjugate and PLP, followed by the abstraction of the α-proton. This α-proton abstraction is often the rate-limiting step, leading to the formation of a quinonoid intermediate. The subsequent elimination of the S-conjugate and hydrolysis yields pyruvate (B1213749), ammonia, and a thiol.[3][7]

Given that the mechanism involves the cleavage of the Cα-H bond, a significant primary kinetic isotope effect is expected when this compound (specifically α-deuterated) is used as a substrate.

Other Potential Candidates:

  • Cysteine Dioxygenase (CDO): This enzyme catalyzes the oxidation of the thiol group of L-cysteine to cysteine sulfinic acid.[8][9][10] The proposed mechanisms primarily involve the interaction of the cysteine sulfur atom with an iron-bound dioxygen species.[11][12] While a primary KIE from C-H bond deuteration is unlikely, a small secondary KIE (kH/kD ≈ 1.1-1.2) might be observed.[13][14] This could provide insights into changes in hybridization at the α- or β-carbon in the transition state.

  • Cysteine Desulfhydrase: This enzyme catalyzes the degradation of L-cysteine into pyruvate, ammonia, and hydrogen sulfide.[15][16] Similar to C-S lyases, its mechanism involves a PLP-dependent β-elimination, making it a strong candidate for exhibiting a primary KIE with this compound.

Data Presentation: Theoretical Kinetic Isotope Effects

The magnitude of the KIE can provide critical information about the transition state of the C-H bond-breaking step. The following table summarizes the expected KIE values for a reaction catalyzed by a C-S lyase using this compound and their mechanistic interpretations.

Parameter Isotope Effect Type Expected kH/kD Value Mechanistic Interpretation
Vmax/KsubstratePrimary KIE2 - 7The abstraction of the α-proton is the rate-limiting step of the reaction. The transition state is relatively symmetric.
Vmax/KsubstratePrimary KIE> 7Significant quantum tunneling of the proton is occurring in the transition state.
Vmax/KsubstratePrimary KIE~ 1The abstraction of the α-proton is not the rate-limiting step, or the transition state is very early or very late.
Vmax/KsubstrateSecondary KIE1.1 - 1.3Indicates a change in hybridization at the deuterated carbon from sp3 to sp2 in the transition state, even if the C-D bond is not broken.
Vmax/KsubstrateInverse Secondary KIE0.8 - 0.9Indicates a change in hybridization at the deuterated carbon from sp2 to sp3 in the transition state.[13][14]

Experimental Protocols

This section provides a detailed methodology for determining the KIE of this compound in a typical enzymatic reaction catalyzed by a Cysteine S-conjugate β-lyase.

Objective: To determine the steady-state kinetic parameters (kcat and Km) for the reaction of a C-S lyase with both L-Cysteine and this compound, and to calculate the kinetic isotope effect on kcat/Km.

Materials:

  • Purified Cysteine S-conjugate β-lyase

  • L-Cysteine hydrochloride

  • This compound hydrochloride (or an appropriate S-conjugate thereof)

  • Pyridoxal 5'-phosphate (PLP)

  • Lactate (B86563) dehydrogenase (LDH)

  • NADH

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Methods:

  • Enzyme Preparation:

    • Recombinantly express and purify the C-S lyase of interest.

    • Ensure the enzyme is fully saturated with the cofactor PLP by pre-incubation.

    • Determine the active enzyme concentration.

  • Kinetic Assay:

    • The activity of C-S lyase is monitored by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is followed over time.

    • Prepare a reaction mixture in a cuvette containing:

      • 100 mM potassium phosphate buffer (pH 8.0)

      • 0.2 mM NADH

      • 5 units of lactate dehydrogenase

      • 50 µM PLP

      • A suitable concentration of the purified C-S lyase.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding varying concentrations of the substrate (either the L-Cysteine conjugate or the this compound conjugate). A typical concentration range would be 0.1 to 10 times the expected Km value.

    • Record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations for both L-Cysteine and this compound.

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Vmax and Km for each substrate.

    • Calculate kcat for each substrate using the equation kcat = Vmax / [E], where [E] is the active enzyme concentration.

  • KIE Calculation:

    • The kinetic isotope effect is determined on the specificity constant (kcat/Km), as this parameter reflects the rate of the first irreversible step.

    • Calculate the KIE using the following equation: KIE = (kcat/Km)H / (kcat/Km)D where (kcat/Km)H is the value for the light isotope (L-Cysteine) and (kcat/Km)D is for the heavy isotope (this compound).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purify C-S Lyase ReactionMix Prepare Coupled Assay Mixture (NADH, LDH, PLP) Enzyme->ReactionMix Substrates Prepare L-Cysteine & This compound Solutions Initiate Initiate Reaction with Varying [Substrate] Substrates->Initiate ReactionMix->Initiate Monitor Monitor A340 Decrease Initiate->Monitor CalcV0 Calculate Initial Velocities (v) Monitor->CalcV0 Plot Plot v vs. [S] CalcV0->Plot Fit Fit to Michaelis-Menten (Determine Vmax, Km) Plot->Fit CalcKIE Calculate KIE on kcat/Km KIE = (kcat/Km)H / (kcat/Km)D Fit->CalcKIE

Caption: Experimental workflow for determining the kinetic isotope effect.

c_s_lyase_mechanism cluster_reaction Cysteine S-conjugate β-lyase Mechanism Substrate L-Cysteine-S-conjugate (R-S-CH2-CH(NH2)-COOH) SchiffBase External Aldimine (PLP Schiff Base) Substrate->SchiffBase + E-PLP Quinonoid Quinonoid Intermediate (Deprotonated at Cα) SchiffBase->Quinonoid α-Proton Abstraction (Rate-Limiting Step) Products Pyruvate + NH3 + R-SH Quinonoid->Products β-Elimination & Hydrolysis

References

Safety Operating Guide

Safe Disposal of L-Cysteine-d2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Cysteine-d2, a non-radioactive, isotopically labeled amino acid.

I. Immediate Safety and Handling Precautions

This compound is a stable, non-radioactive compound. Therefore, its disposal does not require the stringent protocols associated with radioactive materials.[1][2] However, the unlabeled form of L-Cysteine presents certain hazards, and it is prudent to handle the deuterated form with the same level of care.

Potential Hazards:

  • May be harmful if inhaled, swallowed, or absorbed through the skin.[1][3]

  • Can cause irritation to the respiratory tract, skin, and eyes.[1]

  • In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides may be released.[1]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • Laboratory coat

II. Disposal Protocol: A Step-by-Step Approach

The recommended method for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of it down the drain.[4]

  • Waste Segregation:

    • Treat all materials contaminated with this compound, including the pure compound, solutions, and used consumables (e.g., pipette tips, gloves, containers), as hazardous chemical waste.[4]

    • Do not mix this compound waste with other waste streams unless permitted by your institution's specific hazardous waste management plan.[4]

  • Containerization:

    • Use a dedicated, leak-proof container that is compatible with the chemical for collecting this compound waste.[4]

    • Ensure the container is clearly and accurately labeled with the full chemical name: "this compound".[4]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage area should be well-ventilated and away from heat sources or incompatible chemicals.[4]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1][6]

    • Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]

III. Spill Management

In the event of a spill:

  • Alert personnel in the immediate vicinity.

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled substance.

  • Place the absorbed material into a sealed container and dispose of it as hazardous waste.[4]

  • For larger spills, evacuate the area and contact your institution's emergency response team.[4]

IV. Data Presentation: Hazard and Disposal Summary

Characteristic Information Reference
Compound This compound-
Isotopic Nature Stable, Non-Radioactive[1][2]
Primary Hazards Harmful if swallowed, inhaled, or absorbed through skin; Causes irritation[1][3]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat-
Recommended Disposal Method Treat as chemical waste; Contact licensed professional disposal service[1][6]
Prohibited Disposal Method Do not dispose down the drain[4]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_radioactive Is the compound radioactive? start->is_radioactive handle_as_radioactive Follow Institutional Radioactive Waste Procedures is_radioactive->handle_as_radioactive Yes treat_as_chemical Treat as Chemical Waste is_radioactive->treat_as_chemical No (this compound is stable) is_uncontaminated Is the material uncontaminated? general_waste Dispose as General Waste (if permitted by institution) segregate Segregate Waste treat_as_chemical->segregate label_container Label Container Clearly segregate->label_container store_safely Store in Designated Area label_container->store_safely professional_disposal Arrange for Professional Disposal store_safely->professional_disposal end End of Disposal Process professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling L-Cysteine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the stable isotope-labeled amino acid, L-Cysteine-d2.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.[1][2][3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesShould be worn at all times to protect against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing.[1]
Hand Protection Powder-free nitrile glovesProvides protection against incidental contact. It is recommended to change gloves frequently, especially after contact with the substance.[4]
Body Protection Laboratory coatA clean lab coat should be worn to protect skin and clothing from potential contamination.[4]
Respiratory Protection NIOSH/CEN approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or in situations where dust formation is likely.[1]

Hazard Identification and Safe Handling

This compound should be handled with care, taking into account its potential hazards. While not classified as a dangerous good for transport, it is harmful if swallowed and may cause eye, skin, and respiratory irritation.[1][5][6]

HazardHandling Precaution
Ingestion Harmful if swallowed. Do not eat, drink, or smoke in areas where the chemical is handled.[7]
Inhalation May cause respiratory tract irritation. Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood.[1][5]
Skin and Eye Contact May cause irritation. Avoid contact with skin and eyes.[5][6]
Dust Formation Further processing of the solid material may result in the formation of combustible dust. Minimize dust generation and accumulation.[1][8]

Storage and Disposal Protocols

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage: Store this compound in a cool, dry place, refrigerated at +2°C to +8°C, and protected from light.[1]

Disposal: All waste containing this compound, including the compound itself, contaminated labware (e.g., pipette tips, gloves), and empty containers, should be treated as chemical waste.[9]

Waste StreamDisposal Procedure
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Labware Place in a designated, sealed container for hazardous waste collection.[9]
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted by institutional policy.[9]

Do not dispose of this compound down the drain or in household garbage.[8][10] Always consult and adhere to all federal, state, and local regulations regarding chemical waste disposal.[7][8]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a Ventilated Area (Fume Hood) b->c Proceed to handling d Weigh and Prepare this compound Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment complete g Segregate and Label Waste f->g h Dispose of Waste via Licensed Contractor g->h i Remove and Dispose of PPE h->i

Safe handling workflow for this compound.

References

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